Hpk1-IN-30
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23FN6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-amino-6-(2-fluoro-6-methylphenyl)-4-(1-piperidin-4-ylpyrazol-4-yl)isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C25H23FN6/c1-15-3-2-4-23(26)24(15)19-10-20-21(9-16(19)11-27)25(28)30-13-22(20)17-12-31-32(14-17)18-5-7-29-8-6-18/h2-4,9-10,12-14,18,29H,5-8H2,1H3,(H2,28,30) |
InChI Key |
UWYFMCQFODZGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)C(=NC=C3C4=CN(N=C4)C5CCNCC5)N |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-30: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on representative tool compounds like Hpk1-IN-30, in the context of T-cell biology. It details the underlying signaling pathways, presents quantitative data on inhibitor potency, outlines key experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows.
Introduction: HPK1 as a Negative Regulator of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] Within the immune system, HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][3][4][5][6] Upon TCR engagement, HPK1 is activated and initiates a signaling cascade that dampens T-cell activation and effector functions.[4][7] This intrinsic braking mechanism prevents excessive immune responses but can also be exploited by tumors to evade immune surveillance.[1] Consequently, the pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to restore and enhance anti-tumor T-cell activity.[1][3][5]
The HPK1 Signaling Pathway in T-Cells
TCR stimulation triggers the recruitment of HPK1 to a signaling complex involving the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][4][7] Once activated through phosphorylation, HPK1 acts directly on SLP-76.[7][8][9]
The key inhibitory functions of HPK1 are:
-
Phosphorylation of SLP-76: Activated HPK1 phosphorylates SLP-76 at a specific residue, Serine 376 (Ser376).[3][5][6][10]
-
Recruitment of 14-3-3 Proteins: This phosphorylation event creates a binding site for 14-3-3 proteins, which are negative regulators.[4][7]
-
Ubiquitination and Degradation: The binding of 14-3-3 to phosphorylated SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5][7][8][9]
-
Signal Attenuation: The degradation of the crucial SLP-76 adaptor protein destabilizes the TCR signaling complex, effectively terminating downstream signals and attenuating the T-cell response.[4][7][8]
Mechanism of Action of HPK1 Inhibition
HPK1 inhibitors, such as the tool compound this compound, are typically ATP-competitive small molecules that bind to the kinase domain of HPK1, blocking its catalytic activity.[3] This inhibition prevents the downstream cascade of negative regulation, thereby sustaining and amplifying T-cell activation signals.
The mechanism proceeds as follows:
-
Blockade of Kinase Activity: The inhibitor occupies the ATP-binding pocket of HPK1, preventing it from phosphorylating its substrates.
-
Prevention of SLP-76 Phosphorylation: Consequently, SLP-76 is not phosphorylated at Ser376.[3][10]
-
Stabilization of SLP-76: Without the phosphorylation mark, 14-3-3 proteins cannot bind, and SLP-76 is shielded from ubiquitination and degradation.[7]
-
Enhanced Downstream Signaling: The stabilized SLP-76 protein continues to mediate TCR signaling, leading to increased and sustained activation of downstream pathways, including the phosphorylation of PLCγ1 and ERK1/2.[6][7]
-
Augmented T-Cell Function: This enhanced signaling translates into robust T-cell effector functions, including increased production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and enhanced cytotoxic activity.[4][5][7][10]
-
Overcoming Immunosuppression: Pharmacological inhibition of HPK1 has been shown to revert the immune suppression imposed by factors in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[1]
Quantitative Data: Potency of HPK1 Inhibitors
The efficacy of HPK1 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for potency. The table below summarizes representative data for various potent HPK1 inhibitors.
| Compound/Inhibitor | Assay Type | IC50 / EC50 Value | Cell Type / System | Source |
| Lead Compound [I] | HPK1 Kinase Activity | IC50: 0.2 nM | Recombinant Enzyme | [11] |
| Lead Compound [I] | pSLP76(S376) Cellular Assay | IC50: 3 nM | Jurkat T-cells | [11] |
| Lead Compound [I] | Primary T-cell IL-2 Assay | EC50: 1.5 nM | Primary Human T-cells | [11] |
| KHK-6 | HPK1 Kinase Activity | IC50: 20 nM | Recombinant Enzyme | [5] |
| Compound 2 (Degrader) | pSLP76-S376 Inhibition | IC50: < 10 nM (approx.) | CD4+ & CD8+ T-cells | [7] |
| Compound 2 (Degrader) | HPK1 Degradation | EC50: 11.47 nM | CD4+ T-cells | [7] |
| Compound 2 (Degrader) | HPK1 Degradation | EC50: 26.03 nM | CD8+ T-cells | [7] |
| M074-2865 | HPK1 Kinase Activity | IC50: 2.93 ± 0.09 µM | Recombinant Enzyme | [12] |
| ISR-05 | HPK1 Kinase Activity | IC50: 24.2 ± 5.07 µM | Recombinant Enzyme | [13] |
| ISR-03 | HPK1 Kinase Activity | IC50: 43.9 ± 0.134 µM | Recombinant Enzyme | [13] |
Experimental Protocols
The characterization of HPK1 inhibitors relies on a suite of standardized in vitro and cellular assays.
HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.
Methodology:
-
Reaction Setup: A kinase reaction is prepared in a 384-well plate containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Incubation: The plate is incubated at room temperature (e.g., for 2 hours) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the HPK1 activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Cellular Phospho-SLP-76 (Ser376) Inhibition Assay
This assay measures the direct downstream effect of HPK1 inhibition in a cellular context.
Methodology:
-
Cell Culture: Jurkat T-cells or isolated primary human T-cells (e.g., CD8+) are used.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor or DMSO for a defined period (e.g., 24 hours).[7]
-
T-Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies (e.g., OKT3) for a short duration (e.g., 2-5 minutes) to activate the TCR pathway and induce HPK1-mediated SLP-76 phosphorylation.[6][7]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 at Serine 376.
-
Flow Cytometry: The level of pSLP-76 is quantified on a per-cell basis using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each condition. IC50 values are calculated by plotting the reduction in MFI against the inhibitor concentration.[10]
T-Cell Cytokine Production Assay
This functional assay measures the effect of HPK1 inhibition on a key T-cell effector function: cytokine secretion.
Methodology:
-
Cell Culture: Isolated primary human CD8+ T-cells or Peripheral Blood Mononuclear Cells (PBMCs) are cultured.
-
Inhibitor Treatment: Cells are treated with the HPK1 inhibitor (e.g., at 1 µM) or DMSO.[10]
-
T-Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies for an extended period (e.g., 24-72 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is harvested.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using a Cytokine Bead Array (CBA) and flow cytometry, or by ELISA.[10]
-
Data Analysis: The fold-increase in cytokine secretion in inhibitor-treated cells relative to DMSO-treated controls is calculated. EC50 values can be determined from a dose-response experiment.
Conclusion
HPK1 is a well-validated negative regulator of T-cell activation, acting primarily through the phosphorylation and subsequent degradation of the key adaptor protein SLP-76.[3][4][7][10] The mechanism of action for HPK1 inhibitors like this compound is the direct, ATP-competitive blockade of this kinase activity. This intervention stabilizes SLP-76, leading to sustained TCR signaling, enhanced downstream pathway activation, and ultimately, a significant boost in T-cell effector functions such as cytokine production and cytotoxicity.[4][5][10] The ability of these inhibitors to augment T-cell responses, even in the presence of immunosuppressive signals, underscores their potential as a powerful therapeutic modality in cancer immunotherapy.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. arcusbio.com [arcusbio.com]
- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
What is the role of HPK1 in immune suppression?
An In-depth Technical Guide to the Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function and a highly promising therapeutic target in immuno-oncology.[1][2] Predominantly expressed in hematopoietic lineages, HPK1 acts as an intracellular checkpoint, attenuating T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[1][3] Its kinase activity, not merely its scaffolding function, is pivotal in mediating immune suppression across various immune cell types, including T cells, B cells, and dendritic cells (DCs).[4][5] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, boost cytokine production, and reverse the suppressive effects of the tumor microenvironment (TME), making it an attractive target for small molecule inhibitors.[4][5][6] This guide details the molecular mechanisms of HPK1-mediated immune suppression, presents quantitative data on its inhibition, outlines key experimental methodologies, and discusses its role as a therapeutic target.
The HPK1 Signaling Pathway in T-Cell Suppression
HPK1 functions as a key negative feedback regulator immediately downstream of the T-cell receptor (TCR).[1] Upon TCR engagement with an antigen, a signaling cascade is initiated that leads to the activation of HPK1, which in turn dampens the very same activation signals.
Mechanism of Activation and Suppression:
-
TCR Activation and Recruitment: TCR stimulation activates proximal tyrosine kinases like Lck and ZAP-70.[7] ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 is recruited to this signaling complex, often called the "signalosome," at the lipid raft.[1]
-
HPK1 Activation: Within the signalosome, HPK1 is phosphorylated on tyrosine 379 by ZAP-70.[1][7] This phosphorylation creates a docking site for the SH2 domain of SLP-76, leading to a stable interaction.[1] Full catalytic activation of HPK1 requires this interaction, along with autophosphorylation at Threonine 165 and phosphorylation at Serine 171 by kinases such as PKD.[1]
-
SLP-76 Phosphorylation: Once fully active, HPK1 phosphorylates its critical substrate, SLP-76, at Serine 376 (pSLP-76 S376).[2][8]
-
Signal Termination Cascade: The phosphorylation of SLP-76 at S376 initiates the termination of the TCR signal through a multi-step process:
-
14-3-3 Protein Recruitment: pSLP-76 S376 serves as a binding site for 14-3-3 scaffolding proteins.[9][10] The binding of 14-3-3 to SLP-76 destabilizes the signalosome, causing the dissociation of the SLP-76 complex from LAT.[1][8]
-
Ubiquitination and Degradation: The conformational change induced by 14-3-3 binding exposes Lysine 30 (K30) on SLP-76, marking it for ubiquitination and subsequent proteasomal degradation.[9][11]
-
-
Downstream Signal Attenuation: The degradation of SLP-76 dismantles the signaling hub required for downstream pathways. This leads to reduced activation of key effectors like Phospholipase Cγ1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK), resulting in diminished T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[2][8][12]
Impact of HPK1 Across Multiple Immune Cell Types
While its role in T-cells is well-documented, HPK1's suppressive function extends to other key immune players.
-
Dendritic Cells (DCs): In DCs, loss of HPK1 enhances their maturation and antigen presentation capabilities. HPK1-deficient DCs show higher expression of co-stimulatory molecules like CD80 and CD86, produce more pro-inflammatory cytokines such as IL-12, and are more resistant to apoptosis.[13][14] This makes them more potent activators of T-cell responses.[13]
-
B-Cells: HPK1 negatively regulates B-cell receptor (BCR) signaling through a mechanism analogous to TCRs, involving the phosphorylation and subsequent degradation of the SLP-76 homolog, B-cell linker protein (BLNK).[1]
-
Natural Killer (NK) Cells: Inactivation of the HPK1 kinase domain leads to a significant increase in the cytotoxic activity of NK cells against tumor targets.[4]
This broad activity across multiple immune lineages makes HPK1 a particularly compelling target, as its inhibition can simultaneously enhance tumor antigen presentation by DCs and augment the effector functions of T-cells and NK cells.[4]
Quantitative Effects of HPK1 Inhibition
The functional consequences of ablating HPK1 activity have been quantified through genetic knockout/knock-in studies and pharmacological inhibition. Small molecule inhibitors potently block HPK1 kinase activity, leading to a measurable increase in T-cell function.
Table 1: Potency of Small Molecule HPK1 Inhibitors
| Compound / Inhibitor | Assay Type | Target Cell | Potency (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Compound "[I]" | Biochemical (HPK1) | - | IC₅₀ = 0.2 nM | [4] |
| Compound "[I]" | Cellular (pSLP76 S376) | Jurkat T-cells | IC₅₀ = 3 nM | [4] |
| Compound "[I]" | Functional (IL-2 production) | Primary T-cells | EC₅₀ = 1.5 nM | [4] |
| Compound 1 | Functional (IL-2 production) | Human PBMCs | EC₅₀ = 226 nM | [15] |
| KHK-6 | Biochemical (HPK1) | - | IC₅₀ = 20 nM | [16][17] |
| Compound 5i | Biochemical (HPK1) | - | IC₅₀ = 0.8 nM | [18] |
| HPK1-IN-3 | Biochemical (HPK1) | - | IC₅₀ = 0.5 nM |[16] |
Table 2: Functional Outcomes of HPK1 Inhibition/Deletion
| Condition | Cell Type | Measurement | Outcome | Reference |
|---|---|---|---|---|
| HPK1 Knockout (KO) | Jurkat T-cells | IL-2 Secretion | Significant increase vs. WT | [3] |
| HPK1 KO | Human CD8+ T-cells | IFN-γ & IL-2 Secretion | Increased secretion vs. WT | [3] |
| HPK1 Kinase-Dead (KD) | Mouse CD8+ T-cells | Anti-tumor response | Enhanced tumor growth inhibition | [19] |
| HPK1 KO | Mouse Dendritic Cells | Co-stimulatory molecules | Higher expression of CD80, CD86 | [1] |
| HPK1 KO | Mouse Dendritic Cells | Cytokine Production | Increased IL-12, reduced IL-10 | [1] |
| HPK1 Inhibition | Human CD8+ T-cells | Resistance to PGE₂ | Reverted immune suppression | [6][20] |
| HPK1 Inhibition | Human CD8+ T-cells | Resistance to Adenosine | Reverted immune suppression |[6] |
Experimental Protocols & Methodologies
Elucidating the function of HPK1 involves a range of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro HPK1 Kinase Assay
This assay directly measures the ability of HPK1 to phosphorylate its substrate (e.g., SLP-76) and is used to determine the potency of inhibitors.
-
Objective: To quantify the enzymatic activity of recombinant HPK1 and assess the IC₅₀ of a test compound.
-
Materials:
-
Recombinant HPK1 enzyme.
-
Substrate: Recombinant SLP-76 protein or a fluorescently labeled peptide substrate (e.g., NH₂-fluorescein-RFARKGSLRQKNV-COOH).[12]
-
Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.015% Brij-35.[12]
-
ATP solution.
-
Test inhibitor (e.g., Compound K) at various concentrations.
-
Quench solution: 1 M EDTA.
-
Detection system: TR-FRET using Eu-anti-His-tag and AlexaFluor 647-anti-pSLP-76 (S376) antibodies, or capillary electrophoresis for peptide substrates.[14]
-
-
Procedure:
-
Pre-incubate the test inhibitor at various concentrations with recombinant HPK1 (e.g., 0.625 nM) in kinase buffer for 30 minutes at room temperature.[12][14]
-
Initiate the kinase reaction by adding a mix of the substrate (e.g., 100 nM SLP-76 or 3 µM peptide) and ATP (e.g., 10-22 µM, near the Kₘ).[12][14]
-
Terminate the reaction by adding quench solution (e.g., final concentration of 15 mM EDTA).[14]
-
Add detection reagents (e.g., TR-FRET antibodies) and incubate as required.
-
Measure the signal (e.g., TR-FRET ratio or phosphorylated peptide quantity).
-
Plot the signal versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Co-Immunoprecipitation (Co-IP) of HPK1 and SLP-76
This technique is used to verify the physical interaction between HPK1 and SLP-76 within the cell, particularly after TCR stimulation.
-
Objective: To demonstrate the association of HPK1 with SLP-76 in T-cells.
-
Procedure:
-
Cell Lysis: Lyse stimulated (e.g., with anti-CD3/CD28 antibodies) and unstimulated Jurkat T-cells with ice-cold, non-denaturing lysis buffer (e.g., 1% Triton X-100 buffer with protease and phosphatase inhibitors).[22]
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[22]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-HPK1) overnight at 4°C with gentle rocking.[23]
-
Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[23]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[23]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-SLP-76) to detect co-precipitation.
-
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 23. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Hpk1-IN-30: A Technical Guide to Target Validation in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hpk1-IN-30, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its validation as a promising target in oncology. This document details the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data from preclinical studies.
Introduction to HPK1 in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Within the tumor microenvironment, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[3][4] Genetic studies in mice have demonstrated that the absence or inhibition of HPK1 kinase activity leads to enhanced T-cell activation, increased cytokine secretion, and potent anti-tumor immunity.[1] Consequently, the pharmacological inhibition of HPK1 has emerged as a compelling strategy in cancer immunotherapy.[5][6]
This compound has been identified as a potent inhibitor of HPK1, as disclosed in patent WO2021175271A1, where it is referred to as compound 3.[1][2][7] This guide will focus on the target validation of this compound in relevant oncology models.
HPK1 Signaling Pathway
HPK1 exerts its negative regulatory function by intervening in the signal transduction cascade downstream of the T-cell receptor. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the subsequent ubiquitination and degradation of SLP-76, which in turn attenuates the downstream signaling required for full T-cell activation, proliferation, and cytokine production.
References
- 1. mdpi.com [mdpi.com]
- 2. patentscope.wipo.int [patentscope.wipo.int]
- 3. WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof - Google Patents [patents.google.com]
- 4. WO2019206049A1 - Hpk1 inhibitors, preparation method and application thereof - Google Patents [patents.google.com]
- 5. Patent Public Search | USPTO [ppubs.uspto.gov]
- 6. Search for patents | USPTO [uspto.gov]
- 7. WO2023281417A1 - Pyrimidine compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]
Downstream signaling effects of Hpk1-IN-30
An In-Depth Technical Guide on the Downstream Signaling Effects of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells (DCs).[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and attenuates the signaling cascade, thereby dampening T-cell activation, proliferation, and cytokine production.[1][4] This role as an intracellular immune checkpoint has made HPK1 a compelling target for small molecule inhibitors in the field of immuno-oncology.[3][5]
This technical guide details the core downstream signaling effects observed upon pharmacological inhibition of HPK1. As "Hpk1-IN-30" is not a publicly referenced small molecule, this document will focus on the well-documented effects of potent and selective HPK1 inhibitors as a class, using data from exemplar compounds to illustrate the key biological outcomes. The information presented is intended for researchers, scientists, and drug development professionals working to leverage HPK1 inhibition for therapeutic benefit.
Core Signaling Pathway of HPK1
Upon antigen presentation to a T-cell, the T-cell receptor (TCR) complex initiates a signaling cascade. HPK1 is recruited to the signalosome where it becomes catalytically active.[5] The primary and most well-understood function of active HPK1 is the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa) at the serine 376 residue (pSLP-76).[1][6] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization and subsequent proteasomal degradation of the SLP-76 signaling complex.[5][7] The disruption of this complex effectively terminates the downstream signal, reducing T-cell activation.[5]
Downstream Effects of HPK1 Inhibition
Pharmacological blockade of the HPK1 kinase domain prevents the phosphorylation of SLP-76. This action preserves the integrity of the TCR signalosome, leading to a more robust and sustained T-cell response. The primary downstream consequences are a direct reversal of HPK1's negative regulatory function.
Key measurable effects include:
-
Reduction of SLP-76 Phosphorylation: The most direct downstream effect is a dose-dependent decrease in pSLP-76 (Ser376) levels upon TCR stimulation.[2][6]
-
Enhanced T-Cell Activation & Proliferation: By sustaining the TCR signal, HPK1 inhibitors lead to increased expression of T-cell activation markers such as CD25 and CD69.[6]
-
Increased Pro-inflammatory Cytokine Production: Inhibition of HPK1 significantly boosts the secretion of key effector cytokines, including Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1][2][5]
-
Reversal of Immune Suppression: T-cells treated with HPK1 inhibitors show resistance to immunosuppressive factors prevalent in the tumor microenvironment, such as Prostaglandin E2 (PGE2) and adenosine.[1][8]
Quantitative Data on HPK1 Inhibition
The following tables summarize publicly available data for various small molecule HPK1 inhibitors, demonstrating their effects on biochemical and cellular endpoints.
Table 1: Biochemical and Cellular Potency of Exemplar HPK1 Inhibitors
| Compound Name | Assay Type | Endpoint | Potency (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|
| CompK | Mouse Whole Blood | pSLP-76 Inhibition | ~6 µM (IC₅₀) | [6] |
| Compound 1 | Jurkat T-cells | pSLP-76 Inhibition | ~120 nM (IC₅₀) | [2] |
| Compound 2 | Jurkat T-cells | pSLP-76 Inhibition | ~20 nM (IC₅₀) | [2] |
| Compound 3 | Jurkat T-cells | pSLP-76 Inhibition | ~120 nM (IC₅₀) | [2] |
| AZ-3246 | Biochemical (ADP-Glo) | HPK1 Kinase Inhibition | <3 nM (IC₅₀) | [4] |
| AZ-3246 | Cellular | IL-2 Production | 90 nM (EC₅₀) | [4] |
| M074-2865 | Biochemical (Caliper) | HPK1 Kinase Inhibition | 2.93 µM (IC₅₀) |[9] |
Table 2: Effects of HPK1 Inhibition on T-Cell Function
| Treatment | Model System | Measured Effect | Result | Source |
|---|---|---|---|---|
| CompK | Human CD8+ T-cells | IFN-γ Secretion | Concentration-dependent increase | [6] |
| CompK | Tumor-bearing mice | T-cell Activation Markers | Increased expression of CD25 & CD69 | [6] |
| HPK1 Kinase-Dead | Tumor-bearing mice | Tumor Immune Infiltrate | Increased CD4, CD8, IFNγ, TNFα, Granzyme B | [8] |
| Compound 1, 2, 3 | Human PBMCs | IL-2 & IFN-γ Production | Dose-dependent increase |[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize the downstream effects of HPK1 inhibitors.
Protocol 1: Cellular pSLP-76 Inhibition Assay in Human Whole Blood
This protocol is adapted from studies measuring the direct target engagement of HPK1 inhibitors in a physiologically relevant matrix.[6]
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Inhibitor Treatment: Aliquot whole blood and treat with the HPK1 inhibitor at various concentrations (e.g., 0.01 to 30 µM) or DMSO as a vehicle control. Incubate for 60 minutes at 37°C.
-
T-Cell Stimulation: Stimulate T-cells by adding anti-CD3 and anti-CD28 antibodies. Incubate for 15 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells immediately to preserve the phosphorylation state, followed by permeabilization to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) and intracellular pSLP-76 (Ser376).
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the IC₅₀ value by plotting the percent inhibition relative to the DMSO control against the inhibitor concentration.
Protocol 2: T-Cell Cytokine Production Assay
This protocol measures the functional consequence of HPK1 inhibition on T-cell effector function.[2][6]
-
Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. Optionally, enrich for specific T-cell subsets (e.g., CD8+ T-cells).
-
Plating and Treatment: Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody and the HPK1 inhibitor at various concentrations (or DMSO control).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ and/or IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC₅₀ value.
Protocol 3: Biochemical HPK1 Kinase Assay (ADP-Glo™)
This in vitro assay quantifies the direct inhibitory activity of a compound on the isolated HPK1 enzyme.[1][4]
-
Reaction Setup: In a 384-well plate, set up a kinase reaction containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the test compound across a range of concentrations.
-
Kinase Reaction: Incubate the plate at room temperature (e.g., for 1-2 hours) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The amount of light generated is directly proportional to the ADP produced and thus to the kinase activity.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the biochemical IC₅₀.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-30 and the Regulation of SLP-76 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in regulating T-cell activation through the phosphorylation of the adaptor protein SLP-76. It further details the mechanism of action of HPK1 inhibitors, with a focus on the conceptual compound "Hpk1-IN-30" as a representative potent and selective inhibitor, and provides experimental protocols for studying this critical signaling pathway.
Introduction to HPK1 and SLP-76 in T-Cell Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[1][3][4] This function makes HPK1 a compelling therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immune responses.[4][5][6]
The SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) is a critical adaptor protein in the TCR signaling cascade.[7][8] Upon TCR engagement, SLP-76 becomes phosphorylated on multiple tyrosine residues, creating docking sites for various downstream signaling molecules, including Vav, Nck, and Itk, which are essential for T-cell activation.[8][9]
The Regulatory Role of HPK1 in SLP-76 Phosphorylation
HPK1 negatively regulates T-cell activation by directly phosphorylating SLP-76 at Serine 376 (S376).[3][5][7] This phosphorylation event initiates a cascade that ultimately curtails T-cell signaling. The key steps are:
-
Phosphorylation of SLP-76: Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76 on S376.[10][11]
-
Recruitment of 14-3-3 Proteins: Phosphorylation at S376 creates a binding site for 14-3-3 proteins.[7][12]
-
Signalosome Disassembly: The binding of 14-3-3 proteins to SLP-76 disrupts the interaction of SLP-76 with other components of the LAT signalosome.[10][13]
-
Ubiquitination and Degradation: The SLP-76/14-3-3 complex is then targeted for ubiquitination at Lysine 30 and subsequent proteasomal degradation.[12][14]
This HPK1-mediated degradation of SLP-76 effectively terminates the downstream signaling pathways that lead to T-cell activation, proliferation, and cytokine production.[11][12]
This compound: A Potent and Selective HPK1 Inhibitor
While specific data for a compound named "this compound" is not publicly available, we will use this name to represent a hypothetical, potent, and selective small molecule inhibitor of HPK1. The primary mechanism of action for such an inhibitor would be to compete with ATP for the kinase's active site, thereby preventing the phosphorylation of its substrates, including SLP-76.[1][4]
Quantitative Data on HPK1 Inhibition
The following tables summarize representative quantitative data for potent HPK1 inhibitors, which would be analogous to the expected profile of this compound.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| KHK-6 | HPK1 | Kinase Activity Assay | 20 | [4] |
| Compound 1 | HPK1 | Kinase Activity Assay | <10 | [15] |
| ISR-05 | HPK1 | Radiometric Kinase Assay | 24,200 | [16] |
| ISR-03 | HPK1 | Radiometric Kinase Assay | 43,900 | [16] |
Table 2: Cellular Activity of Representative HPK1 Inhibitors on SLP-76 Phosphorylation and T-Cell Activation
| Cell Type | Treatment | Readout | Effect | Reference |
| Jurkat T-cells | HPK1 Inhibitor | pSLP-76 (S376) | Decreased | [17][18] |
| Human CD8+ T-cells | HPK1 Inhibitor | pSLP-76 (S376) | Decreased | [17] |
| Jurkat T-cells | HPK1 Knockout | IL-2 Production | Increased | [18] |
| Human CD8+ T-cells | HPK1 Inhibitor | IL-2 Secretion | Increased | [17] |
| Human CD8+ T-cells | HPK1 Inhibitor | IFN-γ Secretion | Increased | [17] |
Signaling Pathways and Experimental Workflows
HPK1-Mediated Regulation of SLP-76 Signaling Pathway
Caption: HPK1-mediated negative regulation of TCR signaling through SLP-76 phosphorylation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the effect of this compound on T-cell activation.
Detailed Experimental Protocols
Western Blot for SLP-76 Phosphorylation
This protocol is for detecting the phosphorylation of SLP-76 at Serine 376 in response to TCR stimulation and HPK1 inhibition.
Materials:
-
Purified human T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies (for stimulation)
-
This compound (or other HPK1 inhibitor)
-
MG132 (proteasome inhibitor, optional)[12]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-SLP-76, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels and blotting apparatus
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture purified T-cells in RPMI-1640 medium.
-
Pre-treat cells with a dose range of this compound or DMSO (vehicle control) for 1-2 hours.
-
Optionally, pre-treat with MG132 (10 µM) for 4 hours to prevent proteasomal degradation of pSLP-76.[12]
-
Stimulate cells with plate-bound or soluble anti-CD3/CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSLP-76, anti-SLP-76, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
HPK1 In Vitro Kinase Assay
This protocol is for measuring the direct inhibitory effect of this compound on HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate[2]
-
This compound (or other test compounds)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[19]
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of recombinant HPK1 and MBP substrate in kinase assay buffer.
-
Prepare ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the this compound dilutions.
-
Add the HPK1/MBP mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
T-Cell Activation Assay by Flow Cytometry
This protocol is for assessing the effect of this compound on the expression of T-cell activation markers.
Materials:
-
Purified human T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture purified T-cells in a 96-well plate.
-
Treat cells with a dose range of this compound or DMSO.
-
Stimulate cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-72 hours.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing CD25 and CD69.
-
Conclusion
The inhibition of HPK1 presents a promising strategy for enhancing T-cell-mediated anti-tumor immunity. By preventing the phosphorylation of SLP-76 at Serine 376, potent and selective inhibitors like the conceptual this compound can block the negative regulatory feedback loop, leading to sustained T-cell activation, proliferation, and cytokine production. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the efficacy of HPK1 inhibitors and further elucidate the intricate signaling pathways governing T-cell function.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-SLP-76 (Tyr145) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arcusbio.com [arcusbio.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bpsbioscience.com [bpsbioscience.com]
The function of HPK1 in dendritic cell activation
An In-depth Technical Guide on the Function of HPK1 in Dendritic Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] While extensively studied for its role in T cell receptor signaling, HPK1 has emerged as a critical negative regulator of dendritic cell (DC) activation.[3][4] Genetic ablation or pharmacological inhibition of HPK1 in dendritic cells leads to a hyperactive phenotype characterized by enhanced maturation, increased expression of co-stimulatory molecules, and elevated production of pro-inflammatory cytokines.[5][6][7] This heightened state of activation endows HPK1-deficient DCs with a superior capacity to prime T cells and elicit potent anti-tumor immune responses.[8][9] Consequently, HPK1 is a promising molecular target for small molecule inhibitors in the field of immuno-oncology, aiming to bolster DC-mediated immunity against cancer.[10][11][12]
The Role of HPK1 as a Negative Regulator in DCs
HPK1 functions as an intracellular immune checkpoint, attenuating the signaling cascades that drive DC maturation and activation.[1] Studies using HPK1-deficient (HPK1-/-) mice have been instrumental in elucidating this role. Bone marrow-derived dendritic cells (BMDCs) from HPK1-/- mice, when stimulated with maturation signals like lipopolysaccharide (LPS), exhibit a significantly more potent activation profile compared to their wild-type (WT) counterparts.[3][6]
This enhanced activity is multifaceted:
-
Increased Expression of Co-stimulatory Molecules: Mature HPK1-/- BMDCs display higher surface levels of CD80, CD86, and MHC class II (I-A/I-E) molecules.[3][4] This upregulation enhances their ability to provide the necessary secondary signals for robust T cell activation.
-
Augmented Pro-inflammatory Cytokine Production: HPK1 deficiency leads to a marked increase in the secretion of key pro-inflammatory and Th1-polarizing cytokines, including IL-12, IL-1β, TNF-α, and IL-6.[4][8] Concurrently, the production of the immunosuppressive cytokine IL-10 has been reported to be reduced.[5]
-
Resistance to Apoptosis: HPK1-/- BMDCs show significant resistance to activation-induced apoptosis following LPS stimulation, potentially prolonging their lifespan and antigen-presenting function within the tumor microenvironment.[5][6][8]
-
Superior T Cell Priming: The culmination of these enhanced features results in HPK1-/- DCs being far more effective at stimulating T cell proliferation and function, both in vitro and in vivo.[3][8]
Pharmacological inhibition of HPK1 with small molecule inhibitors has been shown to replicate many of the effects observed in genetic knockout models, upregulating DC function and promoting anti-tumor immunity.[1][10]
HPK1 Signaling in Dendritic Cells
While the precise signaling pathway of HPK1 in dendritic cells is not as fully characterized as in T cells, it is understood to be downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Upon stimulation (e.g., by LPS binding to TLR4), a signaling cascade is initiated that leads to DC maturation. HPK1 acts as a brake on this pathway. Its kinase activity is thought to negatively regulate key signaling complexes, thereby dampening the downstream activation of transcription factors like NF-κB and AP-1, which are crucial for the expression of co-stimulatory molecules and cytokines.[3][8] Inhibition or absence of HPK1 removes this negative feedback, leading to a more robust and sustained activation signal.
Caption: HPK1 negatively regulates TLR4 signaling in dendritic cells.
Data Presentation: Effects of HPK1 Deficiency
The functional consequences of HPK1 loss in dendritic cells have been quantified across several studies. The tables below summarize these findings.
Table 1: Upregulation of Co-stimulatory Molecules in HPK1-/- BMDCs
| Marker | Change in Expression (HPK1-/- vs. WT) | Stimulus | Method | Reference |
|---|---|---|---|---|
| CD80 | Increased | LPS | Flow Cytometry | [3][4][5] |
| CD86 | Increased | LPS | Flow Cytometry | [3][4][5] |
| I-Ab (MHC-II) | Increased | LPS | Flow Cytometry | [3][4][8] |
| HLA-DR | Increased | LPS | Flow Cytometry |[1] |
Table 2: Altered Cytokine Profile in HPK1-/- BMDCs
| Cytokine | Change in Production (HPK1-/- vs. WT) | Stimulus | Method | Reference |
|---|---|---|---|---|
| IL-12 | Increased | LPS | ELISA | [3][4][5] |
| IL-1β | Increased | LPS / IFN-γ | ELISA | [3][4][13] |
| TNF-α | Increased | LPS | ELISA | [3][4][6] |
| IL-6 | Increased | LPS | ELISA | [3][4][6] |
| IL-10 | Reduced | LPS | ELISA |[5] |
Experimental Protocols
The investigation of HPK1 function in DCs relies on a set of core immunological techniques. Detailed methodologies for key experiments are provided below.
Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of DCs from mouse bone marrow precursors, a fundamental step for in vitro studies.
-
Harvesting Bone Marrow: Euthanize wild-type and HPK1-/- mice (e.g., C57BL/6 background) via an approved method. Sterilize hind legs with 70% ethanol. Isolate the femur and tibia and remove all muscle tissue.
-
Cell Isolation: Cut the ends of the bones and flush the marrow into a sterile petri dish using a 27-gauge needle with complete RPMI-1640 medium (10% FBS, 1% Pen-Strep, 50 µM 2-mercaptoethanol).
-
Red Blood Cell Lysis: Create a single-cell suspension by passing the marrow through a 70-µm cell strainer. Lyse red blood cells using ACK lysis buffer for 2-3 minutes, then neutralize with excess medium.
-
Cell Culture and Differentiation: Plate the cells at 2 x 106 cells per 100-mm petri dish in 10 mL of complete RPM-1640 supplemented with 20 ng/mL of recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Incubation and Feeding: Culture the cells at 37°C in a 5% CO2 incubator. On day 3, add 10 mL of fresh GM-CSF-containing medium. On days 6 and 8, centrifuge the plates, aspirate half the medium, and replace it with fresh medium.
-
Maturation: On day 9 or 10, harvest the non-adherent and loosely adherent cells, which are now immature DCs. Induce maturation by re-plating the cells in fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS) for 18-24 hours.
Caption: Experimental workflow for generating and analyzing BMDCs.
Flow Cytometry for Surface Marker Analysis
This protocol is used to quantify the expression of co-stimulatory molecules on the DC surface.
-
Cell Preparation: Harvest mature DCs (from protocol 4.1) and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate on ice for 15 minutes to prevent non-specific antibody binding.
-
Staining: Add fluorescently-conjugated primary antibodies (e.g., FITC-anti-CD80, PE-anti-CD86, APC-anti-I-A/I-E) at pre-titrated optimal concentrations. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer. Gate on viable, single cells to analyze the median fluorescence intensity (MFI) for each marker.
Cytokine Measurement by ELISA
This protocol quantifies the concentration of cytokines secreted by DCs into the culture supernatant.
-
Sample Collection: After the 24-hour LPS maturation period (protocol 4.1), collect the culture supernatants and centrifuge to remove any cells or debris. Store at -80°C until analysis.
-
ELISA Procedure: Use commercially available ELISA kits (e.g., for IL-12p70, TNF-α).
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards and experimental supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Signal Generation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes. Wash again and add the TMB substrate.
-
Reading: Stop the reaction with stop solution and read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations based on the standard curve.
Implications for Drug Development
The established role of HPK1 as a negative regulator of DC activation presents a compelling rationale for its inhibition in cancer immunotherapy.[14]
Caption: Logical cascade from HPK1 inhibition to anti-tumor immunity.
By targeting HPK1, small molecule inhibitors can effectively "release the brakes" on dendritic cells.[15] This enhances their ability to process and present tumor-associated antigens, leading to the priming of a more robust and effective anti-tumor T cell response.[1][9] This strategy is particularly attractive because it may synergize with other immunotherapies, such as PD-1/PD-L1 checkpoint blockade, by improving the initial T cell activation step that is often a limiting factor in treatment efficacy.[1][12] Several HPK1 inhibitors are currently in preclinical and clinical development, highlighting the therapeutic promise of targeting this pathway.[11]
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. arcusbio.com [arcusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-30 and the Tumor Microenvironment: A Technical Guide to Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threönine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising strategy to enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of the impact of HPK1 inhibitors, with a focus on the preclinical evaluation of compounds like Hpk1-IN-30, on the tumor microenvironment (TME). We consolidate key quantitative data from preclinical studies of representative HPK1 inhibitors, detail essential experimental protocols for their evaluation, and provide visual representations of the underlying signaling pathways and experimental workflows.
Introduction to HPK1 as an Immuno-Oncology Target
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of T-cell activation, proliferation, and cytokine production.[1][3] By inhibiting HPK1, the aim is to unleash a more robust and sustained anti-tumor immune response. Preclinical studies have demonstrated that genetic knockout or pharmacological inhibition of HPK1 can lead to enhanced T-cell and dendritic cell (DC) function, increased cytokine secretion, and significant tumor growth inhibition, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1][4][5]
Quantitative Preclinical Data for HPK1 Inhibitors
The following tables summarize key quantitative data from preclinical studies of various HPK1 inhibitors, providing insights into their potency and effects on the tumor microenvironment.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| NDI-101150 | HPK1 | Biochemical Assay | 0.7 | [6] |
| Unnamed Inhibitor [I] | HPK1 | Biochemical Assay | 10.4 | [7] |
| BGB-15025 | HPK1 | Biochemical Assay | 1.04 | [8] |
| CFI-402411 | HPK1 | Biochemical Assay | 4.0 ± 1.3 | [9] |
| Compound K | HPK1 | Biochemical Assay | 2.6 | [3] |
| BB3008 | HPK1 | pSLP-76 Cellular Assay | 30 |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing | Outcome | Reference |
| NDI-101150 | EMT-6 | 75 mg/kg p.o. | Complete response in 7/10 mice | [6] |
| Unnamed Inhibitor [I] | CT26 | 30 mg/kg p.o. (BID) | 42% Tumor Growth Inhibition (TGI) | [7] |
| Unnamed Inhibitor [I] + anti-PD-1 | CT26 | 30 mg/kg p.o. (BID) + 3 mg/kg i.p. | 95% TGI | [7] |
| BGB-15025 | GL261 | Not Specified | Single-agent anti-tumor activity | [10] |
| BGB-15025 + anti-PD-1 | CT26, EMT-6 | Not Specified | Combination effect observed | [10] |
| Compound K + anti-PD-1 | 1956 Sarcoma, MC38 | Not Specified | Superb antitumor efficacy | [4] |
| BB3008 | CT26, Hepa 1-6, 4T1 | Not Specified | Significant TGI as single agent |
Table 3: Impact of HPK1 Inhibition on Immune Cells and Cytokines
| Compound | Experimental System | Finding | Reference |
| NDI-101150 | Human CD4+ and CD8+ T cells | Increased IL-2 and IFN-γ production | [6] |
| NDI-101150 | Human B-cells and Dendritic Cells | Increased activation | [6] |
| NDI-101150 | On-treatment patient biopsies | Increase in activated CD8+ T cells and dendritic cell infiltration | [11] |
| BGB-15025 | T-cell based assay | Increased IL-2 production | [8] |
| Compound K | Human CD8+ T cells | Enhanced IFN-γ secretion | [1] |
| Compound K | Human Dendritic Cells | Augmented TNF-α+ DC population | [1] |
| BB3008 | Jurkat cells, human T cells, PBMCs | Boosted IL-2 production |
Key Experimental Protocols
This section provides detailed methodologies for essential preclinical experiments to evaluate the impact of this compound on the tumor microenvironment.
Syngeneic Mouse Tumor Model
This protocol describes the establishment of a syngeneic tumor model and subsequent analysis of the tumor microenvironment.[12][13][14][15][16]
-
Cell Culture: Culture a murine cancer cell line compatible with the chosen mouse strain (e.g., CT26 colon carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Tumor Implantation: Harvest cancer cells during their logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10^6 cells/100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, this compound + anti-PD-1). Administer this compound orally at the desired dose and schedule. Administer anti-PD-1 antibody intraperitoneally.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Harvest: At the end of the study (based on tumor size limits or a predetermined time point), euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.
Isolation and Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the isolation and immunophenotyping of TILs from harvested tumors.[17][18][19][20]
-
Tumor Digestion: Mince the harvested tumor tissue and digest in a solution containing collagenase D and DNase I in RPMI-1640 for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Leukocyte Isolation (Optional): To enrich for immune cells, perform a density gradient centrifugation using Ficoll-Paque or Percoll.
-
Cell Staining: Resuspend the single-cell suspension in FACS buffer (PBS with 2% FBS) and stain with a viability dye (e.g., Zombie NIR) to exclude dead cells.
-
Antibody Staining: Incubate cells with a cocktail of fluorophore-conjugated antibodies against cell surface markers to identify different immune cell populations. A typical panel for T cells and myeloid cells might include:
-
T-cells: CD45, CD3, CD4, CD8, PD-1, Tim-3, Lag-3
-
Myeloid cells: CD45, CD11b, Ly6G, Ly6C, F4/80
-
-
Intracellular Staining (for cytokines): For intracellular cytokine analysis, stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining. After surface staining, fix and permeabilize the cells before staining for intracellular cytokines like IFN-γ and TNF-α.
-
Flow Cytometry Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data using software like FlowJo, employing a gating strategy to identify and quantify different immune cell populations.
In Vitro T-Cell Activation and Cytokine Production Assay
This protocol describes the in vitro assessment of this compound's effect on T-cell activation and cytokine release.[21][22][23][24]
-
T-Cell Isolation: Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Cell Plating and Treatment: Wash the plate to remove unbound antibody. Plate the isolated T cells at a density of 1 x 10^5 cells/well. Add this compound at various concentrations.
-
Co-stimulation: Add a soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells to provide a co-stimulatory signal.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cell Proliferation Analysis (Optional): To measure proliferation, add a proliferation dye (e.g., CFSE) to the T cells before plating or pulse with BrdU before harvesting. Analyze by flow cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines the quantification of cytokines like IFN-γ and IL-2 in cell culture supernatants or plasma.[25][26][27]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted standards and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway, a typical experimental workflow for evaluating HPK1 inhibitors, and the logical flow of their impact on the tumor microenvironment.
Caption: HPK1 signaling pathway and the mechanism of action of this compound.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 15. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 18. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. Rapid-Act T Cell Activation Kit (Human, Anti-CD3/CD28) | Cell Signaling Technology [awsprod-cellsignal.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. weldonbiotech.com [weldonbiotech.com]
- 27. bioworlde.com [bioworlde.com]
Investigating HPK1 as a Therapeutic Target in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity.[1][2] By dampening the signaling cascades downstream of T-cell and B-cell receptors, HPK1 effectively acts as an intracellular immune checkpoint, limiting the activation, proliferation, and effector function of lymphocytes.[3][4] Tumors can exploit this regulatory mechanism to evade immune surveillance.[3] Consequently, the pharmacological inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate the immune system's ability to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of HPK1 as a therapeutic target, summarizing key preclinical and clinical data, detailing essential experimental protocols for its investigation, and illustrating the underlying biological rationale and scientific workflow through comprehensive diagrams.
Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology
The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy, yet a significant proportion of patients do not respond to these treatments, highlighting the need for novel therapeutic strategies.[5] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling, a process integral to the body's immune response against tumors.[6][7] Genetic knockout or kinase-dead knock-in of HPK1 in preclinical models has consistently demonstrated enhanced T-cell activation, increased pro-inflammatory cytokine production, and robust tumor growth inhibition, validating its role as a promising immuno-oncology target.[2][8]
Small molecule inhibitors of HPK1 aim to block its kinase activity, thereby preventing the phosphorylation of downstream substrates and disrupting the negative feedback loop that suppresses T-cell activation.[3] This leads to a more active and proliferative state for T-cells, enhancing their capacity to target and destroy cancer cells.[3] Furthermore, HPK1 inhibition has been shown to modulate the tumor microenvironment, fostering a more immunogenic milieu.[3] Several HPK1 inhibitors are currently in preclinical and clinical development, showing promise both as monotherapies and in combination with other immunotherapeutic agents like anti-PD-1 antibodies.[9][10]
dot
Caption: Logical flow illustrating the rationale for HPK1 inhibition in cancer therapy.
The HPK1 Signaling Pathway
HPK1 is a central node in the negative regulation of T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse through interactions with adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][11] Other adaptor proteins such as Growth factor receptor-bound protein 2 (GRB2), the v-crk avian sarcoma virus CT10 oncogene homolog (CRK) family, and HPK1-interacting protein of 55 kDa (HIP-55) also play roles in HPK1's recruitment and activation.[6]
Once activated, HPK1 phosphorylates SLP-76 at Serine 376.[11][12] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[12] The destabilization of this complex attenuates downstream signaling pathways, including the activation of phospholipase C-gamma 1 (PLCγ1), the mobilization of intracellular calcium, and the activation of the Ras-MAPK/ERK and NF-κB pathways. The net result is a dampening of T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ).
dot
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Quantitative Data on HPK1 Inhibitors
A growing number of small molecule HPK1 inhibitors are being developed. The following tables summarize publicly available preclinical data for several of these compounds. It is important to note that direct comparison of potencies can be challenging due to variations in assay conditions between different studies.
Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular Assay | Cellular IC50 (nM) | Reference(s) |
| NDI-101150 | 0.7 | pSLP-76 (in vivo) | 8,650 (mg/kg) | [1][13] |
| Compound from EMD Serono | 0.2 | Jurkat pSLP-76 | 3 | [11] |
| Primary T-cell IL-2 | 1.5 | [11] | ||
| XHS | 2.6 | SLP-76 PBMC | 600 | [14] |
| XHV | 89 | N/A | N/A | [14] |
| GNE-1858 | 1.9 | N/A | N/A | [15] |
| Compound 22 | 0.061 | N/A | N/A | [15] |
| Sunitinib (multi-kinase inhibitor) | ~10 (Ki) | N/A | N/A | [15][16] |
Table 2: In Vivo Efficacy of Selected HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Treatment | Outcome | Reference(s) |
| NDI-101150 | EMT-6 (Breast Cancer) | Monotherapy | Complete response in 7/10 mice | [1] |
| CT26 (Colon), A20 (Lymphoma), Hepa1-6 (Liver) | Monotherapy | Tumor growth inhibition | [13] | |
| CT26 (Colon) | Combination with anti-PD-1 | Significantly improved survival vs. anti-PD-1 alone | [13] | |
| BGB-15025 | GL261 (Glioma), CT26 (Colon), EMT-6 (Breast) | Monotherapy or Combination with anti-PD-1 | Tumor growth inhibition | [13] |
| CFI-402411 | N/A (Human Clinical Trial) | Monotherapy or Combination with Pembrolizumab | Partial responses observed in Head and Neck Squamous Cell Carcinoma | [13][17] |
| DS21150768 | Multiple syngeneic models | Monotherapy or Combination with anti-PD-1 | Suppressed tumor growth in multiple models | [18] |
Key Experimental Protocols
The investigation of HPK1 inhibitors involves a series of biochemical and cellular assays, as well as in vivo studies. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.
-
Principle: The assay is performed in two steps. First, the HPK1 kinase reaction is carried out. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase-based reaction.[9][13]
-
Materials:
-
Recombinant active HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (HPK1 inhibitors)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the test compound or DMSO vehicle control.
-
Add 2 µL of HPK1 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the phosphorylation of SLP-76 at Serine 376 in a cellular context, which is a direct downstream target of HPK1.
-
Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway. In the presence of an HPK1 inhibitor, the phosphorylation of SLP-76 at S376 is reduced. The level of pSLP-76 is then quantified using methods like ELISA, HTRF, or Western blotting.[10][19]
-
Materials:
-
Jurkat T-cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
Anti-CD3/CD28 antibodies (for stimulation)
-
Test compounds (HPK1 inhibitors)
-
Lysis buffer
-
ELISA kit for pSLP-76 (S376) or antibodies for Western blotting/HTRF
-
Plate reader or Western blotting equipment
-
-
Procedure (ELISA-based):
-
Seed Jurkat cells or PBMCs in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 30 minutes).
-
Lyse the cells and transfer the lysate to the pSLP-76 ELISA plate.
-
Follow the manufacturer's instructions for the ELISA, which typically involves incubation with capture and detection antibodies, followed by a substrate and measurement of absorbance or fluorescence.
-
Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition and determine the IC50 value.
-
T-Cell Activation and Proliferation Assay
This functional assay assesses the ability of HPK1 inhibitors to enhance T-cell activation and proliferation upon TCR stimulation.
-
Principle: T-cells are stimulated in the presence or absence of an HPK1 inhibitor. T-cell activation can be measured by the expression of activation markers (e.g., CD25, CD69) via flow cytometry or by quantifying cytokine production (e.g., IL-2, IFN-γ) using ELISA or multiplex assays. Proliferation can be measured by [3H]-thymidine incorporation or using cell proliferation dyes like CFSE.[12][20]
-
Materials:
-
Isolated human or mouse T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies
-
Test compounds
-
Flow cytometer and fluorescently labeled antibodies against activation markers
-
ELISA kits for IL-2 and IFN-γ
-
[3H]-thymidine or CFSE dye
-
-
Procedure (Cytokine Production):
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate T-cells and resuspend them in complete medium.
-
Add the T-cells to the antibody-coated plate.
-
Add serial dilutions of the test compound and soluble anti-CD28 antibody.
-
Incubate for 24-72 hours at 37°C in a CO2 incubator.
-
Collect the supernatant and measure the concentration of IL-2 and IFN-γ using ELISA.
-
Calculate the fold-increase in cytokine production in the presence of the inhibitor compared to the vehicle control.
-
In Vivo Syngeneic Mouse Tumor Model
This is a critical experiment to evaluate the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent host.
-
Principle: Tumor cells of a specific mouse strain are implanted into mice of the same genetic background. Once the tumors are established, the mice are treated with the HPK1 inhibitor, and tumor growth is monitored over time.[8][21]
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)
-
Test compound formulated for oral or parenteral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject a defined number of tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle control, test compound, positive control).
-
Administer the test compound according to the desired dose and schedule (e.g., once daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, tumors and spleens can be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Experimental Workflow and Visualization
The investigation of a novel HPK1 inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
dot
Caption: A typical experimental workflow for the development of an HPK1 inhibitor.
Conclusion
HPK1 stands out as a highly promising, druggable target in the field of immuno-oncology. Its role as a negative regulator of T-cell signaling provides a clear rationale for the development of inhibitors to enhance anti-tumor immunity. The preclinical and emerging clinical data for several HPK1 inhibitors are encouraging, demonstrating their potential to activate the immune system and control tumor growth. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this exciting new class of cancer therapeutics. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of HPK1 inhibitors, exploring rational combination therapies, and identifying biomarkers to predict patient response.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Interactions between hematopoietic progenitor kinase 1 and its adaptor proteins (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional interactions of HPK1 with adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. biofeng.com [biofeng.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.es [promega.es]
- 14. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPK1 Kinase Enzyme System Application Note [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. reactionbiology.com [reactionbiology.com]
Hpk1-IN-30: A Technical Guide to its Impact on IL-2 and IFN-γ Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in T-cell regulation and the potent effects of its pharmacological inhibition on the production of key effector cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). While data for a specific molecule named "Hpk1-IN-30" is not available in the public domain, this guide synthesizes findings from potent, selective small molecule HPK1 inhibitors that are functionally analogous.
HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein, leading to the attenuation of downstream signaling cascades required for T-cell activation and effector function.[1][2] Consequently, inhibiting HPK1 kinase activity has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor responses.[3][4][5]
Core Mechanism: Releasing the Brakes on T-Cell Activation
HPK1 acts as an intracellular checkpoint by dampening the signal originating from the T-cell receptor. When the TCR is engaged, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 at the Serine 376 residue.[2][6] This phosphorylation event facilitates the recruitment of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2] This effectively disassembles the signaling machinery, weakening downstream pathways involving PLCγ1 and ERK, and ultimately curtailing T-cell activation and cytokine production.[2]
Pharmacological inhibition of HPK1 blocks this negative feedback loop. By preventing the phosphorylation of SLP-76, the inhibitor stabilizes the TCR signaling complex, leading to sustained and amplified downstream signals. This results in enhanced T-cell proliferation and a significant increase in the secretion of effector cytokines like IL-2 and IFN-γ.[1][7]
Data Presentation: Quantitative Effects on Cytokine Production
Genetic knockout and pharmacological inhibition of HPK1 consistently result in elevated IL-2 and IFN-γ secretion from T-cells upon stimulation. The tables below summarize representative quantitative data from studies on human CD8+ T-cells.
Table 1: Effect of Pharmacological HPK1 Inhibition on Cytokine Secretion This table illustrates the impact of a potent HPK1 inhibitor on cytokine production in stimulated human CD8+ T-cells, including under immunosuppressive conditions mimicked by NECA (an adenosine receptor agonist) and TGF-β.[6]
| Condition | Cytokine | Fold Increase Over Control | Significance (p-value) |
| HPK1 Inhibitor vs. Control | IFN-γ | ~2.0x | p<0.01 |
| HPK1 Inhibitor vs. Control | IL-2 | ~2.5x | p<0.01 |
| HPK1 Inh. + NECA (5 µM) vs. NECA | IFN-γ | ~2.5x | p<0.05 |
| HPK1 Inh. + NECA (5 µM) vs. NECA | IL-2 | ~2.5x | p<0.05 |
| HPK1 Inh. + TGF-β (3 ng/mL) vs. TGF-β | IFN-γ | ~3.0x | p<0.001 |
| HPK1 Inh. + TGF-β (3 ng/mL) vs. TGF-β | IL-2 | ~3.5x | p<0.0001 |
| Data derived from graphical representations in Arcus Biosciences, 2022.[6] |
Table 2: Effect of Genetic HPK1 Knockout on Cytokine Secretion This table shows the effect of CRISPR-mediated knockout of MAP4K1 (the gene encoding HPK1) on cytokine production in stimulated human CD8+ T-cells.[6]
| Genetic Modification | Cytokine | Fold Increase Over Wild-Type | Significance (p-value) |
| MAP4K1 (HPK1) Knockout | IFN-γ | ~2.5x | p<0.01 |
| MAP4K1 (HPK1) Knockout | IL-2 | ~2.0x | p<0.01 |
| Data derived from graphical representations in Arcus Biosciences, 2022.[6] |
Experimental Protocols: Measuring Intracellular Cytokine Production
To quantify the production of IL-2 and IFN-γ at a single-cell level, Intracellular Cytokine Staining (ICS) followed by flow cytometry is a standard and robust method.[8][9] This technique allows for the simultaneous identification of the cell phenotype producing the cytokines.
Protocol: Intracellular Cytokine Staining for IL-2 and IFN-γ
1. Cell Isolation and Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[10]
-
Alternatively, isolate specific T-cell subsets (e.g., CD8+ T-cells) using magnetic-activated cell sorting (MACS).
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
2. T-Cell Stimulation:
-
Plate cells in a 96-well U-bottom plate.
-
Add the HPK1 inhibitor (e.g., this compound) at desired concentrations. Include a vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Stimulate the T-cells. Common methods include:
-
Incubate for a total of 4-6 hours at 37°C, 5% CO₂.
3. Protein Transport Inhibition:
-
For the final 2-4 hours of incubation, add a protein transport inhibitor to block cytokine secretion and cause intracellular accumulation.[9]
-
Commonly used inhibitors are Brefeldin A (10 µg/mL) or Monensin.[8][11]
4. Cell Surface Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain for cell surface markers (e.g., anti-CD3, anti-CD8) by incubating with fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
5. Fixation and Permeabilization:
-
Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash cells, then resuspend in a permeabilization buffer (e.g., containing saponin or mild detergent). This allows antibodies to access intracellular targets.
6. Intracellular Staining:
-
Add fluorescently-conjugated anti-IFN-γ and anti-IL-2 antibodies to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
7. Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the CD8+ T-cell population and quantify the percentage of cells positive for IL-2 and/or IFN-γ, as well as the median fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell.[8]
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. pubcompare.ai [pubcompare.ai]
The Core Principles of HPK1 Inhibition in Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[3] Its primary function is to attenuate signaling downstream of the T cell receptor (TCR), thereby dampening T cell activation, proliferation, and cytokine production.[4] Tumors can exploit this natural regulatory mechanism to evade immune surveillance. Consequently, inhibiting HPK1 presents a promising strategy to reinvigorate the anti-tumor immune response. This guide delves into the fundamental principles of HPK1 inhibition, providing a comprehensive overview of its mechanism of action, preclinical and clinical data for key inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action: Releasing the Brakes on T-Cell Activation
HPK1 functions as a crucial checkpoint in the T cell activation cascade. Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key downstream signaling molecules, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (pSLP-76 S376).[5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade ultimately attenuates downstream signaling pathways, including the activation of NF-κB and AP-1, which are critical for T cell activation and cytokine production.[6]
HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP-76.[5] This abrogation of the negative feedback loop results in sustained TCR signaling, leading to enhanced T cell activation, proliferation, and production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][7] Furthermore, HPK1 inhibition has been shown to reverse the immunosuppressive effects of factors present in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and adenosine.[2]
Quantitative Data on HPK1 Inhibitors
The development of small molecule inhibitors targeting HPK1 has been a focus of extensive research. The following tables summarize key quantitative data for several preclinical and clinical HPK1 inhibitors.
Table 1: In Vitro Potency of Preclinical HPK1 Inhibitors
| Compound Name/Identifier | Target | IC50 (nM) | Assay Type | Reference |
| Unnamed Insilico Medicine Inhibitor | HPK1 | 10.4 | Biochemical | [8] |
| GNE-1858 | HPK1 | 1.9 | Biochemical | [9] |
| Compound 22 | HPK1 | 0.061 | Biochemical | [9] |
| XHS | HPK1 | 2.6 | Biochemical | [9][10] |
| XHV | HPK1 | 89 | Biochemical | [10] |
| ISR-05 | HPK1 | 24,200 | Kinase Inhibition | [11] |
| ISR-03 | HPK1 | 43,900 | Kinase Inhibition | [11] |
| PCC-1 | HPK1 | <1 | Biochemical | [1] |
| EMD Serono Lead Compound | HPK1 | 0.2 | Biochemical | [12] |
| EMD Serono Lead Compound | pSLP-76 (S376) in Jurkat cells | 3 | Cellular | [12] |
| EMD Serono Lead Compound | IL-2 production in primary T-cells | 1.5 (EC50) | Cellular | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of Preclinical HPK1 Inhibitors
| Compound Name/Identifier | Tumor Model | Dosing | Outcome | Reference |
| Unnamed Insilico Medicine Inhibitor | CT26 Syngeneic | 30 mg/kg p.o. BID | 42% TGI (monotherapy), 95% TGI (with anti-PD-1) | [8] |
| PCC-1 | CT26 and MC38-hPD-L1 Syngeneic | Oral | Strong TGI (monotherapy and with anti-CTLA4/Atezolizumab) | [1] |
| NMBS-1 | Syngeneic Tumor Model | Oral | Significant TGI (monotherapy and with anti-CTLA4) | [13] |
Table 3: Clinical Trial Data for HPK1 Inhibitors
| Compound Name | Phase | Combination Therapy | Tumor Type | Key Findings | Reference |
| NDI-101150 | Phase 1/2 | Monotherapy | Advanced Solid Tumors (RCC) | ORR: 18% (3/17), DCR: 65% (11/17) | [14] |
| NDI-101150 | Phase 1/2 | Monotherapy | Advanced Solid Tumors | Clinical Benefit Rate: 16.7% (4/24) | [15] |
| BGB-15025 | Phase 1 | Tislelizumab | Advanced Solid Tumors | ORR: 18.4%, DCR: 57.1% | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols for key in vitro assays.
HPK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and published methodologies.[18][19]
Objective: To measure the in vitro kinase activity of recombinant HPK1 and determine the potency (IC50) of inhibitory compounds.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Prepare serial dilutions of the test inhibitor in 10% DMSO.
-
-
Assay Plate Setup:
-
Add 1 µl of serially diluted test inhibitor or DMSO (for positive and blank controls) to the wells of a 384-well plate.
-
Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.
-
Dilute the HPK1 enzyme to the desired concentration (e.g., 3 ng/µl) in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 12.5 µl of the master mix to all wells.
-
Initiate the reaction by adding 10 µl of the diluted HPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to all wells.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to all wells.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-SLP-76 (Ser376) Assay (ELISA Format)
This protocol is based on commercially available kits and published methods.[20]
Objective: To measure the phosphorylation of SLP-76 at Ser376 in whole cells as a pharmacodynamic marker of HPK1 inhibition.
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Test compounds
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody for total SLP-76
-
Detection antibody specific for phospho-SLP-76 (Ser376)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells with ice-cold Cell Lysis Buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
ELISA:
-
Add the cell lysates to the wells of the pre-coated ELISA plate.
-
Incubate to allow the capture antibody to bind to total SLP-76.
-
Wash the plate to remove unbound material.
-
Add the phospho-SLP-76 (Ser376) detection antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the HRP substrate and incubate to develop the color.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
The absorbance is proportional to the amount of phosphorylated SLP-76.
-
Calculate the percentage of inhibition of pSLP-76 for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HPK1 signaling and the workflow for inhibitor evaluation is essential for a clear understanding.
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Preclinical Evaluation of HPK1 Inhibitors
Caption: Preclinical to clinical workflow for HPK1 inhibitors.
Conclusion and Future Directions
The inhibition of HPK1 represents a promising and mechanistically distinct approach in cancer immunotherapy. By targeting an intracellular negative regulator of T-cell activation, HPK1 inhibitors have the potential to restore and enhance anti-tumor immunity, particularly in the context of an immunosuppressive tumor microenvironment. The preclinical data for a variety of small molecule inhibitors are encouraging, demonstrating potent in vitro activity and in vivo efficacy, both as monotherapy and in combination with existing immunotherapies like checkpoint inhibitors.
Early clinical data for compounds such as NDI-101150 and BGB-15025 provide initial validation of this approach in patients with advanced solid tumors. However, challenges remain, including optimizing selectivity to avoid off-target effects on other kinases involved in T-cell signaling and establishing a clear therapeutic window.[16]
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring synergistic combinations of HPK1 inhibitors with other immunotherapies, targeted therapies, and conventional chemotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to HPK1 inhibition.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to HPK1 inhibitors to develop strategies to overcome them.
-
Broadening Therapeutic Applications: Evaluating the potential of HPK1 inhibitors in other indications beyond oncology, such as chronic viral infections and autoimmune diseases.
The continued development of potent and selective HPK1 inhibitors holds the promise of adding a valuable new tool to the arsenal of cancer immunotherapies, with the potential to improve outcomes for a broader range of cancer patients.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Functional interactions of HPK1 with adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 13. nimbustx.com [nimbustx.com]
- 14. nimbustx.com [nimbustx.com]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. ascopubs.org [ascopubs.org]
- 18. biofeng.com [biofeng.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Structural Biology of Inhibitor Binding to Hematopoietic Progenitor Kinase 1 (HPK1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology governing the interaction between small molecule inhibitors and Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell signaling and a promising target in immuno-oncology. While specific structural data for an inhibitor denoted as "Hpk1-IN-30" is not publicly available, this document will focus on the well-characterized interactions of representative inhibitors, sunitinib and the spiro-azaindoline compound 17 (from the GEN-8 series), to elucidate the core principles of HPK1 inhibition.
Structural Overview of the HPK1 Kinase Domain and Inhibitor Binding
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It plays a crucial role in dampening T-cell and B-cell receptor signaling, thereby acting as a brake on the immune response.[2][3] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity.[4]
The crystal structures of the HPK1 kinase domain (HPK1-KD) have revealed a rare domain-swapped dimeric arrangement, where the activation segment of one monomer interacts with the active site of the other.[5][6] This dimeric form is observed in both the apo and inhibitor-bound states and may play a role in the trans-regulation of the kinase.[7] The binding of ATP-competitive inhibitors occurs in the cleft between the N- and C-lobes of the kinase domain.
HPK1 in Complex with Sunitinib (PDB ID: 6NFY)
Sunitinib, a multi-receptor tyrosine kinase inhibitor, binds to the kinase domain of HPK1 with high affinity.[2] The crystal structure of the nonphosphorylated HPK1 kinase domain in complex with sunitinib was determined at a resolution of 2.17 Å.[8] In this inactive state, the activation loop of each monomer partially occupies the ATP- and substrate-binding sites of its partner monomer.[7] The binding of sunitinib involves key hydrogen bonds with the hinge region residues Glu92 and Cys94.[9]
HPK1 in Complex with a Spiro-azaindoline Inhibitor (Compound 17/GEN-8, PDB ID: 7R9T)
A potent and selective spiro-azaindoline series of inhibitors has been developed, with compound 17 (from the GEN-8 series) being a key example.[10] The crystal structure of HPK1 in complex with this inhibitor was solved at 2.00 Å resolution.[11] A distinguishing feature of this interaction is the induction and stabilization of an unusual folded conformation of the P-loop, a region that typically binds the phosphate groups of ATP.[4][10] This folded P-loop conformation is facilitated by the presence of Tyr28 in HPK1 and interactions with the inhibitor, contributing to its high selectivity.[4]
Quantitative Data on HPK1-Inhibitor Interactions
The following tables summarize key quantitative data for the interaction of various inhibitors with HPK1 and the crystallographic data for the HPK1-sunitinib and HPK1-compound 17 complexes.
Table 1: Inhibitor Binding Affinities and Potencies against HPK1
| Inhibitor | PDB ID | Binding Affinity (Kd) | Inhibition Constant (Ki) | IC50 |
| Sunitinib | 6NFY | 16 nM[2] | ~10 nM[2] | - |
| GNE-1858 | - | - | - | 1.9 nM[12] |
| Compound 22 | - | - | - | 0.061 nM[12] |
| Compound K (BMS) | - | - | - | 2.6 nM[12] |
| Compound C17 | - | - | - | 0.05 nM[12] |
| HPK1-IN-25 | - | - | - | 129 nM[13] |
Table 2: Crystallographic Data for HPK1-Inhibitor Complexes
| Parameter | HPK1-Sunitinib (6NFY) | HPK1-Compound 17 (7R9T) |
| Resolution | 2.17 Å[8] | 2.00 Å[11] |
| R-Value Work | 0.192[8] | 0.198[11] |
| R-Value Free | 0.219[8] | 0.229[11] |
| Space Group | - | P 1[11] |
| Expression System | Spodoptera frugiperda (Sf9)[8] | Spodoptera frugiperda (Sf9)[11] |
HPK1 Signaling Pathway
HPK1 acts as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[14] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and proteasomal degradation of SLP-76.[14] The degradation of SLP-76 disrupts the formation of the TCR signaling complex, thereby attenuating downstream signaling pathways, including the activation of NF-κB and AP-1, which are essential for T-cell activation and proliferation.[1][15]
Experimental Protocols
The following sections provide detailed methodologies for the structural determination of HPK1-inhibitor complexes, synthesized from published procedures.
Expression and Purification of HPK1 Kinase Domain
The HPK1 kinase domain is typically expressed using a baculovirus expression vector system (BEVS) in insect cells (Spodoptera frugiperda, Sf9), which allows for proper protein folding and post-translational modifications.[16]
-
Cloning: The cDNA encoding the human HPK1 kinase domain (e.g., residues 2-293) is cloned into a BEVS expression vector, often with an N-terminal cleavable His6-tag for affinity purification.[16]
-
Baculovirus Generation: The recombinant vector is used to generate high-titer baculovirus stock in Sf9 cells.
-
Protein Expression: Sf9 cells are grown in suspension to a density of approximately 2 x 106 cells/mL and infected with the baculovirus stock. Cells are harvested by centrifugation approximately 72 hours post-infection.[16] For producing Selenomethionine (SeMet) labeled protein for phasing, cells are adapted to a methionine-free medium before infection and supplemented with L-selenomethionine.[16]
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 0.25 mM TCEP, protease inhibitors) and lysed by sonication or microfluidization.[2]
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged HPK1 is eluted with an imidazole gradient.
-
Tag Cleavage: The His-tag is cleaved by incubating the eluted protein with a specific protease (e.g., TEV or thrombin).
-
Second Affinity Chromatography: A second Ni-NTA chromatography step is performed to remove the cleaved tag and any uncleaved protein.[2]
-
Size-Exclusion Chromatography (SEC): The tag-cleaved protein is further purified by SEC to obtain a homogenous, monomeric or dimeric sample suitable for crystallization. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Crystallization of HPK1-Inhibitor Complex
Crystallization is typically achieved using the hanging drop vapor diffusion method.
-
Complex Formation: The purified HPK1 kinase domain is concentrated to 5-10 mg/mL and incubated with a 2-5 fold molar excess of the inhibitor (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. Hanging drops are set up by mixing equal volumes (e.g., 1 µL) of the protein-inhibitor complex and the reservoir solution.[16]
-
Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For example, crystals of HPK1 CHD were grown in 0.4 M ammonium phosphate.[16]
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection: Crystals are briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.[17] Data are processed and scaled using software packages like HKL-2000.[11]
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a known kinase domain structure as a search model.[17] For novel structures or when a suitable model is unavailable, experimental phasing methods like single-wavelength anomalous dispersion (SAD) with SeMet-labeled protein may be used.[16] The initial model is then refined against the diffraction data using software like PHENIX, with manual model building in Coot.[11] The inhibitor is modeled into the electron density, and water molecules are added. The final model is validated for its geometric quality.
Experimental Workflow for Structural Determination
The following diagram illustrates the general workflow for determining the crystal structure of an HPK1-inhibitor complex.
Conclusion
The structural elucidation of HPK1 in complex with inhibitors like sunitinib and the spiro-azaindoline series has provided invaluable insights into the molecular mechanisms of its inhibition. Key takeaways include the importance of the domain-swapped dimer interface and the potential to achieve high selectivity by targeting unique conformational states, such as the folded P-loop. This detailed structural and biochemical understanding is crucial for the rational design and optimization of next-generation HPK1 inhibitors for cancer immunotherapy.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.rcsb.org [www2.rcsb.org]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. 7r9t - Crystal structure of HPK1 in complex with compound 17 - Summary - Protein Data Bank Japan [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 16. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallization and preliminary X-ray diffraction studies on the human Plk1 Polo-box domain in complex with an unphosphorylated and a phosphorylated target peptide from Cdc25C - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HPK1 Inhibition in Reversing T-Cell Exhaustion: A Technical Guide
Disclaimer: Publicly available information on a specific inhibitor designated "Hpk1-IN-30" is not available. This guide will, therefore, focus on the broader class of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, using data from publicly disclosed potent and selective compounds to illustrate the principles of HPK1 inhibition in the context of T-cell exhaustion.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting T-cell proliferation and effector functions.[1][3] In the tumor microenvironment (TME), chronic antigen exposure leads to T-cell exhaustion, a state of dysfunction characterized by reduced cytokine production and proliferative capacity. HPK1 has been shown to be a key mediator of this process.[3] Consequently, the pharmacological inhibition of HPK1 has emerged as a promising immunotherapeutic strategy to reinvigorate exhausted T-cells and enhance anti-tumor immunity.[3][4]
This technical guide provides an in-depth overview of the role of HPK1 inhibitors in reversing T-cell exhaustion, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying signaling pathways.
HPK1 Signaling and its Inhibition
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1][2] Phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and subsequent proteasomal degradation, which attenuates the TCR signal and suppresses T-cell activation.[1][2]
Small molecule inhibitors of HPK1 are designed to block its kinase activity, thereby preventing the phosphorylation of SLP-76 and sustaining TCR signaling. This leads to enhanced T-cell activation, proliferation, and cytokine production.
Quantitative Data on HPK1 Inhibitors
The efficacy of various HPK1 inhibitors has been demonstrated through in vitro biochemical and cell-based assays. The following tables summarize key quantitative data for several publicly disclosed compounds.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Assay Type | Reference |
| Compound [I] | 0.2 | Not Specified | [5] |
| GNE-1858 | 1.9 | Not Specified | [6] |
| XHS | 2.6 | Not Specified | [7] |
| M074-2865 | 2930 | Not Specified | [6] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Assay | Cell Type | Endpoint | IC50/EC50 (nM) | Reference |
| Compound [I] | pSLP-76 (S376) | Jurkat | Inhibition | 3 | [5] |
| Compound [I] | IL-2 Production | Primary T-cells | Potentiation | 1.5 | [5] |
| CompK | pSLP-76 | Mouse Whole Blood | Inhibition | ~6000 | [3] |
| XHS | pSLP-76 | PBMC | Inhibition | 600 | [6] |
Reversal of T-Cell Exhaustion by HPK1 Inhibition
Inhibition of HPK1 has been shown to restore the function of exhausted T-cells. This is evidenced by increased production of effector cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and enhanced proliferative capacity upon stimulation.
Table 3: Effect of HPK1 Inhibition on Cytokine Production
| Compound/Condition | Cell Type | Stimulation | Fold Increase in IL-2 | Fold Increase in IFN-γ | Reference |
| Compound 1 | Human T-cells | TCR stimulation | Augmented | Augmented | [5] |
| HPK1 Knockout | Tregs | TCR engagement | Increased | Increased | [8] |
| CompK | Tumor-bearing mice | ex vivo stimulation | - | Increased | [3] |
| FB849 | CD8+ TILs | anti-CD3 | Restored effector function | - | [9] |
Experimental Protocols
The evaluation of HPK1 inhibitors typically involves a series of biochemical and cell-based assays to determine potency, selectivity, and functional effects on T-cells.
HPK1 Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or an ADP-Glo assay.[10][11]
-
Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), ATP, and the test compound.[12]
-
Procedure:
-
The HPK1 enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a specific detection reagent.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular pSLP-76 Assay
Objective: To measure the on-target effect of the inhibitor in a cellular context.
Methodology:
-
Cell Lines: Jurkat T-cells or primary human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used.[2]
-
Procedure:
-
Cells are pre-incubated with the HPK1 inhibitor at various concentrations.
-
T-cell activation is induced using anti-CD3/CD28 antibodies or phorbol 12-myristate 13-acetate (PMA) and ionomycin.[13]
-
Cells are lysed, and the level of phosphorylated SLP-76 (Ser376) is measured by Western blot, flow cytometry, or a sensitive immunoassay like Single Molecule Array (SiMoA).[10]
-
The IC50 value is determined based on the reduction of the pSLP-76 signal.
-
T-Cell Cytokine Production Assay
Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function.
Methodology:
-
Cells: Primary human or mouse T-cells, or PBMCs.
-
Procedure:
-
Cells are cultured in the presence of the HPK1 inhibitor.
-
T-cells are stimulated with anti-CD3/CD28 antibodies.
-
After 24-72 hours, the supernatant is collected, and the concentration of secreted cytokines (e.g., IL-2, IFN-γ) is measured by ELISA or a multiplex bead-based immunoassay.
-
For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last few hours of stimulation, followed by cell fixation, permeabilization, and staining with fluorescently labeled antibodies for analysis by flow cytometry.[13]
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an HPK1 inhibitor.
Conclusion
The inhibition of HPK1 represents a compelling strategy for overcoming T-cell exhaustion and enhancing anti-tumor immunity. Preclinical data for a range of HPK1 inhibitors consistently demonstrate their ability to restore T-cell effector functions, as evidenced by increased cytokine production and proliferation. The detailed experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as novel cancer immunotherapies. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wp.ryvu.com [wp.ryvu.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
Understanding the selectivity profile of Hpk1-IN-30
An In-depth Technical Guide to the Selectivity Profile of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3][4][5][6] Upon TCR activation, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[7][8] This phosphorylation event leads to the recruitment of the 14-3-3 protein complex, causing the ubiquitination and degradation of SLP-76, which ultimately dampens T-cell activation and proliferation.[1][7][9][10]
Given its role in attenuating immune responses, inhibiting HPK1 has emerged as a promising strategy in immuno-oncology.[11] Pharmacological or genetic inactivation of HPK1 has been shown to enhance T-cell activation, increase cytokine production (e.g., IL-2), and promote anti-tumor immunity in preclinical models.[3][12][13] Therefore, the development of potent and selective small-molecule inhibitors of HPK1 is a major focus for enhancing therapeutic responses to cancer.[12][14]
This guide provides a technical overview of the selectivity profile of HPK1 inhibitors, using publicly available data for representative compounds as a surrogate for Hpk1-IN-30, for which specific selectivity data is not widely published. We will detail the experimental methodologies used to characterize these inhibitors and present the data in a structured format for researchers, scientists, and drug development professionals.
Quantitative Data Summary: Selectivity Profile
The selectivity of an HPK1 inhibitor is paramount to minimize off-target effects and potential toxicities. Selectivity is typically assessed by screening the compound against a broad panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). A highly selective inhibitor will show potent inhibition of HPK1 with significantly weaker activity against other kinases, particularly those within the same family (MAP4K) or other kinases crucial for immune cell function.
Table 1: Biochemical Selectivity of a Representative HPK1 Inhibitor (Example: AZ-3246)
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. HPK1) |
| HPK1 | <3 | 1x |
| GLK (MAP4K3) | 216 | >72x |
| LCK | >100,000 | >33,333x |
| JAK1 | 1952 | >650x |
| JAK2 | >10,000 | >3,333x |
| CDK2 | >10,000 | >3,333x |
| Abl | >5,000 | >1,667x |
| (Note: Data for AZ-3246 is sourced from[14]. Data for other kinases is representative and based on profiles of similar selective inhibitors described in literature[1][5][10]) |
Table 2: Cellular Activity of Representative HPK1 Inhibitors
| Compound | Assay Type | Cell Type | EC50 (nM) |
| Compound 1 | IL-2 Production | Human PBMC | 226 |
| Compound 17 | pSLP-76 (Ser376) Inhibition | Human PBMC | 32 |
| Compound 22 | pSLP-76 (Ser376) Inhibition | Human PBMC | 78 |
| AZ-3246 | IL-2 Production | Human T-cell | 90 |
| (Note: Data sourced from[2][14]) |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the selectivity and potency of HPK1 inhibitors. Below are methodologies for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit HPK1 enzymatic activity in a purified, in vitro system.
-
Objective: To determine the IC50 value of an inhibitor against recombinant HPK1.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.[8] The assay measures the phosphorylation of a substrate (e.g., a biotinylated SLP-76 peptide or Myelin Basic Protein) by the HPK1 enzyme. A Europium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, bringing it in proximity to a Streptavidin-Allophycocyanin (SA-APC) conjugate bound to the biotin tag. This proximity allows for FRET to occur upon excitation, generating a signal that is proportional to enzyme activity.
-
Methodology:
-
Reagents: Recombinant human HPK1 enzyme, biotinylated substrate peptide (e.g., ULight™-SLP-76), ATP, Europium-labeled anti-phospho-SLP-76 (Ser376) antibody, SA-APC, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Procedure: a. Dispense the test inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution) into a 384-well assay plate. b. Add a solution containing the HPK1 enzyme and the ULight-SLP-76 substrate to each well. c. Incubate for 15 minutes at room temperature to allow compound binding to the enzyme. d. Initiate the kinase reaction by adding ATP at a concentration close to its Km value. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled antibody, and SA-APC. g. Incubate for 60 minutes at room temperature to allow antibody binding. h. Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 615 nm.
-
Data Analysis: The ratio of the emissions (665/615) is calculated. IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (pSLP-76 Inhibition)
This assay measures the ability of an inhibitor to block HPK1 activity inside intact cells by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Objective: To determine the EC50 value of an inhibitor for HPK1 target engagement in a cellular context.
-
Principle: Human T-cells (like Jurkat) or Peripheral Blood Mononuclear Cells (PBMCs) are stimulated to activate the TCR signaling pathway, which activates HPK1.[15] The level of phosphorylated SLP-76 at Ser376 is then measured using a sandwich ELISA. A potent inhibitor will reduce the amount of pSLP-76 detected.[2][15]
-
Methodology:
-
Reagents: Jurkat cells or human PBMCs, anti-CD3/anti-CD28 stimulation antibodies, test inhibitor, lysis buffer, wash buffer, capture antibody (anti-total SLP-76), detection antibody (anti-phospho-SLP-76 Ser376), HRP-conjugated secondary antibody, TMB substrate.
-
Procedure: a. Seed cells in a 96-well plate. b. Pre-incubate the cells with serially diluted test inhibitor for 1-2 hours. c. Stimulate the cells by adding anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C. d. Lyse the cells and transfer the lysate to an ELISA plate pre-coated with the capture antibody. e. Incubate to allow capture of total SLP-76. f. Wash the plate and add the phospho-specific detection antibody. g. Incubate to allow binding to the phosphorylated epitope. h. Wash the plate and add the HRP-conjugated secondary antibody. i. Add TMB substrate and stop the reaction with stop solution. j. Read the absorbance at 450 nm.
-
Data Analysis: Normalize the signal to unstimulated controls. EC50 values are calculated by fitting the normalized data to a dose-response curve.
-
Cellular Functional Assay (IL-2 Secretion)
This assay assesses the downstream functional consequence of HPK1 inhibition, which should lead to enhanced T-cell activation and cytokine production.[8]
-
Objective: To measure the effect of HPK1 inhibition on T-cell effector function.
-
Principle: Inhibition of the negative regulator HPK1 is expected to boost T-cell activation, resulting in increased production and secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[2]
-
Methodology:
-
Reagents: Human PBMCs, anti-CD3/anti-CD28 stimulation antibodies, test inhibitor, culture medium, commercial IL-2 ELISA kit.
-
Procedure: a. Isolate PBMCs from healthy donor blood. b. Plate the PBMCs and treat with a serial dilution of the test inhibitor for 1 hour. c. Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies. d. Incubate for 48-72 hours at 37°C. e. Collect the cell culture supernatant. f. Quantify the concentration of IL-2 in the supernatant using a standard sandwich ELISA kit according to the manufacturer's protocol.
-
Data Analysis: EC50 values, representing the concentration of inhibitor required to achieve 50% of the maximal IL-2 production, are calculated from dose-response curves.
-
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cells
References
- 1. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 15. reactionbiology.com [reactionbiology.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in B-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of B-cell receptor (BCR) signaling. Primarily expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint to modulate B-cell activation, proliferation, and antibody production. Upon BCR engagement, HPK1 is activated and initiates a negative feedback loop by targeting the scaffold protein B-cell Linker (BLNK). This guide provides an in-depth technical overview of the role of HPK1 in BCR signaling, including the underlying molecular mechanisms, quantitative effects on downstream pathways, and detailed experimental protocols for its study. The insights presented herein are vital for researchers and professionals involved in immunology, B-cell biology, and the development of novel therapeutics targeting immune modulation.
Introduction to HPK1 in B-Cell Biology
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key signaling molecule that dampens the immune response following antigen receptor stimulation in lymphocytes.[1][2] In the context of B-cells, engagement of the BCR by an antigen triggers a cascade of intracellular signaling events that ultimately lead to B-cell activation, differentiation, and the production of antibodies. HPK1 plays a pivotal role in attenuating the strength and duration of these signals, thereby preventing excessive or inappropriate B-cell responses that could contribute to autoimmunity.[3] The primary mechanism of HPK1-mediated inhibition in B-cells involves the phosphorylation and subsequent ubiquitination and degradation of the central adaptor protein, BLNK.[4][5][6][7]
The HPK1 Signaling Pathway in B-Cell Receptor Activation
Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases such as Lyn, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR's associated Igα/Igβ chains. This creates docking sites for spleen tyrosine kinase (Syk), which becomes activated and phosphorylates a number of downstream substrates, including BLNK.
Activated Syk also phosphorylates HPK1 on tyrosine residue 379.[1] This phosphorylation event facilitates the interaction of HPK1 with the SH2 domain of BLNK, bringing the kinase in proximity to its substrate.[1] Once activated, HPK1 phosphorylates BLNK on threonine residue 152.[4][6] This post-translational modification creates a binding site for 14-3-3 adaptor proteins. The recruitment of 14-3-3 proteins to the phosphorylated BLNK is a critical step that leads to the ubiquitination of BLNK at lysine residues 37, 38, and 42, ultimately targeting it for proteasomal degradation.[2][4][6] The degradation of BLNK dismantles the signaling complex, thereby terminating downstream signal propagation.[1][4][6]
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK)* | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-30 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hpk1-IN-30, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in preclinical syngeneic mouse models for cancer immunotherapy research. The following protocols and data are based on available information for closely related HPK1 inhibitors, including Hpk1-IN-2, and are intended to serve as a foundational resource for study design and execution.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[4] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.[1] Preclinical studies with HPK1 inhibitors have demonstrated significant tumor growth inhibition in various syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[5][6] this compound is a small molecule inhibitor designed to target the kinase activity of HPK1, thereby unleashing the full potential of the host's immune system to combat cancer.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 phosphorylates key downstream adaptor proteins, most notably SLP-76 at Ser376.[4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[7] The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation and effector function.
This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action stabilizes the SLP-76-mediated signaling complex, leading to sustained downstream signaling, enhanced T-cell activation, increased cytokine production (e.g., IL-2, IFN-γ), and ultimately, a more potent anti-tumor immune response.[1][8]
Data Presentation
The following tables summarize quantitative data from preclinical studies of representative HPK1 inhibitors in syngeneic mouse models. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Hpk1-IN-2 in a Syngeneic Mouse Model
| Parameter | Value | Reference |
| Compound | Hpk1-IN-2 | [9] |
| Dosage | 75 mg/kg and 150 mg/kg | [9] |
| Administration Route | Oral gavage | [9] |
| Dosing Schedule | Daily for 21 days | [9] |
| Tumor Growth Inhibition (TGI) | 44% (at 75 mg/kg) and 64% (at 150 mg/kg) | [9] |
| Note | The specific syngeneic model was not specified in the source. |
Table 2: In Vivo Efficacy of Another HPK1 Inhibitor in the CT26 Syngeneic Model
| Parameter | Value | Reference |
| Compound | Unnamed HPK1 Inhibitor | [5] |
| Dosage | 30 mg/kg | [5] |
| Administration Route | Oral (p.o.) | [5] |
| Dosing Schedule | Twice daily | [5] |
| Tumor Model | CT26 (colorectal carcinoma) | [5] |
| Monotherapy TGI | 42% | [5] |
| Combination Therapy | with anti-PD-1 (3 mg/kg, i.p.) | [5] |
| Combination TGI | 95% | [5] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in a syngeneic mouse model. These protocols are based on established methodologies for similar compounds.
Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
1. Cell Line and Animal Model:
-
Cell Line: Select a suitable murine cancer cell line that is syngeneic to the chosen mouse strain (e.g., MC38 or CT26 colorectal adenocarcinoma for C57BL/6 or BALB/c mice, respectively).
-
Animals: Use immunocompetent mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old).
2. Tumor Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile, serum-free media or PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. This compound Formulation and Administration:
-
Formulation for Oral Gavage: Based on a representative formulation for Hpk1-IN-2, a suspension can be prepared. For a 10 mg/mL solution, a possible formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Note: Prepare fresh daily. The solubility of this compound should be confirmed and the formulation adjusted if necessary.
-
-
Dosing: Based on the data for Hpk1-IN-2, a starting dose range of 75-150 mg/kg administered daily via oral gavage is recommended.[9] Dose optimization studies may be required.
4. Study Groups:
-
Group 1: Vehicle control (formulation without this compound)
-
Group 2: this compound (e.g., 75 mg/kg, daily)
-
Group 3: this compound (e.g., 150 mg/kg, daily)
-
(Optional) Group 4: Positive control (e.g., anti-PD-1 antibody)
-
(Optional) Group 5: Combination of this compound and positive control
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
6. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
Protocol 2: Pharmacodynamic Analysis of this compound Activity In Vivo
1. Experimental Setup:
-
Follow the tumor implantation and treatment administration steps as described in Protocol 1.
2. Sample Collection:
-
At selected time points after the final dose (e.g., 2, 6, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
-
Isolate splenocytes and tumor-infiltrating lymphocytes (TILs) from excised spleens and tumors.
3. Analysis of Target Engagement (pSLP-76 Inhibition):
-
Isolate T cells from blood, spleen, or tumor.
-
Stimulate the T cells ex vivo with an anti-CD3 antibody.
-
Lyse the cells and perform Western blotting or a specific ELISA to measure the levels of phosphorylated SLP-76 (Ser376). A reduction in pSLP-76 levels in the this compound treated groups compared to the vehicle control indicates target engagement.[5]
4. Analysis of Immune Cell Activation:
-
Flow Cytometry: Stain isolated splenocytes and TILs with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, Ki67, Granzyme B, IFN-γ) to assess the activation and proliferation of T cells.
-
Cytokine Analysis: Measure the levels of cytokines such as IL-2 and IFN-γ in the plasma or in the supernatant of ex vivo re-stimulated T cells using ELISA or multiplex bead-based assays.
Visualizations
Signaling Pathway of HPK1 Inhibition
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental Workflow for this compound In Vivo Efficacy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. nimbustx.com [nimbustx.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
Application Notes and Protocols for In Vivo Studies of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for in vivo studies using Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. As "Hpk1-IN-30" is not a publicly specified research compound, this document leverages data from studies on well-characterized HPK1 inhibitors, referred to here as "Compound K" and "Compound I" , to provide representative guidance.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] It is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[1][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76, leading to the dampening of the T-cell response.[1][2][3] Inhibition of HPK1 is a promising cancer immunotherapy strategy, as it can enhance T-cell activation, cytokine production, and anti-tumor immunity.[1][4][5]
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Application Notes and Protocols for Assessing Hpk1-IN-30 Potency (IC50)
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune responses.[1][2][3][4] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[2][3][5][6] The inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[2][4][7][8] Hpk1-IN-30 is a chemical inhibitor of HPK1. This document provides detailed protocols for determining the potency (IC50) of this compound through both biochemical and cell-based assays.
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2][6][9][10] Phosphorylation of SLP-76 at Ser376 leads to the recruitment of the 14-3-3 protein, which destabilizes the TCR signalosome, ultimately leading to attenuated T-cell activation.[1][10][11] Pharmacological inhibition of HPK1 with compounds like this compound blocks this phosphorylation event, thereby sustaining T-cell activation and enhancing the immune response.[2]
Caption: HPK1 Signaling Pathway in T-Cells.
Experimental Protocols
Two primary methods are detailed for assessing the IC50 of this compound: a biochemical assay using purified enzyme and a cell-based assay measuring a downstream signaling event.
Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol outlines the determination of this compound potency against purified HPK1 enzyme by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of ADP produced with kinase activity.[12]
Experimental Workflow:
Caption: Workflow for Biochemical IC50 Determination.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| HPK1 Enzyme (recombinant human) | BPS Bioscience | 40398 |
| Myelin Basic Protein (MBP) Substrate | BPS Bioscience | 78514 |
| ATP | BPS Bioscience | 79686 |
| ADP-Glo™ Kinase Assay Kit | Promega | V6930 |
| This compound | Varies | Varies |
| 96-well white plates | Corning | 3917 |
| DMSO | Sigma-Aldrich | D2650 |
Procedure:
-
This compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A common starting concentration is 100 µM, with 3-fold serial dilutions.[7] The final DMSO concentration in the assay should not exceed 1%.[13]
-
Kinase Reaction Setup:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing kinase buffer, ATP, and MBP substrate to each well.
-
To initiate the reaction, add 25 µL of diluted HPK1 enzyme to each well.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP-Glo™ Protocol:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the vehicle control (DMSO) representing 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (variable slope).
-
Data Presentation:
| Compound | Target | Assay Type | Substrate | ATP Conc. (µM) | IC50 (nM) |
| This compound | HPK1 | Biochemical (ADP-Glo™) | MBP | 10 | Example: 5.2 |
| Staurosporine (Control) | Pan-kinase | Biochemical (ADP-Glo™) | MBP | 10 | Example: 25.8 |
Cell-Based IC50 Determination by Measuring SLP-76 Phosphorylation
This protocol determines the potency of this compound in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Ser376 in Jurkat T-cells.[9][14]
Experimental Workflow:
Caption: Workflow for Cell-Based IC50 Determination.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| Jurkat, Clone E6-1 Cells | ATCC | TIB-152 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Anti-CD3 Antibody | BioLegend | 317302 |
| Anti-CD28 Antibody | BioLegend | 302902 |
| p-SLP-76 (Ser376) ELISA Kit | Varies | Varies |
| This compound | Varies | Varies |
| 96-well cell culture plates | Corning | 3596 |
| DMSO | Sigma-Aldrich | D2650 |
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
-
T-Cell Stimulation:
-
Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the protocol provided with the p-SLP-76 ELISA kit.
-
Quantification of p-SLP-76:
-
Perform the sandwich ELISA to quantify the levels of phosphorylated SLP-76 (Ser376) in the cell lysates.[14]
-
-
Data Analysis:
-
Normalize the p-SLP-76 signal to the total protein concentration for each sample.
-
Set the stimulated, vehicle-treated cells as 100% phosphorylation and unstimulated cells as 0%.
-
Plot the percent inhibition of phosphorylation versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Data Presentation:
| Compound | Cell Line | Assay Type | Readout | Stimulation | IC50 (nM) |
| This compound | Jurkat | Cellular | p-SLP-76 (Ser376) | anti-CD3/CD28 | Example: 15.7 |
| Reference Inhibitor | Jurkat | Cellular | p-SLP-76 (Ser376) | anti-CD3/CD28 | Example: 2.1 |
Conclusion
The provided protocols offer robust methods for determining the potency of this compound. The biochemical assay provides a direct measure of the inhibitor's effect on enzyme activity, while the cell-based assay confirms its activity in a more physiologically relevant context. Consistent results across both assay formats will provide strong evidence for the on-target potency of this compound.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 11. wp.ryvu.com [wp.ryvu.com]
- 12. biofeng.com [biofeng.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Combining Hpk1-IN-30 with Anti-PD-1 Therapy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its role in dampening T-cell activation makes it a compelling target for cancer immunotherapy.[3] By inhibiting HPK1, the threshold for T-cell activation is lowered, leading to enhanced anti-tumor immune responses.[4][5] Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can reinvigorate exhausted T-cells and shows synergy when combined with anti-PD-1 checkpoint inhibitors.[4][6] This combination therapy has the potential to overcome resistance to anti-PD-1 monotherapy, particularly in tumors with low antigenicity.[7]
These application notes provide an overview of the in vivo application of an HPK1 inhibitor, exemplified by compounds with similar mechanisms to a hypothetical "Hpk1-IN-30," in combination with anti-PD-1 therapy. The included protocols and data summaries are based on published preclinical findings.
Data Presentation
Table 1: In Vivo Efficacy of HPK1 Inhibitor and Anti-PD-1 Combination Therapy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Complete Responses | Reference |
| CT26 | [I] | 30 mg/kg p.o. BID | 42% | - | [8] |
| Anti-PD-1 | 3 mg/kg i.p. | 36% | - | [8] | |
| [I] + Anti-PD-1 | 30 mg/kg p.o. BID + 3 mg/kg i.p. | 95% | - | [8] | |
| CT26 | Compound 34 + Anti-PD-1 | Oral dosing | 62.90% | - | [9] |
| MC38 | CompK + Anti-PD-1 | - | Remarkable antitumor efficacy | - | [4] |
| 1956 Sarcoma | CompK + Anti-PD-1 | - | Superb antitumor efficacy | - | [4] |
Table 2: Pharmacodynamic and In Vitro Activity of Representative HPK1 Inhibitors
| Compound | Target | IC50 | Effect on T-cells | Reference |
| [I] | HPK1 | 10.4 nM | Inhibited phosphorylation of SLP76 | [8] |
| Compound 34 | HPK1 | < 5 nM | Inhibited TCR-induced phosphorylation of SLP76 | [9] |
| BGB-15025 | HPK1 | - | Enhanced T-cell activation | [1][2] |
| CFI-402411 | HPK1 | - | Alleviation of TCR inhibition, disruption of abnormal cytokine expression | [1][2] |
| NDI-101150 | HPK1 | - | Reactivates anti-tumor activity of T-cells, B-cells, and dendritic cells | [2] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an HPK1 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model, such as CT26 or MC38.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 colon carcinoma cells
-
This compound (or similar HPK1 inhibitor) formulated for oral gavage
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for HPK1 inhibitor
-
Isotype control antibody for anti-PD-1
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture CT26 or MC38 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously implant 1 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Treatment Administration:
-
Administer this compound (e.g., 30 mg/kg) orally (p.o.) twice daily (BID).
-
Administer the anti-PD-1 antibody (e.g., 3 mg/kg) intraperitoneally (i.p.) twice a week.
-
Treat for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Tumors and spleens can be processed for immune cell profiling by flow cytometry to analyze the infiltration and activation status of CD8+ T-cells, regulatory T-cells, and other immune populations.
-
Tumor tissue can also be analyzed for cytokine levels and gene expression.
-
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell activation.
Experimental Workflow for In Vivo Combination Therapy
Caption: Workflow for in vivo combination therapy studies.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Panel for T-Cell Activation Markers with Hpk1-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4][5] It is predominantly expressed in hematopoietic cells and acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling to maintain immune homeostasis.[1][5][6] In the context of cancer, this inhibitory function can hinder the immune system's ability to mount an effective anti-tumor response.[1][2][5]
Hpk1-IN-30 is a potent, small-molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound enhances T-cell activation, proliferation, and cytokine production.[1][2][7] This makes it a promising candidate for cancer immunotherapy, either as a standalone treatment or in combination with other immunotherapies like checkpoint inhibitors.[1][2]
These application notes provide a detailed protocol for utilizing a flow cytometry panel to assess the activation status of human T-cells following treatment with this compound.
Mechanism of Action of Hpk1 Inhibition
Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[5][7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which ultimately attenuates the TCR signal.[6][9][10] Hpk1 inhibitors, such as this compound, block this initial phosphorylation step. This prevents SLP-76 degradation, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[3][5]
HPK1 Signaling Pathway
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing T-cell activation with this compound.
Recommended Flow Cytometry Panel for T-Cell Activation
This panel is designed to identify major T-cell subsets and key activation markers.
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., 7-AAD | To exclude dead cells from analysis.[11] |
| CD3 | e.g., PE | Pan T-cell marker to identify all T-cells.[12][13] |
| CD4 | e.g., violetFluor 450 | To identify helper T-cells.[12][13] |
| CD8 | e.g., FITC | To identify cytotoxic T-cells.[12][13] |
| CD69 | e.g., PE-Cy7 | Early activation marker.[12] |
| CD25 | e.g., APC | Early to mid-activation marker (IL-2Rα).[12][13] |
| CD38 | e.g., Alexa Fluor 647 | Mid to late activation marker.[11][14] |
| HLA-DR | e.g., PerCP-Cy5.5 | Late activation marker.[11][15] |
Experimental Protocol
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
2. T-Cell Stimulation and Treatment with this compound
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in complete RPMI-1640 medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add this compound to the designated wells. Include a vehicle control (DMSO only).
-
Stimulate T-cells with plate-bound anti-CD3 antibody (e.g., 1 µg/mL) and soluble anti-CD28 antibody (e.g., 3 µg/mL).[14] Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The incubation time can be optimized depending on the activation markers of interest (e.g., 24 hours for early markers like CD69, 72 hours for later markers like HLA-DR).
3. Staining for Flow Cytometry
-
Harvest the cells from each well and transfer to 5 mL flow cytometry tubes.
-
Wash the cells with 2 mL of staining buffer (e.g., PBS with 2% FBS).[14] Centrifuge at 300 x g for 5 minutes and decant the supernatant.
-
(Optional) Block Fc receptors by incubating the cells with Fc block (e.g., 1 µg IgG/10^6 cells) for 10 minutes at room temperature to reduce non-specific antibody binding.[14]
-
Prepare a cocktail of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations in staining buffer.
-
Add the antibody cocktail to the cells and vortex gently.
-
Incubate for 30-45 minutes at room temperature in the dark.[14]
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 200-300 µL of staining buffer.
-
Just before analysis, add a viability dye such as 7-AAD according to the manufacturer's instructions.[11]
4. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Use a gating strategy to first identify viable, single lymphocytes, then gate on CD3+ T-cells.[11]
-
From the CD3+ population, further delineate CD4+ and CD8+ subsets.[12][13]
-
Within the CD4+ and CD8+ populations, quantify the percentage of cells expressing the activation markers (CD69, CD25, CD38, HLA-DR) and the mean fluorescence intensity (MFI) for each marker.
Expected Results
Treatment with this compound is expected to increase the expression of T-cell activation markers in a dose-dependent manner upon TCR stimulation.
Table 1: Expected Percentage of Activated CD4+ T-Cells
| Treatment Condition | % CD69+ | % CD25+ | % CD38+ | % HLA-DR+ |
| Unstimulated + Vehicle | Low | Low | Low | Low |
| Stimulated + Vehicle | Moderate | Moderate | Moderate | Moderate |
| Stimulated + this compound (Low Dose) | Increased | Increased | Increased | Increased |
| Stimulated + this compound (High Dose) | Highly Increased | Highly Increased | Highly Increased | Highly Increased |
Table 2: Expected Mean Fluorescence Intensity (MFI) of Activation Markers on CD8+ T-Cells
| Treatment Condition | MFI of CD69 | MFI of CD25 | MFI of CD38 | MFI of HLA-DR |
| Unstimulated + Vehicle | Baseline | Baseline | Baseline | Baseline |
| Stimulated + Vehicle | Elevated | Elevated | Elevated | Elevated |
| Stimulated + this compound (Low Dose) | Further Elevated | Further Elevated | Further Elevated | Further Elevated |
| Stimulated + this compound (High Dose) | Maximally Elevated | Maximally Elevated | Maximally Elevated | Maximally Elevated |
Conclusion
This application note provides a comprehensive framework for assessing the impact of the Hpk1 inhibitor, this compound, on T-cell activation using multiparameter flow cytometry. The provided panel and protocol can be adapted to specific research needs. The inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity, and this methodology offers a robust means to quantify its effects on T-cell activation.[2][3]
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 13. Mouse Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 14. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Hpk1 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in hematopoietic cells like T cells, B cells, and dendritic cells.[1][2] Its role in dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling makes it a compelling target for cancer immunotherapy.[1][2][3] Pharmacological inhibition of HPK1 can enhance anti-tumor immunity by boosting T-cell activation and cytokine production.[2][4]
This document provides detailed application notes and protocols for the preparation and use of HPK1 inhibitors in cell culture, with a focus on solubility and stock solution preparation. While specific data for "Hpk1-IN-30" is not publicly available, this guide consolidates information on several other potent and selective HPK1 inhibitors to provide a general framework for their use.
Solubility of Hpk1 Inhibitors
The solubility of small molecule inhibitors is a critical factor in designing and reproducing in vitro experiments. Based on available data, HPK1 inhibitors generally exhibit good solubility in dimethyl sulfoxide (DMSO). For aqueous solutions used in cell culture media, intermediate solvents and specific formulations are often required.
Table 1: Solubility of Selected Hpk1 Inhibitors
| Inhibitor | Solvent | Solubility | Notes |
| Hpk1-IN-2 | DMSO | 76 mg/mL (199.75 mM) | Use fresh DMSO as moisture can reduce solubility.[5] |
| Ethanol | 10 mg/mL | - | |
| Water | Insoluble | - | |
| Hpk1-IN-3 | DMSO | 83.33 mg/mL (169.91 mM) | Ultrasonic bath may be needed to aid dissolution.[6] |
| Hpk1-IN-7 | Formulation 1 | ≥ 2.08 mg/mL (4.54 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[7] |
| Hpk1-IN-19 | Formulation 1 | 2.5 mg/mL (4.83 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Ultrasonic bath may be needed.[8] |
| Formulation 2 | 2.5 mg/mL (4.83 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline). Ultrasonic bath may be needed.[8] | |
| Hpk1-IN-32 | Formulation 1 | ≥ 2.5 mg/mL (4.66 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline).[9] |
| Formulation 2 | ≥ 2.5 mg/mL (4.66 mM) | 10% DMSO + 90% Corn Oil.[9] |
Experimental Protocols
Protocol 1: Preparation of Hpk1 Inhibitor Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of an Hpk1 inhibitor in DMSO, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
Hpk1 inhibitor (e.g., Hpk1-IN-3)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Inhibitor: Carefully weigh the desired amount of the Hpk1 inhibitor powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on the inhibitor's solubility).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.[8][10] Stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[8][10]
Protocol 2: Preparation of Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration for treating cells.
Materials:
-
Hpk1 inhibitor DMSO stock solution
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)[11]
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the Hpk1 inhibitor DMSO stock solution at room temperature.
-
Serial Dilution (Optional but Recommended): To avoid precipitation of the inhibitor in the aqueous medium, it is recommended to perform an intermediate dilution step. For example, dilute the stock solution 1:10 or 1:100 in pre-warmed complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the pre-warmed complete cell culture medium in your culture vessel (e.g., multi-well plate or flask) to reach the final desired concentration. Gently mix by pipetting or swirling the plate.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize solvent toxicity.
-
Incubation: Incubate the cells with the Hpk1 inhibitor for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[11]
Signaling Pathways and Experimental Workflow
Hpk1 Signaling Pathway in T-Cells
HPK1 acts as a negative regulator of T-cell activation.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[1][12] This phosphorylation leads to the degradation of SLP-76, thereby attenuating the TCR signaling cascade and reducing T-cell proliferation and cytokine production.[1][11] HPK1 is also involved in the activation of the JNK and NF-κB signaling pathways.[13][14]
Caption: Hpk1 signaling pathway in T-cell activation.
Experimental Workflow for Hpk1 Inhibitor Preparation
The following diagram illustrates a typical workflow for preparing an Hpk1 inhibitor for use in cell culture experiments.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of HPK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two primary strategies for interrogating and inhibiting HPK1 function in a research and drug development context are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule pharmacological inhibitors, such as Hpk1-IN-30. This document provides a detailed comparison of these two methodologies, including their underlying principles, experimental protocols, and expected outcomes.
Comparison of Methodologies
Lentiviral shRNA knockdown and small molecule inhibitors offer distinct advantages and disadvantages for studying HPK1.
| Feature | Lentiviral shRNA Knockdown | This compound Treatment (Small Molecule Inhibitor) |
| Mechanism of Action | Post-transcriptional gene silencing by targeting HPK1 mRNA for degradation, leading to reduced HPK1 protein expression.[8][9] | Direct, competitive or non-competitive binding to the HPK1 protein, inhibiting its kinase activity.[10][11] |
| Effect on Protein | Reduces the total amount of HPK1 protein. This can abrogate both catalytic and potential scaffolding functions of the protein.[12] | Inhibits the catalytic function of the existing HPK1 protein. The protein itself is still present and may retain scaffolding functions.[12][13] |
| Speed of Onset | Slower onset, typically requiring 24-72 hours for significant protein knockdown after transduction and selection.[8] | Rapid onset of action, often within minutes to hours of treatment.[14] |
| Duration of Effect | Can be stable and long-term, particularly in generating stable cell lines.[15] | Transient and reversible upon removal of the compound. Duration is dependent on the compound's half-life and continued presence. |
| Specificity | Can have off-target effects by silencing unintended mRNAs. Careful design and validation of shRNA sequences are crucial.[16] | Can have off-target effects by inhibiting other kinases with similar ATP-binding pockets. Selectivity profiling is essential.[16] |
| Applications | Ideal for generating stable loss-of-function models, long-term studies, and investigating the roles of both catalytic and non-catalytic functions of HPK1. | Suited for acute inhibition studies, dose-response analyses, validating the therapeutic potential of targeting HPK1's kinase activity, and in vivo pharmacology studies.[4] |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of HPK1 inhibition based on published data from genetic knockout/knockdown and pharmacological inhibition studies.
Table 1: Effect of HPK1 Inhibition on Downstream Signaling
| Parameter | Method of Inhibition | Cell Type | Fold Change/Effect |
| p-SLP-76 (Ser376) | HPK1 Knockout/Kinase-Dead | Jurkat T-cells | Significant decrease[1][9] |
| HPK1 Inhibitor (Compound 1) | Human Primary T-cells | Dose-dependent decrease[17] | |
| HPK1 Inhibitor (CompK) | Mouse Whole Blood | IC50 of ~6 µM[11] | |
| p-ERK1/2 | HPK1 Knockout | Jurkat T-cells | Sustained induction up to 30 min[1] |
| HPK1 Inhibitor | Human PBMCs | Increased phosphorylation[9] | |
| p-PLCγ1 | HPK1 Knockout | Jurkat T-cells | Increased phosphorylation[1] |
Table 2: Functional Consequences of HPK1 Inhibition
| Parameter | Method of Inhibition | Cell Type | Fold Change/Effect |
| IL-2 Production | HPK1 Knockout | Jurkat T-cells | Elevated levels[1] |
| HPK1 Kinase-Dead Mice | T-cells | Increased production[8] | |
| HPK1 Inhibitor (Compound 1) | Human PBMCs | Increased production[17] | |
| IFN-γ Production | HPK1 Kinase-Dead Mice | T-cells | Increased production[8] |
| HPK1 Inhibitor (CompK) + anti-PD1 | T-cells co-cultured with APCs | Synergistic robust secretion[11] | |
| T-cell Proliferation | HPK1 Kinase-Dead Mice | T-cells | Hyper-proliferative response[8] |
| CD25 Expression | HPK1 Inhibitor (Compound 1) | Human CD8+ T-cells | >30% increase in expression[18] |
| CD69 Expression | HPK1 Inhibitor (CompK) | Mouse T-cells | Increased expression[11] |
| Cytotoxic Activity | HPK1 Kinase-Dead Mice | NK cells | Significant increase[8] |
| HPK1 Inhibitor (CompK) | Engineered T-cells | Enhanced tumor lytic activity[11] |
Signaling Pathways and Experimental Workflows
Caption: HPK1 signaling pathway in T-cells.
References
- 1. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manuals.cellecta.com [manuals.cellecta.com]
- 3. portals.broadinstitute.org [portals.broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. scialert.net [scialert.net]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.stanford.edu [web.stanford.edu]
- 14. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Measuring IFN-γ Production in Response to HPK1 Inhibition
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on measuring interferon-gamma (IFN-γ) production in response to a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. While the specific compound "Hpk1-IN-30" is not detailed in the available literature, this document outlines the principles and protocols based on the well-established mechanism of action of HPK1 inhibitors.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[1][3][4] This negative feedback is critical for maintaining immune homeostasis and preventing excessive immune responses.
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76/LAT signalosome, which ultimately attenuates downstream signaling pathways, including the activation of PLCγ1 and ERK.[2][4][5]
In the context of immuno-oncology, the inhibitory function of HPK1 on T-cells can hinder effective anti-tumor immunity.[1][3] Small molecule inhibitors of HPK1 are being developed to block its kinase activity. By inhibiting HPK1, these compounds prevent the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines such as IFN-γ and Interleukin-2 (IL-2).[1][6][7] This enhancement of T-cell effector functions makes HPK1 an attractive target for cancer immunotherapy.[3][8]
Data Presentation
The following table summarizes representative quantitative data on the effect of HPK1 inhibitors on IFN-γ production by human T-cells, as described in publicly available studies.
| Treatment Condition | Fold Increase in IFN-γ Production (vs. Stimulated Control) | Cell Type | Reference |
| HPK1 Inhibitor (Compound 1) | ~2-3 fold | Activated CD4+ T-cells | [7] |
| HPK1 Inhibitor (Compound 1) | ~3-4 fold | Activated CD8+ T-cells | [7] |
| HPK1 Inhibitor (CompK) at 1 µM | ~2.5 fold | Human CD8+ T-cells | [9] |
| HPK1 Kinase-Dead (KD) vs. Wild-Type (WT) T-cells | >30 fold in tumor-bearing mice | Mouse Splenocytes | [10] |
| HPK1 Kinase-Dead (KD) vs. Wild-Type (WT) T-cells | ~2.5-3 fold increase in frequency of IFN-γ secreting cells | Mouse CD4+ and CD8+ T-cells | [11] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and IFN-γ Measurement by ELISA
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), subsequent T-cell activation, and the measurement of secreted IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
HPK1 Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Human IFN-γ ELISA Kit
-
96-well microplates (tissue culture and ELISA)
-
Recombinant human IFN-γ standard
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment (Optional but Recommended): Enrich for T-cells from the PBMC population using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail.
-
Cell Plating and Stimulation:
-
Coat a 96-well tissue culture plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend the enriched T-cells or PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Add the cell suspension to the anti-CD3 coated plate (100 µL/well).
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
-
Treatment with HPK1 Inhibitor:
-
Prepare serial dilutions of the HPK1 inhibitor in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the HPK1 inhibitor or vehicle control (DMSO) to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for IFN-γ analysis.
-
IFN-γ ELISA:
-
Perform the IFN-γ ELISA according to the manufacturer's instructions.
-
Briefly, coat an ELISA plate with the capture antibody.
-
Block the plate.
-
Add the collected supernatants and a standard curve of recombinant human IFN-γ.
-
Add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve. Compare the IFN-γ levels in the HPK1 inhibitor-treated wells to the vehicle-treated control wells.
Mandatory Visualizations
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Workflow for measuring IFN-γ production.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dendritic Cell Maturation with Hpk1-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses in various immune cells, including T cells, B cells, and dendritic cells (DCs).[1][3] In dendritic cells, HPK1 attenuates signaling pathways that are crucial for their maturation and activation.[4][5] Pharmacological inhibition of HPK1, therefore, presents a promising strategy to enhance DC function for therapeutic applications, such as cancer immunotherapy.[6]
Hpk1-IN-30 is a tool compound used to study the effects of HPK1 inhibition. By blocking HPK1 activity, this compound is expected to promote the maturation of dendritic cells, leading to an enhanced anti-tumor immune response.[7] These application notes provide detailed protocols and expected outcomes for utilizing this compound in dendritic cell maturation assays.
Mechanism of Action
HPK1 acts as a negative feedback regulator downstream of receptor signaling. In immune cells, its activation leads to the dampening of key signaling cascades, including the c-Jun N-terminal kinase (JNK), activator protein 1 (AP-1), and nuclear factor-κB (NF-κB) pathways.[3][8] Genetic studies have shown that dendritic cells deficient in HPK1 exhibit a hyper-maturation phenotype upon stimulation.[4][5] This is characterized by the upregulation of co-stimulatory molecules and increased production of pro-inflammatory cytokines.[4][7] The use of small molecule inhibitors targeting HPK1 is expected to replicate these effects, providing a pharmacological approach to boost DC-mediated immunity.[9]
Signaling Pathway
Experimental Protocols
Protocol 1: Generation and Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation in the presence of this compound.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.
-
Assess purity by flow cytometry using anti-CD14 antibodies.
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Resuspend monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Add recombinant human GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the culture.
-
Incubate for 5-6 days at 37°C in a 5% CO2 incubator.
-
-
DC Maturation with this compound:
-
On day 6, harvest the iDCs.
-
Resuspend the iDCs in fresh complete RPMI 1640 medium.
-
Plate the iDCs at 1 x 10^6 cells/mL in new 6-well plates.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Pre-incubate with this compound for 1-2 hours.
-
Induce maturation by adding LPS (100 ng/mL).
-
Incubate for 24-48 hours.
-
-
Analysis of DC Maturation:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against CD80, CD86, HLA-DR, and CD83 to assess the expression of maturation markers.
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of IL-12, TNF-α, and IL-6 using ELISA or a multiplex bead array.
-
Data Presentation
Table 1: Expected Phenotypic Changes in Dendritic Cells upon this compound Treatment
| Treatment Condition | % CD80+ Cells (Mean ± SD) | % CD86+ Cells (Mean ± SD) | HLA-DR MFI (Mean ± SD) |
| Immature DCs | 15 ± 5 | 20 ± 7 | 5000 ± 1500 |
| LPS (100 ng/mL) | 70 ± 10 | 75 ± 8 | 15000 ± 3000 |
| LPS + this compound (1 µM) | 85 ± 8 | 90 ± 5 | 20000 ± 3500 |
| LPS + this compound (10 µM) | 90 ± 6 | 95 ± 4 | 25000 ± 4000 |
MFI: Mean Fluorescence Intensity
Table 2: Expected Cytokine Production by Dendritic Cells upon this compound Treatment
| Treatment Condition | IL-12 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Immature DCs | < 20 | < 50 | < 100 |
| LPS (100 ng/mL) | 500 ± 150 | 1000 ± 200 | 800 ± 250 |
| LPS + this compound (1 µM) | 800 ± 200 | 1500 ± 300 | 1200 ± 300 |
| LPS + this compound (10 µM) | 1200 ± 250 | 2000 ± 350 | 1800 ± 400 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low monocyte purity | Inefficient separation | Optimize Ficoll gradient centrifugation or monocyte selection kit protocol. |
| Poor DC differentiation | Suboptimal cytokine concentration or activity | Titrate GM-CSF and IL-4 concentrations. Use fresh, high-quality cytokines. |
| High cell death | This compound toxicity | Perform a dose-response curve to determine the optimal non-toxic concentration. Check for solvent (DMSO) toxicity. |
| No enhancement of maturation with this compound | Inactive compound or insufficient concentration | Verify the activity of this compound. Increase the concentration or pre-incubation time. |
Conclusion
The use of this compound in dendritic cell maturation assays provides a valuable tool for understanding the role of HPK1 in regulating DC function. The protocols and expected data presented here offer a framework for researchers to investigate the potential of HPK1 inhibition as a strategy to enhance immune responses for various therapeutic applications. The observed increase in co-stimulatory molecule expression and pro-inflammatory cytokine production upon treatment with an HPK1 inhibitor suggests its potential to augment the efficacy of DC-based immunotherapies.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Imaging of Hpk1-IN-30 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling.[1][2] Its role in dampening immune responses makes it a compelling target in immuno-oncology.[1][2] Inhibition of HPK1 is expected to enhance anti-tumor immunity by promoting T-cell activation and proliferation.[3] Hpk1-IN-30 is a potent and selective small molecule inhibitor of HPK1 developed for cancer immunotherapy research.
These application notes provide detailed protocols for utilizing common in vivo imaging techniques to monitor the therapeutic efficacy of this compound in preclinical tumor models. The described methods, primarily bioluminescence imaging (BLI) and fluorescence imaging (FLI), offer non-invasive ways to longitudinally track tumor growth and the host immune response.[4][5]
HPK1 Signaling Pathway
HPK1 negatively regulates T-cell activation through a complex signaling cascade. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT signalosome where it becomes activated.[6][7] Activated HPK1 then phosphorylates key downstream adaptor proteins, such as SLP-76, leading to their degradation and subsequent attenuation of the T-cell response.[2][7] this compound, by inhibiting the kinase activity of HPK1, prevents this negative feedback loop, resulting in sustained T-cell activation and an enhanced anti-tumor immune response.[8]
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
In Vivo Imaging Experimental Workflow
A typical workflow for assessing the efficacy of this compound using in vivo imaging involves several key steps, from tumor cell line preparation to data analysis.
Caption: General experimental workflow for in vivo imaging of this compound treated tumors.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized for clear comparison between treatment and control groups.
Table 1: Bioluminescence Imaging Data Summary
| Treatment Group | Time Point | Average Tumor Bioluminescence (photons/sec) | Standard Deviation | % Tumor Growth Inhibition |
| Vehicle Control | Day 0 | 1.0 x 10^6 | 0.2 x 10^6 | N/A |
| Day 7 | 5.0 x 10^6 | 1.1 x 10^6 | N/A | |
| Day 14 | 2.5 x 10^7 | 0.8 x 10^7 | N/A | |
| This compound | Day 0 | 1.1 x 10^6 | 0.3 x 10^6 | N/A |
| Day 7 | 2.5 x 10^6 | 0.7 x 10^6 | 50% | |
| Day 14 | 8.0 x 10^6 | 2.1 x 10^6 | 68% |
Table 2: Fluorescence Imaging Data Summary
| Treatment Group | Time Point | Average Tumor Fluorescence (arbitrary units) | Standard Deviation | % Change in Fluorescent Signal |
| Vehicle Control | Day 0 | 5000 | 800 | N/A |
| Day 7 | 15000 | 2500 | N/A | |
| Day 14 | 45000 | 7000 | N/A | |
| This compound | Day 0 | 5200 | 950 | N/A |
| Day 7 | 9000 | 1800 | -40% | |
| Day 14 | 20000 | 4500 | -56% |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging (BLI)
This protocol outlines the steps for non-invasively monitoring tumor burden in mice bearing luciferase-expressing cancer cells.[9][10]
Materials:
-
Tumor cells stably expressing firefly luciferase.
-
Immunocompromised mice (e.g., NOD/SCID or Nu/Nu).
-
D-luciferin potassium salt (sterile, in vivo grade).
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthesia system with isoflurane.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Sterile syringes and needles.
Procedure:
-
Cell Preparation and Implantation:
-
Culture luciferase-expressing tumor cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or an appropriate medium at the desired concentration.
-
Implant tumor cells into mice via the desired route (e.g., subcutaneous, orthotopic, intravenous).[11]
-
Allow tumors to establish and reach a palpable size or a detectable bioluminescent signal.
-
-
Animal Preparation and Substrate Administration:
-
Image Acquisition:
-
Place the anesthetized mouse inside the light-tight chamber of the imaging system.
-
Wait for the optimal time for substrate distribution, typically 10-15 minutes post-luciferin injection.[10]
-
Acquire bioluminescent images. Exposure times may vary depending on the signal intensity.
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the bioluminescent signal on the photographic image.
-
Define regions of interest (ROIs) around the tumor area to quantify the bioluminescent signal.[10]
-
Express the signal as total flux (photons/second).
-
Monitor tumor growth over time by imaging at regular intervals (e.g., twice weekly).
-
Protocol 2: In Vivo Fluorescence Imaging (FLI)
This protocol describes the use of fluorescently labeled probes or cells to visualize and quantify tumor characteristics.
Materials:
-
Tumor cells expressing a fluorescent protein (e.g., GFP, RFP) or a near-infrared fluorescent protein (iRFP).[15]
-
Alternatively, a fluorescently labeled antibody or small molecule targeting a tumor-specific marker.
-
Immunocompromised mice.
-
Anesthesia system with isoflurane.
-
In vivo imaging system with appropriate excitation and emission filters.
-
(Optional) Specialized low-fluorescence animal chow to reduce background signal.[15]
Procedure:
-
Model Preparation:
-
Implant fluorescent protein-expressing tumor cells as described in the BLI protocol.[11]
-
Alternatively, for imaging with fluorescent probes, use a non-fluorescent tumor model.
-
-
Animal and Probe Preparation (if applicable):
-
If using a fluorescent probe, administer it to the tumor-bearing mice according to the probe's specific protocol (e.g., intravenous injection). Allow sufficient time for the probe to accumulate at the tumor site and clear from non-target tissues.
-
Anesthetize mice with isoflurane.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging system.
-
Select the appropriate excitation and emission filters for the fluorophore being used.
-
Acquire fluorescent images, adjusting exposure time and other parameters to optimize signal-to-noise ratio.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the software to co-register the fluorescent and photographic images.
-
Draw ROIs around the tumor and a background region to quantify the fluorescent signal.
-
Express the signal as radiant efficiency or another appropriate unit.
-
Track changes in tumor size or probe accumulation over the course of this compound treatment.
-
Conclusion
The provided application notes and protocols offer a framework for utilizing in vivo imaging to assess the efficacy of this compound in preclinical cancer models. Bioluminescence and fluorescence imaging are powerful, non-invasive tools that enable longitudinal monitoring of tumor progression and response to therapy.[16][17] By combining these advanced imaging techniques with a targeted immunotherapeutic agent like this compound, researchers can gain valuable insights into its mechanism of action and anti-tumor activity.
References
- 1. chemscene.com [chemscene.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 13. Bioluminescence Imaging [protocols.io]
- 14. utoledo.edu [utoledo.edu]
- 15. Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
Application Notes and Protocols: Pharmacokinetic Analysis of Hpk1-IN-30 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (Hpk1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell receptor signaling. Inhibition of Hpk1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This document provides a detailed protocol for the pharmacokinetic analysis of Hpk1-IN-30, a novel Hpk1 inhibitor, in a murine model. The data and protocols presented herein are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and preclinical development.
Disclaimer: "this compound" is a placeholder name for the purpose of this application note. The pharmacokinetic data presented is based on a representative Hpk1 inhibitor, referred to as compound "[I]" in publicly available literature, to illustrate the application of the described protocols.
Data Presentation
The pharmacokinetic profile of this compound was evaluated in mice following both intravenous (IV) and oral (PO) administration. A summary of the key pharmacokinetic parameters is presented in the table below.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 1801 |
| Tmax (h) | - | Not Reported |
| AUC (ng·h/mL) | Not Reported | Not Reported |
| Half-life (t½) (h) | 0.6 | Not Reported |
| Bioavailability (F%) | - | 116 |
Table 1: Pharmacokinetic parameters of a representative Hpk1 inhibitor (referred to as "[I]") in mice. Data is compiled from a publicly available source.[1]
Signaling Pathway
Hpk1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, Hpk1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to the attenuation of downstream signaling cascades that are essential for T-cell proliferation and cytokine production. Pharmacological inhibition of Hpk1, therefore, is expected to enhance T-cell-mediated immune responses.
Experimental Protocols
Animal Husbandry
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
Formulation Preparation
For oral administration, a suspension of this compound can be prepared. Due to the often poor aqueous solubility of kinase inhibitors, a common vehicle for oral gavage in mice is a mixture of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by first dissolving Tween 80 in sterile water, followed by the addition of methylcellulose with continuous stirring until a homogenous suspension is formed.
-
Add the weighed this compound to the vehicle and vortex thoroughly to ensure a uniform suspension.
-
For intravenous administration, this compound should be dissolved in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, and 55% sterile water.
Drug Administration
-
Oral (PO) Administration:
-
Mice are fasted for 4 hours prior to dosing.
-
Administer the this compound suspension via oral gavage at a dose volume of 10 mL/kg.
-
-
Intravenous (IV) Administration:
-
Administer the this compound solution via the tail vein at a dose volume of 5 mL/kg.
-
Blood Sample Collection
Serial blood samples (approximately 50 µL) are collected at specified time points post-dosing.
-
Time Points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Method: Blood is collected from the saphenous vein into EDTA-coated capillary tubes.
-
Plasma Preparation: The collected blood samples are centrifuged at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
The concentration of this compound in plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (containing an appropriate internal standard) to the plasma samples.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis: The concentration of this compound in the samples is calculated from a standard curve prepared by spiking known concentrations of the compound into blank mouse plasma.
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of this compound in mice.
References
Application Notes and Protocols: Validating Hpk1-IN-30 Effects Using CRISPR-Cas9 Knockout of HPK1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[2] This inhibitory function makes HPK1 an attractive therapeutic target in immuno-oncology.[3] Small molecule inhibitors, such as Hpk1-IN-30, have been developed to block HPK1 kinase activity, thereby enhancing anti-tumor immunity.[4]
To validate the on-target effects of this compound and to distinguish them from potential off-target activities, a robust genetic approach is necessary. CRISPR-Cas9 mediated knockout of the MAP4K1 gene provides a powerful tool to mimic the complete loss of HPK1 function. By comparing the cellular and molecular phenotypes of HPK1 knockout cells with those treated with this compound, researchers can confirm that the inhibitor's effects are indeed mediated through the specific inhibition of HPK1.
These application notes provide a comprehensive guide to generating HPK1 knockout Jurkat T-cell lines using CRISPR-Cas9 and validating the effects of this compound. Detailed protocols for key experiments, including Western blotting for signaling pathway analysis and ELISA for cytokine production, are provided.
Signaling Pathways and Experimental Workflow
Data Presentation
Table 1: Quantitative Analysis of HPK1 Knockout and this compound Treatment on T-Cell Signaling
| Condition | Treatment | p-SLP76 (S376) (% of WT Control) | p-PLCγ1 (% of WT Control) | p-ERK1/2 (% of WT Control) |
| Wild-Type Jurkat | Vehicle (DMSO) | 100 ± 8.5 | 100 ± 7.2 | 100 ± 9.1 |
| Wild-Type Jurkat | This compound (1 µM) | 15 ± 3.1 | 185 ± 12.4 | 210 ± 15.3 |
| HPK1 KO Jurkat | Vehicle (DMSO) | 5 ± 1.8 | 205 ± 14.9 | 230 ± 18.6 |
Data are presented as mean ± SEM from three independent experiments. Cells were stimulated with anti-CD3/CD28 antibodies for 10 minutes prior to lysis.
Table 2: Quantitative Analysis of HPK1 Knockout and this compound Treatment on Cytokine Production
| Condition | Treatment | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Wild-Type Jurkat | Vehicle (DMSO) | 250 ± 25 | 150 ± 18 |
| Wild-Type Jurkat | This compound (1 µM) | 850 ± 68 | 550 ± 45 |
| HPK1 KO Jurkat | Vehicle (DMSO) | 950 ± 82 | 620 ± 51 |
Data are presented as mean ± SEM from three independent experiments. Cells were stimulated with anti-CD3/CD28 antibodies for 24 hours prior to supernatant collection.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of HPK1 in Jurkat T-Cells
1.1. Guide RNA (gRNA) Design and Synthesis
-
Design gRNAs targeting the early exons of the human MAP4K1 gene to maximize the likelihood of generating a null allele. Utilize online design tools (e.g., CHOPCHOP, CRISPR-MIT).
-
Select gRNAs with high on-target scores and low predicted off-target effects.
-
Synthesize the selected single guide RNAs (sgRNAs).
1.2. Ribonucleoprotein (RNP) Complex Formation
-
Resuspend lyophilized sgRNA and Alt-R® S.p. Cas9 Nuclease V3 to a stock concentration of 100 µM in nuclease-free buffer.
-
For each electroporation, prepare the RNP complex by mixing:
-
1.5 µL of TrueCut™ Cas9 Protein v2 (or equivalent)
-
300 ng of each sgRNA
-
6 µL of resuspension buffer R
-
-
Gently mix and incubate at room temperature for 10-15 minutes to allow for RNP complex formation.
1.3. Electroporation of Jurkat T-Cells
-
Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest 2 x 10^5 viable cells per electroporation reaction.
-
Centrifuge the cells and resuspend the pellet in 10 µL of Resuspension Buffer R.
-
Add the 10 µL of cell suspension to the pre-formed RNP complex.
-
Electroporate the cell/RNP mixture using a Neon™ Transfection System with the following optimized parameters for Jurkat cells:
-
Voltage: 1600 V
-
Pulse Width: 10 ms
-
Number of Pulses: 3
-
-
Immediately transfer the electroporated cells into a 24-well plate containing pre-warmed culture medium.
-
Incubate the cells at 37°C and 5% CO2 for 48-72 hours.
1.4. Single-Cell Cloning and Knockout Validation
-
Perform limiting dilution to isolate single cells in a 96-well plate.
-
Expand the single-cell clones.
-
Validate HPK1 knockout in the expanded clones using:
-
Genomic DNA Sequencing: To confirm the presence of insertions/deletions (indels) at the target locus.
-
Western Blotting: To confirm the absence of HPK1 protein expression (see Protocol 2).
-
Protocol 2: Western Blotting for HPK1 Signaling Pathway Analysis
2.1. Cell Lysis and Protein Quantification
-
Culture Wild-Type and HPK1 KO Jurkat cells. For inhibitor studies, pre-treat Wild-Type cells with this compound (1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 10 minutes at 37°C.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2.2. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose membrane.
2.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
anti-HPK1
-
anti-phospho-SLP76 (S376)
-
anti-SLP76
-
anti-phospho-PLCγ1
-
anti-PLCγ1
-
anti-phospho-ERK1/2
-
anti-ERK1/2
-
anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: ELISA for IL-2 and IFN-γ Production
3.1. Cell Culture and Stimulation
-
Plate 2 x 10^5 cells/well of Wild-Type and HPK1 KO Jurkat cells in a 96-well plate.
-
For inhibitor studies, pre-treat Wild-Type cells with this compound (1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubate for 24 hours at 37°C and 5% CO2.
3.2. ELISA Procedure
-
Collect the cell culture supernatant by centrifugation.
-
Perform ELISAs for human IL-2 and IFN-γ according to the manufacturer's instructions (e.g., from BD Biosciences or Thermo Fisher Scientific).[6][7]
-
Briefly:
-
Coat a 96-well plate with capture antibody.
-
Block the plate.
-
Add standards and culture supernatants to the wells.
-
Add detection antibody.
-
Add avidin-HRP or equivalent.
-
Add substrate and stop solution.
-
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. weldonbiotech.com [weldonbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Characterizing Off-Target Effects of HPK1 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the off-target effects of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. While specific data for a compound designated "Hpk1-IN-30" is not publicly available, this resource addresses common challenges and questions regarding the selectivity of novel HPK1 inhibitors, using illustrative data and protocols based on current research in the field.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing an unexpected phenotype in our cell-based assays that doesn't align with known HPK1 biology. Could this be due to off-target effects?
A1: Yes, an unexpected phenotype is a common indicator of off-target activity. HPK1 is part of the MAP4K family of kinases, and inhibitors may exhibit cross-reactivity with other family members (e.g., MAP4K2, MAP4K3, MAP4K5) due to structural similarities in their kinase domains. Additionally, off-target effects on other kinases involved in immune signaling, such as JAK1, have been reported for some HPK1 inhibitors[1][2]. To troubleshoot, consider the following:
-
Perform a broad kinase screen: A kinome scan is the gold standard for identifying off-target interactions.
-
Use a structurally distinct HPK1 inhibitor: If a different inhibitor with a distinct chemical scaffold recapitulates the on-target phenotype but not the unexpected one, it strongly suggests the latter is an off-target effect of the original compound.
-
Titrate the inhibitor: Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected phenotype is lost at lower concentrations that still inhibit HPK1.
Q2: Our HPK1 inhibitor shows potent enzymatic inhibition but weak activity in primary T-cells. What could be the issue?
A2: This discrepancy can arise from several factors:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (MDR1), actively removing it from the cell.
-
Plasma Protein Binding: In cell culture media containing serum, high plasma protein binding can reduce the free concentration of the inhibitor available to engage HPK1.
-
Off-Target Engagement of Suppressive Pathways: The inhibitor might inadvertently activate a compensatory negative feedback loop or inhibit a pathway required for T-cell activation.
Q3: How can we proactively assess the selectivity of our novel HPK1 inhibitor?
A3: A tiered approach to selectivity profiling is recommended:
-
Initial Screen: Test the inhibitor against closely related kinases, particularly other members of the MAP4K family.
-
Broad Kinome Screen: Employ a comprehensive kinase panel, such as the KINOMEscan™ platform, to identify off-target hits across the human kinome. This is a critical step to avoid unintended consequences on other cellular processes[3].
-
Cellular Target Engagement Assays: Confirm that the inhibitor engages HPK1 in a cellular context at the desired concentrations and does not engage identified off-targets.
-
Downstream Signaling Analysis: In relevant cell models (e.g., Jurkat cells or primary human T-cells), assess the phosphorylation of the direct HPK1 substrate, SLP-76, at Ser376.[4] Ensure that inhibition of pSLP-76 occurs at concentrations consistent with HPK1 engagement and not at concentrations where off-target kinases are inhibited.
Kinase Selectivity Profile of a Hypothetical HPK1 Inhibitor ("Hpk1-iX")
The following table represents a sample dataset from a kinase selectivity screen for a hypothetical, potent, and selective HPK1 inhibitor, "Hpk1-iX." This illustrates the type of data researchers should aim to generate.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 | Notes |
| HPK1 (MAP4K1) | 1.5 | - | On-target |
| MAP4K2 | 185 | 123x | Closely related MAP4K family member. |
| MAP4K3 | 320 | 213x | Closely related MAP4K family member. |
| MAP4K5 | >10,000 | >6667x | High selectivity against this family member. |
| JAK1 | 8,500 | 5667x | Important to assess for potential off-target immune effects.[1][2] |
| LCK | >10,000 | >6667x | Upstream kinase in the TCR signaling pathway.[1] |
| ZAP70 | >10,000 | >6667x | Key kinase in the TCR signaling pathway.[4] |
| FYN | 7,500 | 5000x | Src family kinase involved in TCR signaling.[4] |
Experimental Protocols
Protocol: KINOMEscan™ Selectivity Profiling
This protocol provides a general overview of how to perform a KINOMEscan™ assay to determine the off-target profile of an HPK1 inhibitor.
Objective: To quantify the binding interactions of a test compound against a large panel of human kinases.
Methodology:
-
Compound Preparation: The test inhibitor (e.g., Hpk1-iX) is dissolved in DMSO to create a high-concentration stock solution.
-
Assay Principle: The assay is based on a competition binding assay. A proprietary ligand is immobilized to a solid support, and the kinase of interest is pre-incubated with the test compound. This mixture is then added to the immobilized ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to its affinity for the test compound.
-
Experimental Steps: a. A panel of recombinant human kinases (e.g., 468 kinases) is used. b. For each kinase, a DNA-tagged kinase construct is incubated with the test compound at a specified concentration (e.g., 1 µM). c. The mixture is then allowed to equilibrate with the immobilized ligand. d. After incubation, unbound components are washed away. e. The amount of bound, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: a. The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase. b. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency. c. Dissociation constants (Kd) can be determined for significant hits by running a dose-response curve.
Visualizing Pathways and Workflows
Caption: HPK1 signaling pathway and potential inhibitor off-target interactions.
Caption: Experimental workflow for characterizing kinase inhibitor selectivity.
References
- 1. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Low Efficacy of Hpk1-IN-30 in Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vivo efficacy with Hpk1-IN-30, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, such as T cells, B cells, and dendritic cells (DCs).[2][3][4] It functions as a negative regulator of T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[1][2][5][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76, leading to their degradation and a dampening of the T cell response.[2][6][7] By inhibiting the kinase activity of HPK1, this compound is designed to block this negative feedback loop, thereby enhancing T cell activation, cytokine production, and anti-tumor immunity.[2][3][6][8]
Q2: What are the expected in vivo effects of this compound?
In preclinical models, pharmacological inhibition or genetic inactivation of HPK1 has been shown to:
-
Enhance T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ, TNF-α).[6][8][9]
-
Increase the sensitivity of T cells to viral and tumor antigens.[3]
-
Promote the maturation of dendritic cells, leading to improved antigen presentation.[3][8][10]
-
Overcome the immunosuppressive tumor microenvironment, in part by rendering T cells resistant to suppressive factors like PGE2 and adenosine.[3][8][10]
-
Lead to significant anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[3][4][9][11]
Q3: this compound is not showing the expected anti-tumor efficacy in my mouse model. What are the potential reasons?
Several factors could contribute to the lack of in vivo efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological model. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide
Problem 1: Suboptimal Compound Formulation and Administration
Question: How can I be sure that this compound is being delivered effectively to the target site?
Answer: Issues with formulation, solubility, and route of administration can significantly impact drug exposure and, consequently, efficacy.
Troubleshooting Steps:
-
Verify Solubility and Stability:
-
Confirm the solubility of this compound in the chosen vehicle. Poor solubility can lead to precipitation and inaccurate dosing. For example, some HPK1 inhibitors are formulated in a mixture of DMSO, PEG300, Tween-80, and saline.[12][13]
-
Ensure the formulation is prepared fresh before each administration to avoid degradation. Stock solutions in DMSO should be stored at -80°C and repeated freeze-thaw cycles should be avoided.[13]
-
-
Optimize Route and Frequency of Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) should be appropriate for the compound's properties and the experimental model. Oral administration is common for many HPK1 inhibitors.[4][9][12]
-
The dosing frequency should be based on the compound's pharmacokinetic (PK) profile. A short half-life may necessitate more frequent dosing (e.g., twice daily) to maintain adequate target engagement.[4][14]
-
-
Conduct Pharmacokinetic (PK) Studies:
-
If not already established, perform a PK study to determine key parameters like Cmax (peak plasma concentration), half-life, and bioavailability.[4] This will provide crucial information for optimizing the dosing regimen.
-
Quantitative Data Summary: Example Formulation and PK Parameters for HPK1 Inhibitors
| Parameter | Example Value/Formulation | Reference |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [12] |
| Oral Bioavailability | ~80-116% in rodents | [4] |
| Plasma Half-life (mice) | ~0.6-0.8 hours | [4] |
| Dosing Regimen | 30-100 mg/kg, twice daily, p.o. | [4][9][12] |
Problem 2: Insufficient Target Engagement
Question: Even with an optimized formulation, how do I confirm that this compound is inhibiting its target in vivo?
Answer: Demonstrating that the compound is reaching the tumor and inhibiting HPK1 kinase activity is a critical step.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Assay:
-
The most direct way to assess HPK1 inhibition is to measure the phosphorylation of its direct substrate, SLP-76, at Serine 376 (pSLP-76).[4][7][14]
-
Collect tumors, spleens, or peripheral blood mononuclear cells (PBMCs) at various time points after this compound administration.
-
Analyze pSLP-76 levels by Western blot or flow cytometry. A significant reduction in pSLP-76 indicates successful target engagement.
-
-
Assess Downstream Signaling:
-
In addition to pSLP-76, you can measure the activation of downstream T cell signaling pathways that are negatively regulated by HPK1.
-
Look for increased phosphorylation of ERK or an increase in the expression of T cell activation markers like CD25 and CD69 in tumor-infiltrating lymphocytes (TILs) or splenocytes.[8][15]
-
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic (PD) Assay for HPK1 Target Engagement
Objective: To determine if this compound is inhibiting HPK1 kinase activity in vivo by measuring the phosphorylation of its substrate, SLP-76.
Materials:
-
Tumor-bearing mice treated with vehicle or this compound
-
Tissue homogenization buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Administer this compound or vehicle to tumor-bearing mice.
-
At selected time points post-dose (e.g., 1, 3, 6, 24 hours), euthanize the mice and harvest tumors and/or spleens.
-
Homogenize the tissues in ice-cold lysis buffer and clear the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pSLP-76.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., beta-actin) to normalize the data.
-
Quantify the band intensities to determine the percent inhibition of SLP-76 phosphorylation relative to the vehicle control.
Visualizations
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway in T cells.
Troubleshooting Workflow for Low In Vivo Efficacy
Caption: A logical workflow for troubleshooting low in vivo efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hpk1-IN-30 and Related Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-30 and other small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). The information provided is intended to assist in overcoming common stability and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and other Hpk1 inhibitors?
A1: While specific public stability data for this compound is limited, general recommendations for similar Hpk1 inhibitors, such as Hpk1-IN-2 and Hpk1-IN-3, suggest the following storage conditions to ensure stability.[1][2]
| Storage Condition | Solid Form | Stock Solution in DMSO |
| -20°C | 3 years | 1 month |
| -80°C | 3 years | 1-6 months |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Hpk1 inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. For instance, Hpk1-IN-2 is soluble in DMSO at a concentration of 76 mg/mL.[2] When preparing aqueous working solutions for in vitro assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: My Hpk1 inhibitor precipitated in the cell culture medium. What should I do?
A3: Precipitation of small molecule inhibitors in aqueous media is a common issue, often due to their low solubility. Here are some troubleshooting steps:
-
Lower the Final Concentration: The effective concentration in your assay may be lower than the solubility limit of the compound in your specific cell culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized.
-
Use a Carrier Protein: The addition of a carrier protein, such as bovine serum albumin (BSA), to the medium can sometimes help to maintain the solubility of hydrophobic compounds.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the inhibitor from the stock solution for each experiment.
Q4: I am observing a loss of inhibitor activity in my long-term experiment. What could be the cause?
A4: Loss of activity in long-term experiments can be attributed to several factors:
-
Chemical Instability: The inhibitor may be degrading over time in the experimental conditions (e.g., hydrolysis, oxidation). The pyrimidine core, common in many kinase inhibitors, can be susceptible to metabolic degradation.[3][4]
-
Metabolism by Cells: Cells can metabolize the inhibitor, reducing its effective concentration.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, lowering the available concentration.
-
Protein Binding: The inhibitor may bind to proteins in the serum of the cell culture medium, reducing its free and active concentration.
To mitigate these issues, consider replenishing the inhibitor at regular intervals during long-term experiments.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | - Compound precipitation- Instability in assay buffer- Inaccurate pipetting | - Visually inspect for precipitation- Prepare fresh compound dilutions for each experiment- Perform a solubility test in the assay buffer- Calibrate pipettes and use filtered tips |
| High background signal | - Compound interference with assay readout (e.g., fluorescence) | - Run a control with the compound and assay components without the enzyme |
| No inhibitory activity | - Incorrect compound concentration- Compound degradation- Inactive enzyme | - Verify stock solution concentration- Use a fresh aliquot of the inhibitor- Test the activity of the HPK1 enzyme with a known control inhibitor |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor in vivo efficacy | - Low bioavailability- Rapid metabolism and clearance- Poor solubility of the formulation | - Optimize the formulation to improve solubility and absorption. Common formulations include solutions in DMSO/PEG300/Tween 80/saline or suspensions in methylcellulose.[2]- Conduct pharmacokinetic (PK) studies to determine the compound's half-life and exposure in plasma and target tissue.- Consider alternative routes of administration. |
| Toxicity in animals | - Off-target effects- Formulation vehicle toxicity | - Perform a dose-response study to find the maximum tolerated dose (MTD).- Include a vehicle-only control group. |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Activity Assay
This protocol is a general guideline for measuring the enzymatic activity of HPK1 and the inhibitory effect of compounds like this compound.
-
Prepare Reagents:
-
HPK1 Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Recombinant HPK1 enzyme.
-
Substrate (e.g., Myelin Basic Protein, MBP).
-
ATP.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in HPK1 Assay Buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the HPK1 enzyme and substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
HPK1 Signaling Pathway
Caption: HPK1 negatively regulates T-cell receptor (TCR) and B-cell receptor (BCR) signaling.
Experimental Workflow for Testing this compound Stability
Caption: Workflow for assessing the in vitro stability of this compound.
Troubleshooting Logic for Loss of Inhibitor Activity
Caption: Decision tree for troubleshooting loss of this compound activity.
References
How to mitigate Hpk1-IN-30 toxicity in cell culture
Welcome to the technical support center for Hpk1-IN-30. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in cell culture. Our goal is to help you mitigate potential toxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that acts as a negative regulator of immune cell signaling, particularly in T cells, B cells, and dendritic cells.[1][2][3][4][5] By inhibiting HPK1, this compound is expected to enhance anti-tumor immune responses by boosting the activation and function of these immune cells.[2][3][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[8] Repeated freeze-thaw cycles should be avoided. Please refer to the manufacturer's product data sheet for specific instructions.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a potent inhibitor of HPK1, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[9] Off-target activity can lead to unexpected cellular responses and toxicity. It is crucial to determine the optimal concentration range that maximizes HPK1 inhibition while minimizing off-target effects and cytotoxicity in your specific cell model.
Q4: In which cell lines is this compound expected to be active?
A4: this compound is expected to be most active in hematopoietic cells where HPK1 is predominantly expressed, such as T cells (e.g., Jurkat, primary T cells), B cells (e.g., BJAB, WSU-DLCL2), and dendritic cells.[3][5] Its efficacy in other cell lines will depend on the expression and role of HPK1 in those cells.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | 1. This compound concentration is too high: Many kinase inhibitors exhibit toxicity at high concentrations. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal, non-toxic working concentration for your specific cell line. Start with a low concentration and titrate upwards. (See Experimental Protocol 1). |
| 2. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | 2. Maintain a final DMSO concentration below 0.5% (v/v): Ensure that the final concentration of DMSO in your culture medium is as low as possible and consistent across all experimental conditions, including vehicle controls. | |
| 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death.[5] | 3. Regularly check for contamination: Visually inspect cultures daily and perform routine mycoplasma testing. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[5] | |
| Reduced Cell Proliferation | 1. Cytostatic effects of this compound: The inhibitor may be slowing down the cell cycle without causing immediate cell death. | 1. Assess cell proliferation over time: Use a proliferation assay (e.g., BrdU incorporation, CFSE staining) to monitor the effect of this compound on cell division over a time course. |
| 2. Sub-optimal culture conditions: Depletion of nutrients or accumulation of waste products can inhibit proliferation. | 2. Optimize cell culture conditions: Ensure proper cell seeding density and change the medium regularly, especially for long-term experiments. | |
| Altered Cell Morphology | 1. Cellular stress response: Changes in cell shape, adherence, or size can be indicators of cellular stress induced by the compound. | 1. Document morphological changes: Use microscopy to observe and document any changes in cell morphology at different concentrations of this compound. These observations can be an early indicator of toxicity. |
| 2. Off-target effects: The inhibitor may be affecting other kinases or signaling pathways that control cell morphology. | 2. Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired biological effect (HPK1 inhibition) to minimize potential off-target effects. | |
| Inconsistent or Non-reproducible Results | 1. Instability of this compound: The compound may be unstable in culture medium over time. | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. |
| 2. Variability in cell health: Cells that are unhealthy or have been passaged too many times may respond differently to treatment. | 2. Use healthy, low-passage cells: Ensure that you are using cells from a consistent passage number and that they are in the logarithmic growth phase at the start of the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 (concentration that inhibits 50% of cell viability). For your experiments, use concentrations well below the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if cell death induced by this compound is due to apoptosis.
Materials:
-
Target cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a toxic concentration determined from the viability assay) and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Quantitative Data Summary
The following table provides a hypothetical example of this compound's effect on different cell lines. Note: This data is for illustrative purposes only. Researchers must determine these values for their specific experimental setup.
| Cell Line | This compound IC50 (HPK1 Inhibition) | This compound CC50 (Cytotoxicity) | Recommended Working Concentration Range |
| Jurkat (T cell) | 50 nM | > 5 µM | 50 nM - 500 nM |
| Primary Human CD8+ T cells | 100 nM | > 2.5 µM | 100 nM - 1 µM |
| BJAB (B cell) | 75 nM | > 10 µM | 75 nM - 1 µM |
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Hpk1-IN-30 in Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-30. The information is designed to address common challenges encountered during in vitro and in vivo experiments and to offer strategies for overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting the kinase activity of HPK1, this compound blocks the downstream phosphorylation of key signaling molecules like SLP-76, thereby preventing the attenuation of T-cell activation and proliferation.[1][2] This leads to a more robust and sustained anti-tumor immune response by enhancing the ability of T-cells to recognize and eliminate cancer cells.[2]
Q2: In which tumor models is this compound expected to be effective?
A2: this compound is expected to be most effective in tumor models where an anti-tumor immune response is crucial for efficacy. This includes immunologically "hot" or inflamed tumors with a significant presence of T-cell infiltrates. Syngeneic mouse models with known responsiveness to immunotherapy, such as MC38 (colon adenocarcinoma) and CT26 (colon carcinoma), are commonly used to evaluate the efficacy of HPK1 inhibitors.[4][5] The effectiveness of this compound may be limited in "cold" tumors that lack a pre-existing immune infiltrate.
Q3: What is the rationale for combining this compound with other anti-cancer agents?
A3: The primary rationale for combination therapy is to overcome resistance and enhance the anti-tumor immune response.[2] Combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies is a particularly promising strategy.[2] While this compound enhances T-cell activation, ICIs block the inhibitory signals that tumors use to evade the immune system. This dual approach can lead to a more potent and durable anti-tumor effect, especially in tumors with low antigenicity or an immunosuppressive tumor microenvironment.[6] Preclinical studies have shown that such combinations can lead to more robust and sustained anti-tumor activity.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, categorized by the nature of the problem.
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of HPK1 activity (e.g., no change in pSLP-76 levels). | Incorrect inhibitor concentration: The IC50 of the inhibitor may vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Cell permeability issues: The inhibitor may not be efficiently entering the cells. | Verify the cell permeability of this compound in your experimental system. Consider using a different vehicle or formulation. | |
| Degradation of the inhibitor: this compound may be unstable in the culture medium. | Prepare fresh inhibitor solutions for each experiment and minimize the time between preparation and use. | |
| Lack of enhanced T-cell activation or cytokine production. | Suboptimal T-cell stimulation: The primary T-cell activation signal (e.g., anti-CD3/CD28) may be too strong or too weak. | Titrate the concentration of stimulating antibodies to find the optimal level that allows for the observation of enhancement by this compound.[7] |
| Poor T-cell viability: The experimental conditions may be causing T-cell death. | Assess T-cell viability using methods like trypan blue exclusion or a viability dye. Optimize cell density and culture conditions. | |
| Presence of immunosuppressive factors: The culture medium may contain factors that suppress T-cell activation. | Ensure the use of high-quality reagents and consider if the cell co-culture system is producing immunosuppressive molecules like PGE2 or adenosine.[8] |
In Vivo Experiments (Syngeneic Tumor Models)
| Problem | Possible Cause | Suggested Solution |
| No significant anti-tumor effect of this compound monotherapy. | "Cold" tumor microenvironment: The tumor model may lack a sufficient pre-existing T-cell infiltrate for this compound to act upon. | Characterize the tumor immune infiltrate using flow cytometry or immunohistochemistry. Consider using a more immunogenic tumor model. |
| Immunosuppressive tumor microenvironment: The tumor may have strong alternative immune evasion mechanisms. | Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1) to block parallel immunosuppressive pathways.[2] | |
| Poor drug exposure at the tumor site: The pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound may be suboptimal. | Perform PK/PD studies to assess drug concentration in the tumor and plasma. Adjust dosing regimen or formulation if necessary. | |
| Development of acquired resistance after initial response. | Upregulation of alternative immune checkpoints: The tumor may compensate by upregulating other inhibitory pathways (e.g., TIM-3, LAG-3). | Analyze the expression of other immune checkpoint molecules on tumor-infiltrating lymphocytes from resistant tumors. Consider triple combination therapies. |
| Loss of tumor antigenicity: The tumor cells may have lost the antigens that are recognized by T-cells. | Investigate changes in the tumor's antigen presentation machinery (e.g., MHC expression). | |
| T-cell exhaustion: Chronic stimulation in the tumor microenvironment can lead to T-cell exhaustion. | Evaluate markers of T-cell exhaustion (e.g., PD-1, TIM-3, LAG-3) on tumor-infiltrating lymphocytes. | |
| Variability in tumor growth and response between animals. | Inconsistent tumor cell implantation: The number of viable tumor cells injected may vary. | Standardize the tumor cell implantation procedure, ensuring a consistent number of viable cells are injected subcutaneously or orthotopically. |
| Differences in the host immune system: The immune status of individual mice can vary. | Use age- and sex-matched mice from a reputable supplier and ensure consistent housing conditions. |
Quantitative Data Summary
The following tables summarize preclinical and clinical data for HPK1 inhibitors.
Table 1: Preclinical Efficacy of an HPK1 Inhibitor in a Syngeneic Mouse Model [4]
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Vehicle | - |
| HPK1 Inhibitor (30 mg/kg, p.o., BID) | 42% |
| Anti-PD-1 (3 mg/kg, i.p.) | 36% |
| HPK1 Inhibitor + Anti-PD-1 | 95% |
Table 2: Clinical Efficacy of BGB-15025 (HPK1 Inhibitor) in Combination with Tislelizumab (Anti-PD-1) [9]
| Parameter | BGB-15025 Monotherapy (n=60) | BGB-15025 + Tislelizumab (n=49) |
| Objective Response Rate (ORR) | 0% | 18.4% |
| Disease Control Rate (DCR) | 35.0% | 57.1% |
| Clinical Benefit Rate (CBR) | 6.7% | 30.6% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Syngeneic Mouse Tumor Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of this compound.
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38)
-
Sterile PBS
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, combination therapy).
-
Administer this compound and other treatments according to the planned dosing schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Western Blot for HPK1 Signaling
This protocol is for assessing the inhibition of HPK1 activity by measuring the phosphorylation of its downstream target, SLP-76.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
This compound
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-HPK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Pre-treat T-cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSLP-76 signal to total SLP-76 and the loading control.
Protocol 3: In Vitro T-Cell Activation Assay
This protocol measures the effect of this compound on T-cell activation by quantifying cytokine production.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
96-well tissue culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
ELISA kit for a specific cytokine (e.g., IL-2, IFN-γ)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed the T-cells into the wells of the coated plate.
-
Add soluble anti-CD28 antibody to the wells.
-
Add various concentrations of this compound or vehicle to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a syngeneic tumor model.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting the lack of in vivo efficacy of this compound.
References
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. onclive.com [onclive.com]
Technical Support Center: Improving the Oral Bioavailability of Hpk1-IN-30
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of Hpk1-IN-30 and other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[1][2][3][4] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor responses.[5][6][7] this compound is a small molecule inhibitor designed to target this kinase. Like many kinase inhibitors, it may exhibit poor oral bioavailability due to low aqueous solubility and high lipophilicity, which can lead to variable absorption and limited efficacy when administered orally.[8][9][10]
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
The oral bioavailability of small molecule inhibitors like this compound is often limited by a combination of factors:
-
Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[11][12]
-
Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.[11]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[8][9]
-
Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.[13]
Q3: What are some common formulation strategies to improve the oral bioavailability of kinase inhibitors?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance oral absorption:
-
Lipid-Based Formulations: Incorporating the drug into lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.[11][14]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to faster dissolution.[11]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution.[13] Lipophilic salt forms have been shown to enhance solubility in lipidic excipients.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low and variable oral exposure in preclinical species. | Poor aqueous solubility of this compound. | Consider formulation strategies such as creating an amorphous solid dispersion, using a lipid-based formulation, or reducing particle size (micronization/nanonization).[11][14] |
| First-pass metabolism in the gut wall or liver. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, co-administration with a metabolic inhibitor (in a research setting) could help identify this as the issue.[15] | |
| Dose-dependent, non-linear pharmacokinetics. | Saturation of absorption mechanisms at higher doses. | Investigate the solubility of this compound at different concentrations and pH values to determine if it is solubility-limited.[15] |
| Saturation of metabolic enzymes. | Perform dose-escalation studies and analyze metabolite profiles at different dose levels. | |
| Significant food effect observed in animal studies. | Altered gastrointestinal pH and bile salt secretion affecting drug solubilization. | Characterize the physicochemical properties of this compound, particularly its pH-dependent solubility. A lipid-based formulation may help mitigate food effects.[8][9] |
| Poor in vitro-in vivo correlation (IVIVC). | Involvement of efflux transporters or unaccounted for metabolic pathways. | Use in vitro cell-based assays (e.g., Caco-2 cells) to assess the potential for P-glycoprotein efflux.[13] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of this compound in a rodent model.
1. Animal Model:
-
Species: Sprague Dawley rats (male or female, 7-9 weeks old).[16]
-
Housing: House animals in standard conditions with free access to food and water.
2. Formulation Preparation:
-
Prepare a formulation of this compound suitable for oral gavage. This could be a simple suspension in a vehicle like 0.5% methylcellulose or a more advanced formulation being tested (e.g., lipid-based or amorphous solid dispersion).
3. Dosing and Sampling:
-
Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
If intravenous data is available, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Protocol 2: Assessment of HPK1 Inhibition in a Cell-Based Assay
This protocol describes a method to evaluate the potency of this compound in inhibiting HPK1-mediated signaling in a T-cell line.
1. Cell Culture:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
2. Compound Treatment:
-
Plate Jurkat cells at a suitable density.
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
3. T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway.
4. Endpoint Measurement:
-
Lyse the cells and measure the levels of a downstream marker of HPK1 activity, such as the phosphorylation of SLP-76 at Ser376, using an immunoassay (e.g., ELISA or Western blot).[3][17]
-
Alternatively, measure the secretion of IL-2, a cytokine produced upon T-cell activation, in the cell culture supernatant.[5]
5. Data Analysis:
-
Plot the inhibition of SLP-76 phosphorylation or the enhancement of IL-2 secretion as a function of this compound concentration and determine the EC50 or IC50 value.
Visualizations
HPK1 Signaling Pathway in T-Cells```dot
// Nodes TCR [label="TCR Engagement", fillcolor="#F1F3F4", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#F1F3F4", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#F1F3F4", fontcolor="#202124"]; LAT_SLP76 [label="LAT/SLP-76 Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HPK1 [label="HPK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hpk1_IN_30 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSLP76 [label="pSLP-76 (Ser376)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="SLP-76 Degradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; T_Cell_Activation [label="T-Cell Activation\n(e.g., IL-2 Production)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Negative_Regulation [label="Negative Regulation", shape=plaintext, fontcolor="#EA4335"];
// Edges TCR -> Lck [color="#5F6368"]; Lck -> ZAP70 [color="#5F6368"]; ZAP70 -> LAT_SLP76 [color="#5F6368"]; LAT_SLP76 -> HPK1 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; HPK1 -> pSLP76 [label="Phosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; pSLP76 -> Degradation [color="#5F6368"]; LAT_SLP76 -> T_Cell_Activation [color="#34A853"]; Degradation -> T_Cell_Activation [arrowhead=tee, color="#EA4335", label="Inhibition", fontsize=8, fontcolor="#EA4335"]; Hpk1_IN_30 -> HPK1 [arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; Lck; ZAP70} {rank=same; HPK1; Hpk1_IN_30} }
Caption: A workflow for selecting and evaluating formulation strategies.
Logical Relationship of Bioavailability Factors
Caption: Key factors influencing oral drug bioavailability.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. pharmamanufacturing.com [pharmamanufacturing.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 15. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Validating Hpk1-IN-30 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Hpk1-IN-30 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, such as T cells, B cells, and dendritic cells.[2][3]
Q2: What is the mechanism of action of HPK1 in cells?
HPK1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][4][5] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, including SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[4][6][7] This phosphorylation leads to the recruitment of 14-3-3 proteins, which ultimately destabilizes the TCR signaling complex and attenuates T-cell activation.[4][8]
Q3: How does this compound affect the HPK1 signaling pathway?
By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of its downstream targets, most notably SLP-76.[2][6] This blockade of negative regulation leads to sustained T-cell activation, enhanced cytokine production (e.g., IL-2), and a more robust anti-tumor immune response.[1][2]
Q4: What are the primary methods to validate this compound target engagement in cells?
The primary methods to confirm that this compound is engaging its target in a cellular context include:
-
Western Blotting: To detect changes in the phosphorylation status of HPK1's direct substrate, SLP-76, at Serine 376. A decrease in pSLP-76 (Ser376) levels upon treatment with this compound is a key indicator of target engagement.[7][9][10]
-
Immunoprecipitation (IP): To isolate HPK1 from cell lysates and subsequently probe for inhibitor binding or changes in protein-protein interactions.
-
Cellular Thermal Shift Assay (CETSA): A label-free method to directly measure the binding of this compound to HPK1 in intact cells, based on the principle of ligand-induced thermal stabilization of the target protein.[11][12]
HPK1 Signaling Pathway and Inhibition by this compound
Caption: HPK1 signaling cascade and the inhibitory action of this compound.
Troubleshooting Guides
Western Blot for Phospho-SLP-76 (Ser376)
| Problem | Possible Cause | Recommended Solution |
| No or weak pSLP-76 signal | Insufficient TCR stimulation. | Optimize stimulation conditions (e.g., anti-CD3/CD28 antibody concentration and incubation time). Jurkat cells typically show a pSLP-76 signal after 30 minutes of stimulation.[7] |
| Ineffective this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration. | |
| Poor antibody quality. | Use a validated phospho-specific antibody for SLP-76 (Ser376). Check the antibody datasheet for recommended applications and dilutions. | |
| High phosphatase activity in lysate. | Add phosphatase inhibitors to the lysis buffer immediately before use. | |
| High background or non-specific bands | Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal dilution. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | |
| Inadequate washing. | Increase the number and duration of washes with TBST buffer. | |
| Inconsistent results between experiments | Variation in cell density or health. | Ensure consistent cell seeding density and viability across experiments. |
| Inconsistent stimulation. | Ensure uniform mixing and application of stimulating agents. | |
| Variability in inhibitor preparation. | Prepare fresh stock solutions of this compound and use consistent dilutions. |
Immunoprecipitation of HPK1
| Problem | Possible Cause | Recommended Solution |
| Low IP yield | Inefficient antibody-antigen binding. | Ensure the IP antibody is validated for this application. Use the recommended amount of antibody (typically 3-5 µg).[13] Incubate overnight at 4°C to maximize binding.[13] |
| Protein degradation. | Use a lysis buffer containing a fresh cocktail of protease inhibitors. Keep samples on ice throughout the procedure.[14] | |
| Incomplete cell lysis. | Use an appropriate lysis buffer (e.g., RIPA buffer) and ensure complete cell disruption by sonication or mechanical shearing.[13] | |
| High non-specific binding | Insufficient pre-clearing of lysate. | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding.[14] |
| Inadequate washing of beads. | Increase the number of wash steps (at least 3-4 times) with a suitable wash buffer after immunoprecipitation. | |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody for HPK1. | |
| Co-elution of antibody heavy and light chains | Elution method. | Use a cross-linking IP kit to covalently attach the antibody to the beads, or use an elution buffer that gently dissociates the antigen-antibody complex without eluting the antibody itself. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Recommended Solution |
| No observable thermal shift | Inhibitor does not sufficiently stabilize the target. | The magnitude of the thermal shift can be small. Ensure precise temperature control and run multiple replicates. Confirm target engagement with an orthogonal method like a pSLP-76 Western blot. |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting point of HPK1. This may require a broad initial screen followed by a narrower, more focused gradient.[11] | |
| Insufficient drug concentration or incubation time. | Ensure cells are treated with a saturating concentration of this compound for a sufficient duration to allow for target binding. | |
| High variability in protein levels at baseline (no heat) | Uneven cell lysis or sample handling. | Ensure consistent sample preparation, including cell density, lysis, and protein concentration measurement. |
| Pipetting errors. | Use calibrated pipettes and perform careful, consistent pipetting, especially when setting up the temperature gradient. | |
| Protein aggregation at lower temperatures | The protein is inherently unstable. | Modify the lysis buffer to include stabilizing agents, but be aware that this can affect the melting temperature. |
Experimental Workflow and Protocols
General Experimental Workflow for Target Engagement Validation
Caption: A generalized workflow for validating this compound target engagement.
Protocol 1: Western Blot for Phospho-SLP-76 (Ser376)
Objective: To measure the inhibition of HPK1 kinase activity in cells by quantifying the levels of phosphorylated SLP-76 at Serine 376.
Materials:
-
Jurkat T-cells or human PBMCs
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Mouse anti-total SLP-76, Rabbit anti-HPK1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with the desired concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
-
TCR Stimulation:
-
Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes at 37°C.[7] Unstimulated controls should be included.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 20-30 minutes.[13]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip and re-probe the membrane for total SLP-76 and β-actin as loading controls.
-
Protocol 2: HPK1 Immunoprecipitation
Objective: To isolate HPK1 from treated cells to confirm its presence and potentially analyze associated proteins.
Materials:
-
Cell lysate (prepared as in the Western Blot protocol)
-
Anti-HPK1 antibody (validated for IP)
-
Protein A/G magnetic beads
-
IP Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or Laemmli buffer)
Procedure:
-
Lysate Preparation:
-
Start with 0.5-1 mg of total protein from your cell lysate in a volume of 500 µL.[13]
-
-
Pre-Clearing:
-
Add 20 µL of Protein A/G magnetic bead slurry to the lysate.[14]
-
Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Capture Complex:
-
Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.[13]
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of cold IP Wash Buffer.
-
-
Elution:
-
Elute the protein by resuspending the beads in 30 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated HPK1.
-
-
Analysis:
-
Analyze the eluate by Western blotting using an anti-HPK1 antibody to confirm successful immunoprecipitation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to HPK1 in intact cells.
Materials:
-
Intact cells treated with this compound or vehicle
-
PBS
-
Thermal cycler or heating blocks
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle as described previously.
-
-
Heating:
-
Resuspend the treated cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11] Include a non-heated control (room temperature).
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Centrifugation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of soluble HPK1 remaining in the supernatant by Western blotting.
-
-
Data Interpretation:
-
Plot the band intensity of soluble HPK1 against the temperature for both the vehicle- and this compound-treated samples.
-
A shift of the melting curve to higher temperatures in the drug-treated sample indicates thermal stabilization of HPK1 upon inhibitor binding, thus confirming target engagement.[12]
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | HPK1 (MAP4K1) | [1] |
| Effect on pSLP-76 (Ser376) | Decrease | [6][7] |
| Effect on IL-2 Production | Increase | [10][15] |
| Typical Cellular Assay Conc. | 0.01 µM - 2.5 µM | [1] |
Note: Specific IC50 values can vary significantly between different assay formats (biochemical vs. cellular) and cell types. Researchers should determine the optimal concentration for their specific experimental system.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigentek.com [epigentek.com]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 15. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Inconsistent results with Hpk1-IN-30 what to check
Welcome to the technical support center for Hpk1-IN-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information.
Troubleshooting Guide: Inconsistent Results with this compound
Experiencing variability in your results with this compound? This guide provides a systematic approach to identifying and resolving common issues.
| Potential Issue | Recommended Checks & Actions |
| Compound Integrity & Handling | Verify Storage Conditions: this compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months) to prevent degradation.[1] Ensure Proper Solubilization: The compound is soluble in DMSO.[2][3] For cellular assays, prepare a fresh stock solution in high-quality, anhydrous DMSO. For in vivo studies, follow recommended formulation protocols carefully, which may involve co-solvents like PEG300 and Tween-80.[1][4] Solubility issues can lead to inaccurate concentrations and inconsistent effects.[5] Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to maintain compound stability.[2] |
| Experimental Setup & Controls | Confirm Cellular Activity Readout: The primary downstream effect of Hpk1 inhibition is reduced phosphorylation of SLP-76 at Ser376.[6] Directly measuring pSLP-76 (Ser376) is a key proximal biomarker of target engagement. Assess Functional Outcomes: Measure downstream functional consequences such as increased cytokine production (e.g., IL-2, IFN-γ).[6][7] this compound has a reported EC50 of 108 nM for IL-2 induction in human PBMCs.[1][2][3] Use Appropriate Controls: Include a vehicle-only (e.g., DMSO) control to account for solvent effects. A positive control (e.g., another known Hpk1 inhibitor) can help validate the assay system. |
| Cellular System Variables | Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. Cell density can influence the response to inhibitors. Standardize cell seeding densities across experiments. T-cell Activation Conditions: The effects of Hpk1 inhibition are dependent on T-cell receptor (TCR) stimulation.[8][9] The method and strength of TCR activation (e.g., anti-CD3/CD28 antibodies, beads) should be consistent. Primary Cells vs. Cell Lines: Primary cells, such as PBMCs, may exhibit greater donor-to-donor variability than cell lines like Jurkat cells. |
| Assay-Specific Considerations | ATP Concentration in Kinase Assays: this compound is an ATP-competitive inhibitor.[1][2][3] Therefore, the apparent IC50 value can be influenced by the ATP concentration in biochemical assays. Ensure the ATP concentration is standardized and ideally close to the Km value for Hpk1. Off-Target Effects: While this compound is reported to be selective, high concentrations may inhibit other kinases, particularly within the MAP4K family.[10] If observing unexpected phenotypes, consider performing a kinome-wide selectivity screen or testing against closely related kinases. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3] By binding to the ATP-binding pocket of HPK1, it prevents the kinase from phosphorylating its downstream substrates.
Q2: What are the expected cellular effects of this compound treatment?
A2: As HPK1 is a negative regulator of T-cell signaling, its inhibition by this compound is expected to enhance T-cell activation.[10][11] Key cellular effects include a decrease in the phosphorylation of the adaptor protein SLP-76 at serine 376, and an increase in the production of pro-inflammatory cytokines such as IL-2 and IFN-γ upon T-cell receptor stimulation.[6][7][12]
Q3: At what concentration should I use this compound?
A3: The optimal concentration will depend on your specific assay and cell type. Based on available data, here are some starting points:
-
Biochemical (enzymatic) assays: The reported IC50 is 0.25 nM.[1][2][3]
-
Cellular assays (human PBMCs): The EC50 for IL-2 production is 108 nM.[1][2][3] A concentration range of 0.1 to 1 µM is a reasonable starting point for most cellular experiments.
Q4: How should I prepare and store this compound?
A4: Prepare a concentrated stock solution in dry DMSO. For long-term storage, aliquot the stock solution and store at -80°C for up to six months.[1][13] For short-term use, storage at -20°C for up to one month is acceptable.[1][13] Avoid multiple freeze-thaw cycles.[2]
Q5: I'm not seeing an effect on cytokine production. What should I check?
A5: First, confirm that your T-cell activation protocol is working effectively by observing other markers of activation. Second, verify target engagement by measuring the phosphorylation of SLP-76 at Ser376, which is a more direct and proximal readout of HPK1 activity.[6][14] Also, ensure the inhibitor has been properly stored and solubilized.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (Enzymatic) | 0.25 nM | Recombinant HPK1 Kinase | [1][2][3] |
| EC50 (IL-2 Production) | 108 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1][2][3] |
| Cellular IC50 (pSLP-76) | 131.8 nM (for a similar inhibitor, Hpk1-IN-43) | Human Peripheral Blood Mononuclear Cells (PBMCs) | [6] |
Key Experimental Protocols
Measurement of SLP-76 Phosphorylation in Jurkat Cells
This protocol describes how to assess the direct activity of this compound by measuring the phosphorylation of its substrate, SLP-76.
-
Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Inhibitor Pre-incubation: Seed Jurkat cells at a density of 1x10^6 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
T-Cell Activation: Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 5-15 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-SLP-76 (Ser376).
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the pSLP-76 signal to total SLP-76 or a loading control like GAPDH or β-actin.
-
Measurement of IL-2 Production in Human PBMCs
This protocol outlines a functional assay to measure the effect of this compound on T-cell effector function.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs at a density of 2x10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Inhibitor Treatment: Add varying concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for 1-2 hours.
-
T-Cell Activation: Add anti-CD3/CD28 T-cell activator beads or soluble antibodies to the wells to stimulate the T-cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement:
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Hpk1 signaling pathway in T-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1-IN-43_TargetMol [targetmol.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemrxiv.org [chemrxiv.org]
Selecting the right controls for Hpk1-IN-30 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the proper selection of controls and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-3 and what is its mechanism of action?
Hpk1-IN-3 is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6] By inhibiting the kinase activity of HPK1, Hpk1-IN-3 blocks the phosphorylation of downstream substrates, such as SLP-76, thereby enhancing T-cell activation and cytokine production.[6]
Q2: What are the key quantitative parameters for Hpk1-IN-3?
The following table summarizes the key potency values for Hpk1-IN-3:
| Parameter | Value | Cell/System |
| IC50 | 0.25 nM | Biochemical (TR-FRET)[1] |
| EC50 (IL-2 production) | 108 nM | Human Peripheral Blood Mononuclear Cells (PBMCs)[3][4] |
Q3: What are the recommended concentrations of Hpk1-IN-3 for cell-based assays?
The optimal concentration of Hpk1-IN-3 for cell-based assays should be determined empirically for each specific cell type and experimental condition. However, a starting point for concentration ranges can be derived from its cellular EC50 value. A common starting range for cell-based assays is up to 1 µM.[1] For example, in human monocyte-derived dendritic cells, concentrations between 0.25-4 μM have been shown to elicit a concentration-dependent increase in proinflammatory cytokines.[3]
Q4: How should I prepare and store Hpk1-IN-3?
Hpk1-IN-3 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and the DMSO stock solution in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed in my cellular assay.
-
Possible Cause: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of Hpk1-IN-3 for your specific cell line and assay conditions. Start with a broad range of concentrations around the reported EC50 (108 nM).
-
-
Possible Cause: Poor cell permeability.
-
Troubleshooting Step: While Hpk1-IN-3 is designed for cell-based assays, permeability can vary between cell types. If possible, use a positive control compound with known cell permeability and a similar target to validate your assay setup.
-
-
Possible Cause: Incorrect stimulation conditions.
-
Troubleshooting Step: Ensure that your cells are properly stimulated to activate the HPK1 pathway. For T-cells, this typically involves stimulation with anti-CD3/anti-CD28 antibodies.[7] The timing and concentration of the stimulus should be optimized.
-
-
Possible Cause: Inactive compound.
-
Troubleshooting Step: Verify the integrity of your Hpk1-IN-3 stock. If possible, test its activity in a cell-free biochemical assay.
-
Issue 2: High background or off-target effects are suspected.
-
Possible Cause: Inhibitor concentration is too high.
-
Troubleshooting Step: Use the lowest effective concentration of Hpk1-IN-3 as determined by your dose-response experiments to minimize the risk of off-target effects.
-
-
Possible Cause: Off-target inhibition of other kinases.
-
Troubleshooting Step: Hpk1-IN-3 has shown good selectivity, with over 100-fold selectivity against the majority of 265 kinases tested.[1] However, it's crucial to consider its selectivity profile against closely related kinases. Refer to the selectivity data in the table below. To confirm that the observed phenotype is due to HPK1 inhibition, consider using a structurally unrelated HPK1 inhibitor as a control. Another approach is to use genetic controls, such as HPK1 knockout or kinase-dead mutant cells, to validate the inhibitor's specificity.[5][6]
-
| Kinase Family | Kinase | Fold-Selectivity vs. HPK1 |
| MAP4K | MAP4K2 | 1150x |
| MAP4K3 | 4x | |
| MAP4K4 | 3423x | |
| JAK | JAK1 | 1072x |
| JAK2 | 262x | |
| JAK3 | 136x | |
| Other | FLT3 | >10000x |
| LCK | >10000x |
Data sourced from the Chemical Probes Portal.[1]
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause: Inconsistent reagent preparation.
-
Troubleshooting Step: Prepare fresh dilutions of Hpk1-IN-3 and other critical reagents for each experiment. Ensure accurate pipetting and thorough mixing.
-
-
Possible Cause: Variability in stimulation.
-
Troubleshooting Step: Standardize the stimulation protocol, including the concentration of stimulating agents and the duration of stimulation.
-
Experimental Protocols
In Vitro Kinase Assay (Adapted from ADP-Glo™ Kinase Assay)
This protocol provides a framework for measuring the in vitro activity of Hpk1-IN-3 against recombinant HPK1.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Hpk1-IN-3
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Hpk1-IN-3 in kinase assay buffer. A 10-point dose-response curve is recommended.
-
Add 1 µL of each Hpk1-IN-3 dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the HPK1 enzyme and MBP substrate in kinase assay buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for HPK1 if known.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect ADP formation by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-SLP76 (Ser376)
This protocol describes the detection of phosphorylated SLP76, a direct downstream target of HPK1, in cell lysates.
Materials:
-
Jurkat cells (or other suitable T-cell line)
-
Hpk1-IN-3
-
Anti-CD3/anti-CD28 antibodies for stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-SLP76 (Ser376) and anti-total-SLP76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Seed Jurkat cells and allow them to rest.
-
Pre-treat the cells with various concentrations of Hpk1-IN-3 or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for the optimized duration (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SLP76 (Ser376) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against total SLP-76 or a loading control protein like GAPDH or β-actin.
Cytokine Secretion Assay (IL-2 and TNF-α)
This protocol outlines the measurement of cytokine secretion from human PBMCs following treatment with Hpk1-IN-3.
Materials:
-
Human PBMCs
-
Hpk1-IN-3
-
Stimulating agent (e.g., anti-CD3/anti-CD28 beads or PMA/Ionomycin)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA or CBA (Cytometric Bead Array) kit for human IL-2 and TNF-α
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend the PBMCs in culture medium at a desired cell density (e.g., 1 x 106 cells/mL).
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of Hpk1-IN-3 or DMSO to the wells and pre-incubate for 1-2 hours.
-
Add the stimulating agent to the wells. Include an unstimulated control.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of IL-2 and TNF-α in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of Hpk1-IN-3 on cytokine secretion.
Visualizations
Caption: Simplified Hpk1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: General experimental workflows for characterizing this compound activity.
Caption: Logic diagram for selecting appropriate controls in this compound experiments.
References
- 1. Probe HPK1-IN-3 | Chemical Probes Portal [chemicalprobes.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
How to assess the selectivity of Hpk1-IN-30 against other MAP4Ks
Welcome to the technical support center for assessing the selectivity of Hpk1-IN-30. This guide provides answers to frequently asked questions and troubleshooting advice for researchers evaluating the specificity of this inhibitor against other Mitogen-Activated Protein Kinase Kinase Kinase Kinases (MAP4Ks).
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor selectivity and why is it crucial for this compound?
A1: Kinase inhibitor selectivity refers to the ability of a compound to inhibit its intended target kinase (on-target) more potently than other kinases (off-targets).[1][2] Given the high degree of similarity within the ATP-binding sites of kinases, achieving selectivity is a significant challenge.[3] For this compound, assessing selectivity against other members of the MAP4K family is critical because they share structural homology. Off-target inhibition can lead to misinterpreted experimental results and potential toxicity in therapeutic applications.[4] A highly selective inhibitor is a more precise tool for validating the biological function of the target kinase.[5]
Q2: Which other MAP4K family members should this compound be tested against?
A2: The human MAP4K family includes several members that are structurally related to HPK1 (also known as MAP4K1). To build a comprehensive selectivity profile for this compound, it is essential to test its activity against other kinases in this family. Key members include:
-
MAP4K2 (GCK)
-
MAP4K3 (GLK)
-
MAP4K4 (HGK)
-
MAP4K5 (KHS)
-
MAP4K6 (MINK1)
-
TNIK (TRAF2- and NCK-interacting kinase)
Screening against a broad panel of kinases, often referred to as a kinome scan, provides the most thorough understanding of an inhibitor's selectivity.[3][5]
Q3: What is a typical selectivity profile for a potent HPK1 inhibitor?
A3: A potent and selective HPK1 inhibitor will display significantly lower IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for HPK1 compared to other MAP4Ks and the broader kinome. For example, a recently developed HPK1 inhibitor showed an IC50 of 10.4 nM for HPK1, while its IC50 values against other MAP4K family members ranged from 85 to 665 nM, demonstrating high selectivity.[6] Another selective inhibitor, Compound K, was reported to have an IC50 of 2.6 nM for HPK1 with over 50-fold selectivity against other MAP4Ks.[7]
Below is a table summarizing representative selectivity data for a highly selective HPK1 inhibitor against other MAP4K family members.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. HPK1) |
| HPK1 (MAP4K1) | 2.6 | 1 |
| MAP4K2 (GCK) | >130 | >50 |
| MAP4K3 (GLK) | 216 | ~83 |
| MAP4K4 (HGK) | >130 | >50 |
| MAP4K5 (KHS) | >130 | >50 |
| MAP4K6 (MINK1) | >130 | >50 |
| TNIK | >130 | >50 |
| LCK | >10000 | >3800 |
Data is illustrative and based on publicly available information for potent and selective HPK1 inhibitors like Compound K and AZ-3246.[7][8] Researchers should generate their own data for this compound.
Q4: How do I determine the selectivity of this compound in my experiments?
A4: Assessing selectivity is a multi-step process that begins with in vitro biochemical assays and progresses to more physiologically relevant cell-based assays.[1][3]
-
Biochemical Assays: These assays directly measure the ability of this compound to inhibit the enzymatic activity of a panel of purified kinases.[4] This provides a direct comparison of potency (e.g., IC50 values).
-
Cell-Based Target Engagement Assays: These experiments confirm that this compound can bind to HPK1 within a live cell. This is crucial as cell permeability and competition with high intracellular ATP concentrations can affect inhibitor efficacy.[1]
-
Cellular Functional Assays: These assays measure the effect of the inhibitor on downstream signaling pathways. For HPK1, this often involves measuring the phosphorylation of its substrate, SLP-76.[9][10][11]
The workflow below illustrates the general process for assessing kinase inhibitor selectivity.
Troubleshooting Guides
Problem: My biochemical assay shows that this compound is not selective against other MAP4Ks.
-
Possible Cause 1: Assay Conditions. Kinase inhibitor potency can be highly dependent on the ATP concentration used in the assay.[1] Assays performed at low ATP concentrations may overestimate the potency and underestimate the selectivity of ATP-competitive inhibitors like this compound.
-
Solution: Ensure the ATP concentration is at or near the physiological level (1-10 mM) or at the Km value for each specific kinase being tested. This provides a more accurate measure of inhibition under conditions that better reflect the cellular environment.[1]
-
-
Possible Cause 2: Compound Integrity. The inhibitor may have degraded or may be impure.
-
Solution: Verify the purity and integrity of your this compound stock using methods like HPLC or mass spectrometry. Use freshly prepared solutions for your experiments.
-
Problem: My cell-based assay results (e.g., p-SLP76 inhibition) do not match my biochemical IC50 values.
-
Possible Cause 1: Cell Permeability. this compound may have poor membrane permeability, resulting in a lower intracellular concentration than what was used in the biochemical assay.
-
Solution: Perform a target engagement assay (see Protocol 2) to directly measure how much of the inhibitor is binding to HPK1 inside the cell. This can help differentiate between a lack of potency and a lack of cell penetration.
-
-
Possible Cause 2: High Intracellular ATP. The concentration of ATP in cells is very high (millimolar range), which can outcompete ATP-competitive inhibitors.[3] This often leads to a rightward shift in potency (higher EC50) in cellular assays compared to biochemical assays (IC50).[1]
-
Solution: This is an expected phenomenon. It is important to correlate the cellular EC50 with the desired phenotypic outcome (e.g., cytokine production). The key is to demonstrate a sufficient therapeutic window between on-target cellular activity and any off-target effects observed at higher concentrations.
-
Problem: I'm observing a cellular phenotype that is not consistent with HPK1 inhibition.
-
Possible Cause 1: Off-Target Effects. this compound may be inhibiting another kinase in the same pathway or a completely unrelated pathway, leading to the unexpected phenotype.
-
Solution 1: Use a structurally unrelated HPK1 inhibitor as a second tool compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Solution 2: Perform a rescue experiment. If the phenotype is caused by HPK1 inhibition, expressing a drug-resistant mutant of HPK1 should reverse the effect of this compound.
-
Solution 3: Use genetic knockdown (siRNA or shRNA) or knockout (CRISPR) of HPK1. The resulting phenotype should mimic the effect of a highly selective inhibitor.[10]
-
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's activity.
Materials:
-
Purified recombinant HPK1 and other MAP4K enzymes
-
Myelin Basic Protein (MBP) substrate[12]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing the specific kinase and MBP substrate) to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X ATP solution (at the desired concentration, e.g., Km of the kinase).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target protein in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-HPK1 Fusion Vector (or vectors for other MAP4Ks)[12]
-
Kinase Tracer (a fluorescent ligand that binds to the kinase)
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Transfect HEK293 cells with the appropriate NanoLuc®-Kinase fusion vector and allow expression for 24 hours.
-
Harvest and resuspend the transfected cells in Opti-MEM®.
-
In a white 384-well plate, add the cell suspension.
-
Add this compound at various concentrations, followed by the addition of the Kinase Tracer.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read both the donor (460 nm) and acceptor (610 nm) emission signals on a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by this compound, confirming target engagement. Determine the IC50 from the dose-response curve.
Protocol 3: Downstream Signaling Assay (Western Blot for p-SLP76)
This protocol assesses the functional consequence of HPK1 inhibition by measuring the phosphorylation of its direct substrate, SLP-76, in T-cells.[13]
Materials:
-
Jurkat T-cells or primary human T-cells
-
This compound
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total SLP76, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture Jurkat cells and pre-treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the T-cell receptor (TCR) signaling pathway.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-SLP76 overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total SLP76 and a loading control to ensure equal protein loading. A dose-dependent decrease in the p-SLP76 signal indicates successful inhibition of HPK1 kinase activity.[6][10]
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 7. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 9. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor penetration of Hpk1-IN-30 into tumor tissue
Welcome to the technical support center for Hpk1-IN-30. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during in vivo experiments, with a specific focus on overcoming poor penetration of this compound into tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1 and why is it a target in immuno-oncology?
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] By inhibiting Hpk1, the goal is to enhance T-cell activation, proliferation, and anti-tumor immune responses.[3][4][5] This makes Hpk1 a promising target for cancer immunotherapy, either as a monotherapy or in combination with other treatments like checkpoint inhibitors.[1][2][6]
Q2: What is this compound?
This compound is a small molecule inhibitor designed to block the kinase activity of Hpk1. By doing so, it aims to boost the body's immune response against cancer cells.[3][4]
Q3: We are observing limited efficacy of this compound in our in vivo tumor models, despite potent in vitro activity. What could be the primary reason?
A common reason for discrepancies between in vitro potency and in vivo efficacy of small molecule inhibitors is poor penetration into the tumor tissue.[7][8][9] The complex tumor microenvironment can present several barriers to drug delivery.[7][8][10]
Q4: What are the key factors that can limit the penetration of a small molecule inhibitor like this compound into a tumor?
Several factors can impede drug penetration into solid tumors:
-
Abnormal Tumor Vasculature: Tumor blood vessels are often leaky and disorganized, leading to uneven blood flow and poor delivery of drugs to all tumor regions.[7][11]
-
High Interstitial Fluid Pressure (IFP): The leaky vasculature and lack of functional lymphatic drainage in tumors can lead to high IFP, which opposes the movement of drugs from the blood vessels into the tumor tissue.[7]
-
Dense Extracellular Matrix (ECM): The ECM in tumors can be dense and act as a physical barrier, hindering the diffusion of drugs.[7]
-
Drug Physicochemical Properties: Factors such as molecular size, charge, and lipid solubility of the inhibitor itself can influence its ability to cross biological barriers.
-
Cellular Barriers: Once in the tumor, the drug must still penetrate multiple layers of cancer cells to be effective.[8]
Q5: How can we confirm that poor tumor penetration is the issue?
Directly measuring the concentration of this compound in the tumor tissue and comparing it to plasma concentrations is the most definitive way. This is typically done using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, assessing target engagement and downstream pharmacodynamic (PD) markers in the tumor can provide indirect evidence of drug penetration and activity.
Troubleshooting Guides
Issue 1: Sub-therapeutic concentrations of this compound in tumor tissue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate drug exposure at the tumor site. | 1. Assess Pharmacokinetics (PK): Measure this compound concentrations in plasma and tumor tissue over a time course following administration. | Determine the tumor-to-plasma concentration ratio and whether the intratumoral concentration exceeds the target IC50. |
| Poor solubility or stability of the compound in the formulation. | 2. Formulation Optimization: Evaluate alternative formulations (e.g., using different excipients, creating a nanoparticle formulation) to improve solubility and stability. | Improved plasma and tumor exposure of this compound. |
| Rapid drug metabolism. | 3. Co-administration with a Metabolic Inhibitor (Preclinical): In animal models, co-administer this compound with a known inhibitor of the relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) to see if tumor exposure increases. Caution: This is for experimental troubleshooting and not a therapeutic strategy without extensive safety evaluation. | Increased plasma and tumor concentrations of this compound. |
Issue 2: Sufficient tumor concentration of this compound, but no downstream effect.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Hpk1 target engagement in the tumor-infiltrating immune cells. | 1. Assess Target Engagement: Measure the phosphorylation of Hpk1's direct substrate, SLP-76, in tumor-infiltrating lymphocytes (TILs) isolated from treated and untreated tumors.[1][4][12] | A decrease in phosphorylated SLP-76 (pSLP-76) in TILs from treated tumors, confirming target engagement. |
| Presence of potent immunosuppressive factors in the tumor microenvironment. | 2. Analyze the Tumor Microenvironment (TME): Profile the TME for high levels of immunosuppressive molecules like PGE2, adenosine, or TGF-β, which can counteract the effects of Hpk1 inhibition.[13][14][15] | Identification of specific immunosuppressive pathways that may require combination therapy. |
| The tumor model is non-immunogenic ("cold" tumor). | 3. Combination Therapy: Combine this compound with therapies that can increase T-cell infiltration, such as radiation or other immunomodulatory agents. | Synergistic anti-tumor efficacy. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma and Tumor Tissue by LC-MS/MS
-
Sample Collection: At predetermined time points after dosing, collect blood (for plasma) and tumor tissue from experimental animals.
-
Sample Preparation:
-
Plasma: Perform a protein precipitation step (e.g., with acetonitrile) to extract the drug.
-
Tumor: Homogenize the tumor tissue in a suitable buffer, followed by a liquid-liquid or solid-phase extraction to isolate the drug.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography method to separate this compound from other matrix components.
-
Employ a tandem mass spectrometer for sensitive and specific detection and quantification of the drug.
-
-
Data Analysis: Calculate the concentration of this compound in each sample based on a standard curve. Determine the tumor-to-plasma ratio.
Protocol 2: Western Blot for Phospho-SLP-76 (pSLP-76) in Tumor-Infiltrating Lymphocytes (TILs)
-
TIL Isolation: Excise tumors and mechanically and enzymatically digest them to create a single-cell suspension. Isolate TILs using density gradient centrifugation or magnetic-activated cell sorting (MACS) for CD4+ and CD8+ T cells.
-
Protein Extraction: Lyse the isolated TILs in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for pSLP-76 (Ser376).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., beta-actin) for normalization.
-
Data Presentation
Table 1: Pharmacokinetic Profile of this compound (50 mg/kg, oral gavage)
| Time (hours) | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) | Tumor-to-Plasma Ratio |
| 1 | 1500 | 300 | 0.2 |
| 4 | 800 | 400 | 0.5 |
| 8 | 300 | 250 | 0.83 |
| 24 | 50 | 75 | 1.5 |
Table 2: Pharmacodynamic Effect of this compound on pSLP-76 in TILs (at 4 hours post-dose)
| Treatment Group | Relative pSLP-76/Total SLP-76 Ratio (normalized to Vehicle) |
| Vehicle Control | 1.0 |
| This compound (50 mg/kg) | 0.4 |
Visualizations
Caption: Hpk1 signaling pathway in T-cells.
Caption: Workflow for assessing this compound tumor penetration.
Caption: Troubleshooting decision tree for this compound.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small molecules, big impact: advancing immune checkpoint inhibitors for cancer - ecancer [ecancer.org]
- 10. Targeting Tumor Microenvironment by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hpk1-IN-30 Cytotoxicity Assessment
Welcome to the technical support center for determining the cytotoxicity of Hpk1-IN-30 using cell viability assays. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.
Disclaimer: this compound is used here as a representative example of a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The principles and methods described are applicable to other HPK1 inhibitors.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is HPK1 and what is the expected effect of its inhibition by this compound?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic (blood-forming) cells.[1] It acts as a negative regulator of the immune system, specifically dampening the signaling pathways of T-cell receptors (TCR) and B-cell receptors (BCR).[2][3] By inhibiting HPK1, this compound is expected to enhance immune cell activation, proliferation, and cytokine production.[4][5] This makes HPK1 a compelling target for cancer immunotherapy.[6] While the primary goal of HPK1 inhibition is to boost immune response, it is crucial to assess any direct cytotoxic (cell-killing) effects on both immune and non-immune cells to understand the inhibitor's overall therapeutic window and potential side effects.
Q2: Why is it important to measure the cytotoxicity of this compound?
A2: Measuring cytotoxicity is a critical step in drug development for several reasons:
-
Determine Therapeutic Index: It helps establish the concentration range at which this compound enhances immune function without causing excessive cell death.
-
Identify Off-Target Effects: Unintended cytotoxicity against healthy cells or non-target immune cells can indicate off-target activity.
-
Distinguish Cytotoxicity from Anti-proliferative Effects: Assays can help determine if the inhibitor is killing cells (cytotoxic) or simply stopping their growth (cytostatic).
-
Optimize Dosing: Cytotoxicity data (e.g., the IC50 value) is essential for designing in vivo studies with appropriate dosing regimens.[1]
Q3: Which cell lines are most appropriate for testing this compound cytotoxicity?
A3: The choice of cell lines should align with the inhibitor's target and intended application.
-
HPK1-Expressing Immune Cells (Target Cells): Jurkat (T-cell lymphoma), PBMCs (peripheral blood mononuclear cells), and various other T- and B-cell lines are ideal for assessing both the immunological effects and on-target cytotoxicity.
-
Non-Hematopoietic Cell Lines (Control for Off-Target Cytotoxicity): Using cell lines that do not express HPK1, such as HEK293 (human embryonic kidney), HeLa (cervical cancer), or A549 (lung cancer), is crucial to evaluate the inhibitor's specificity and general toxicity.
Q4: Which cell viability assay should I choose?
A4: The best assay depends on your specific experimental needs, available equipment, and cell type.
-
For standard, cost-effective screening: A colorimetric tetrazolium-based assay like MTT or MTS is a good starting point.[7][8] These measure metabolic activity.
-
For higher sensitivity and fewer steps: A luminescent ATP-based assay like CellTiter-Glo® is excellent. It measures the ATP present in viable cells, is highly sensitive, and has a simple "add-mix-measure" protocol.[9][10]
-
To distinguish cytotoxic vs. cytostatic effects: It is often necessary to combine a viability assay with a cytotoxicity assay that measures markers of cell death, such as the release of lactate dehydrogenase (LDH) or the use of membrane-impermeable dyes.
Part 2: Visualizing Key Processes
To better understand the context of these experiments, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing cytotoxicity.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
Validation & Comparative
A Comparative Guide to HPK1 Inhibitors: Benchmarking Hpk1-IN-30 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its role in dampening anti-tumor immunity has positioned it as a promising target for cancer immunotherapy. This guide provides an objective comparison of Hpk1-IN-30 and other prominent HPK1 inhibitors disclosed in the scientific literature, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to HPK1 and its Inhibition
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates adaptor proteins, most notably SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and thereby attenuating downstream T-cell activation signals. By inhibiting HPK1, the aim is to remove this natural brake on the immune system, leading to enhanced T-cell proliferation, cytokine production, and a more robust anti-tumor response.
Comparative Analysis of HPK1 Inhibitors
While "this compound" does not correspond to a widely recognized inhibitor in the public domain, this guide will focus on a selection of well-characterized HPK1 inhibitors that have been extensively studied and, in some cases, have advanced to clinical trials. These include compounds from both preclinical research and clinical development, providing a broad overview of the current landscape of HPK1 inhibition.
Quantitative Performance Data
The following tables summarize the key in vitro potency and selectivity data for a panel of selected HPK1 inhibitors.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound Name/Identifier | Biochemical IC50 (nM) vs. HPK1 | Reference(s) |
| BGB-15025 | 1.04 | [1][2][3] |
| NDI-101150 | < 1 (reported as 0.7 nM) | [4] |
| CFI-402411 | 4.0 | [5][6] |
| A-745 | 4 | [3] |
| DS21150768 | 3.27 | [7] |
| Insilico Medicine Compound | 10.4 | [8] |
| EMD Serono Compound | 0.2 | [9] |
Table 2: Selectivity Profile of HPK1 Inhibitors against MAP4K Family Kinases
| Compound Name/Identifier | GLK/MAP4K3 IC50 (nM) | HGK/MAP4K4 IC50 (nM) | MINK/MAP4K6 IC50 (nM) | Selectivity (Fold vs. HPK1) | Reference(s) |
| BGB-15025 | Good selectivity profile reported | Good selectivity profile reported | Good selectivity profile reported | Good selectivity among MAP4K family | [1][2][10] |
| NDI-101150 | 377 | 10740 | 10740 | >400-fold over closely related MAP4K members | [4] |
| Insilico Medicine Compound | 85 - 665 (range for MAP4K family) | 85 - 665 (range for MAP4K family) | 85 - 665 (range for MAP4K family) | >8-fold for MAP4K family | [8] |
| DS21150768 | Selective | Selective | Selective | Selective against MAP4K family members HGK and MINK | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for HPK1 Inhibitor Characterization.
Detailed Experimental Protocols
Detailed protocols are crucial for the reproducibility and comparison of experimental findings. Below are representative methodologies for key assays used in the characterization of HPK1 inhibitors.
Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of HPK1.
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide (e.g., a fragment of SLP-76) by the HPK1 enzyme. A Europium-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated SLP-76 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-pSLP-76(Ser376) antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC)
-
Test compounds serially diluted in DMSO
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of HPK1 enzyme solution (e.g., 2.5X final concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (2.5X final concentration).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
-
Cellular Target Engagement: Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Serine 376. The level of pSLP-76 is then measured using an ELISA-based method.
-
Materials:
-
Jurkat T-cells or isolated primary human T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulation reagent (e.g., anti-CD3/CD28 antibodies)
-
Test compounds serially diluted in DMSO
-
Lysis buffer
-
pSLP-76 (Ser376) ELISA kit
-
Plate reader for ELISA
-
-
Procedure:
-
Seed Jurkat cells or primary T-cells in a 96-well plate.
-
Pre-treat the cells with serially diluted test compounds or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and collect the cell lysates.
-
Quantify the amount of pSLP-76 in the lysates using a sandwich ELISA kit according to the manufacturer's instructions.
-
Normalize the pSLP-76 signal to the total protein concentration in each well.
-
Plot the normalized pSLP-76 levels against the compound concentration to determine the cellular IC50 value.
-
Functional Cellular Assay: IL-2 Release Assay
This assay assesses the functional consequence of HPK1 inhibition by measuring the production of the pro-inflammatory cytokine Interleukin-2 (IL-2), a key marker of T-cell activation.
-
Principle: Inhibition of HPK1 is expected to enhance T-cell activation upon stimulation, leading to increased production and secretion of IL-2. The amount of secreted IL-2 in the cell culture supernatant is quantified.
-
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
Cell culture medium
-
T-cell stimulation reagent (e.g., anti-CD3/CD28 antibodies or PHA)
-
Test compounds serially diluted in DMSO
-
Human IL-2 ELISA kit or other cytokine detection assay (e.g., Luminex, ELISpot)
-
Plate reader for the chosen detection method
-
-
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate and treat with serially diluted test compounds or DMSO.
-
Stimulate the cells with a T-cell activator.
-
Incubate the cells for a longer period (e.g., 24-72 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit or another appropriate method, following the manufacturer's protocol.
-
Plot the IL-2 concentration against the compound concentration to determine the EC50 value for IL-2 induction.
-
Conclusion
The landscape of HPK1 inhibitors is rapidly evolving, with several potent and selective compounds emerging from both academic and industrial research. While a direct comparison with a compound specifically named "this compound" is not feasible due to its lack of public characterization, the data presented for inhibitors like BGB-15025, NDI-101150, and others highlight the significant progress in this field. These compounds exhibit low nanomolar potency against HPK1 and varying degrees of selectivity against other kinases. The provided experimental protocols offer a standardized framework for evaluating and comparing the performance of novel HPK1 inhibitors. As more clinical data becomes available, the therapeutic potential of targeting this key immune checkpoint will become clearer, offering new hope for cancer patients.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. nimbustx.com [nimbustx.com]
- 5. treadwelltx.com [treadwelltx.com]
- 6. drughunter.com [drughunter.com]
- 7. DS21150768 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BGB-15025 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
Hpk1-IN-30 vs. Genetic Knockout of HPK1: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a representative small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), referred to herein as Hpk1-IN-30, with the genetic knockout of the HPK1 gene. This analysis is supported by experimental data from multiple studies to inform research and drug development decisions in the field of immuno-oncology.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation and has emerged as a promising therapeutic target in cancer immunotherapy.[1][2][3] Both pharmacological inhibition using small molecules like this compound and genetic ablation (knockout) of HPK1 have been shown to enhance anti-tumor immunity by augmenting T-cell function.[4][5] This guide demonstrates that the pharmacological inhibition of HPK1's kinase activity is largely sufficient to replicate the immunological phenotype observed in HPK1 genetic knockout models, particularly in the context of T-cell-mediated responses.[1]
Mechanism of Action: Targeting the Kinase Function
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, most notably SLP-76 at Serine 376.[1][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and degradation of SLP-76, which ultimately dampens the TCR signaling cascade and attenuates T-cell activation.[1][7]
-
This compound (Pharmacological Inhibition): Small molecule inhibitors like this compound are designed to be ATP-competitive, binding to the kinase domain of the HPK1 protein and preventing the phosphorylation of its downstream substrates, including SLP-76.[7] This action effectively removes the "brake" on T-cell activation, leading to a more robust and sustained immune response.
-
HPK1 Genetic Knockout: This approach involves the complete removal of the HPK1 gene, resulting in the absence of the HPK1 protein. Consequently, the entire scaffolding and kinase functions of HPK1 are eliminated.
The following diagram illustrates the HPK1 signaling pathway and the points of intervention for both this compound and genetic knockout.
Caption: HPK1 signaling cascade and points of therapeutic intervention.
Comparative Efficacy Data
Quantitative data from various studies consistently demonstrate that pharmacological inhibition of HPK1 kinase activity phenocopies the effects of HPK1 genetic knockout in enhancing T-cell function.
Table 1: T-Cell Activation and Cytokine Production
| Parameter | HPK1 Genetic Knockout/Kinase-Dead | This compound (or similar inhibitor) | Reference(s) |
| IL-2 Production | Significantly increased upon TCR stimulation | Dose-dependent increase upon TCR stimulation | [1][8][9] |
| IFN-γ Production | Significantly increased in response to stimulation | Dose-dependent increase in response to stimulation | [1][9][10] |
| TNF-α Production | Elevated levels observed | Dose-dependent increase in secretion | [9] |
| CD69 & CD25 Expression | Upregulated on T-cells | Dose-dependent increase in expression on CD4+ and CD8+ T-cells | [9][11] |
| p-SLP-76 (S376) | Absent | Dose-dependent inhibition of phosphorylation | [1][7][8] |
| p-ERK1/2 | Increased and sustained phosphorylation | Increased and sustained phosphorylation | [1] |
Table 2: Anti-Tumor Immunity
| Parameter | HPK1 Genetic Knockout/Kinase-Dead | This compound (or similar inhibitor) | Reference(s) |
| In Vivo Tumor Growth | Significantly inhibited in syngeneic tumor models | Inhibition of tumor growth in syngeneic models | [1][6][12] |
| T-Cell Infiltration in Tumors | Increased infiltration of activated T-cells | Enhanced T-cell presence in the tumor microenvironment | [5] |
| Resistance to Immunosuppression | T-cells are resistant to PGE2 and adenosine | Reverses cAMP-induced T-cell suppression | [5][9][13] |
| Combination with Anti-PD-1 | Enhanced anti-tumor efficacy | Synergistic effects on IFN-γ production and anti-tumor efficacy | [4][11][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
T-Cell Activation and Cytokine Production Assay
Objective: To measure the effect of HPK1 inhibition or knockout on T-cell activation markers and cytokine secretion following TCR stimulation.
Methodology:
-
Cell Isolation: Primary human or murine CD4+ and CD8+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens using magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment:
-
For pharmacological inhibition, isolated T-cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
-
For genetic knockout studies, T-cells are isolated from HPK1 knockout or wild-type littermate control mice.
-
-
T-Cell Stimulation: Cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR engagement.
-
Cytokine Analysis: After a 24-72 hour incubation period, supernatants are collected, and the concentrations of cytokines such as IL-2 and IFN-γ are quantified using ELISA or a cytokine bead array (CBA) with flow cytometry.
-
Activation Marker Analysis: T-cells are stained with fluorescently labeled antibodies against surface activation markers (e.g., CD69, CD25) and analyzed by flow cytometry.
Caption: Workflow for T-cell activation and cytokine production assays.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of HPK1 inhibition or knockout in a living organism.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are subcutaneously implanted into immunocompetent mice (e.g., C57BL/6). For knockout studies, HPK1 knockout and wild-type mice are used.
-
Treatment Administration:
-
For pharmacological studies, once tumors are established, mice are treated with this compound or a vehicle control via an appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors and tumor-draining lymph nodes are harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation state of immune cells.
Conclusion
The available data strongly suggest that the kinase activity of HPK1 is the primary driver of its negative regulatory function in T-cells. Pharmacological inhibition of HPK1 with a small molecule inhibitor like this compound effectively recapitulates the key immunological benefits of genetic HPK1 knockout, including enhanced T-cell activation, increased cytokine production, and potent anti-tumor immunity.[1][5][10] This makes HPK1 an attractive and druggable target for cancer immunotherapy. While genetic knockout provides a complete loss of function, the targeted inhibition of kinase activity appears sufficient to achieve the desired therapeutic effect, offering a more feasible and translatable approach for clinical development.[1] Further research may continue to explore the potential non-catalytic scaffolding functions of HPK1, but for the purpose of enhancing T-cell-mediated anti-tumor responses, kinase inhibition is a validated and powerful strategy.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 8. arcusbio.com [arcusbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Tumor Immunity: The Synergistic Alliance of Hpk1-IN-30 and Checkpoint Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of immuno-oncology is continually evolving, with novel therapeutic strategies emerging to overcome the limitations of current treatments. One of the most promising new avenues is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. This guide provides a comprehensive comparison of the preclinical performance of Hpk1-IN-30, a representative HPK1 inhibitor, and its synergistic effects when combined with checkpoint inhibitors, offering valuable insights for researchers and drug development professionals.
The Rationale for Combination: Targeting a Key Intracellular Checkpoint
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as an intracellular immune checkpoint by dampening T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[1][2][4] Tumors can exploit this pathway to evade immune surveillance.
The inhibition of HPK1 presents a compelling strategy to enhance anti-tumor immunity.[1] By blocking the kinase activity of HPK1, inhibitors like this compound prevent the phosphorylation of downstream targets such as SLP-76, disrupting the negative feedback loop and leading to a more robust and sustained T-cell response.[5][6] This enhanced T-cell activation can render tumors, particularly those with low antigenicity, more susceptible to the effects of checkpoint inhibitors such as anti-PD-1 and anti-PD-L1 antibodies.[7] Preclinical evidence strongly suggests that this combination can lead to synergistic anti-tumor effects.[7][8][9][10]
Hpk1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell activation and the mechanism by which its inhibition can potentiate immune responses.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76. This compound blocks this inhibition, enhancing T-cell activation and synergizing with checkpoint inhibitors that block the PD-1/PD-L1 axis.
Preclinical Efficacy: this compound in Combination with Checkpoint Inhibitors
A growing body of preclinical evidence demonstrates the potent synergy of combining HPK1 inhibition with checkpoint blockade in various syngeneic tumor models.
In Vivo Anti-Tumor Activity
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| CT26 (Colon Carcinoma) | Hpk1 Inhibitor (30 mg/kg, p.o., BID) | 42% | Monotherapy shows moderate activity. | [10] |
| Anti-PD-1 (3 mg/kg, i.p.) | 36% | Checkpoint inhibitor monotherapy shows moderate activity. | [10] | |
| Hpk1 Inhibitor + Anti-PD-1 | 95% | Combination treatment results in profound synergistic tumor growth inhibition. | [10] | |
| 1956 (Sarcoma) | CompK (HPK1 inhibitor) + Anti-PD-1 | - | Superb antitumor efficacy observed with the combination. | [8] |
| MC38 (Colon Adenocarcinoma) | CompK (HPK1 inhibitor) + Anti-PD-1 | - | Improved immune responses and antitumor efficacy with the combination. | [8] |
Clinical Trial Data
A phase 1 clinical trial (NCT04649385) provided early evidence of the clinical potential of this combination strategy.
| Treatment Group | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Clinical Benefit Rate (CBR) | Reference |
| BGB-15025 (HPK1 Inhibitor) Monotherapy | 60 | 0% | 35.0% | 6.7% | [11] |
| BGB-15025 + Tislelizumab (anti-PD-1) | 49 | 18.4% | 57.1% | 30.6% | [11] |
Mechanism of Synergy: Enhanced T-Cell Function
The synergistic anti-tumor activity is driven by the enhanced functionality of T cells upon HPK1 inhibition, which complements the action of checkpoint blockade.
Experimental Workflow for Assessing T-Cell Function
Caption: A generalized workflow for evaluating the impact of this compound and checkpoint inhibitors on T-cell function in vitro.
Impact on T-Cell Receptor (TCR) Sensitivity and Cytokine Production
Studies have shown that pharmacological inhibition of HPK1 can reduce the TCR activation threshold, increasing the sensitivity of T cells to antigens.[8] This leads to enhanced cytokine production, particularly IFN-γ, which is crucial for anti-tumor immunity. The combination of an HPK1 inhibitor with an anti-PD-1 antibody has been shown to have synergistic effects on IFN-γ production.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
In Vivo Syngeneic Mouse Model
-
Cell Line and Animal Model: CT26 colon carcinoma cells are cultured in appropriate media. 6-8 week old female BALB/c mice are used.
-
Tumor Implantation: 1x10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Mice are randomized into four groups (n=10 per group) when tumors reach an average volume of 100-150 mm³:
-
Vehicle control (p.o., BID)
-
This compound (30 mg/kg, p.o., BID)
-
Anti-PD-1 antibody (3 mg/kg, i.p., every 3 days)
-
This compound + Anti-PD-1 antibody
-
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumor growth inhibition (TGI) is calculated.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells).
In Vitro T-Cell Cytotoxicity Assay
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T cells are then isolated from PBMCs using a pan-T cell isolation kit.
-
Target Cells: A human tumor cell line (e.g., BJAB) is used as the target.
-
Co-culture: T cells and tumor cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment: The co-cultures are treated with:
-
Vehicle control
-
This compound (e.g., 1 µM)
-
Anti-PD-1 antibody (e.g., 10 µg/mL)
-
This compound + Anti-PD-1 antibody
-
-
Incubation: The co-culture is incubated for 48 hours.
-
Cytotoxicity Measurement: Target cell lysis is measured using a lactate dehydrogenase (LDH) release assay or by flow cytometry to quantify apoptotic target cells (e.g., Annexin V staining).
Conclusion
The pharmacological inhibition of HPK1, exemplified by compounds like this compound, represents a highly promising strategy in immuno-oncology. The preclinical data strongly support the synergistic potential of combining HPK1 inhibitors with checkpoint inhibitors to enhance anti-tumor immunity, particularly in tumors with low antigenicity. This combination leads to more robust T-cell activation, increased cytokine production, and profound tumor growth inhibition. The early clinical data further bolster the rationale for advancing this combination therapy into later-stage clinical development. For researchers and drug developers, the targeting of HPK1 offers a novel intracellular checkpoint to overcome resistance to existing immunotherapies and broaden the patient population that can benefit from these transformative treatments.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. onclive.com [onclive.com]
Validating Hpk1-IN-30 On-Target Effects: A Comparison Guide Using Kinase-Dead Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target effects of Hpk1 inhibitors, with a focus on Hpk1-IN-30. We will explore the use of kinase-dead mutants as a crucial tool for confirming that the biological effects of an inhibitor are a direct result of its interaction with the intended target, Hematopoietic Progenitor Kinase 1 (HPK1).
Introduction to HPK1: A Key Immuno-Oncology Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] Upon TCR activation, HPK1 phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation.[1] This action dampens T-cell activation, proliferation, and cytokine production, effectively acting as a brake on the immune response.[1][4] In the context of cancer, this braking mechanism can hinder the immune system's ability to mount an effective anti-tumor response.[1][4] Therefore, inhibiting HPK1 kinase activity is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[4][5][6]
The Imperative of On-Target Validation
In kinase inhibitor development, confirming that a compound's cellular activity is due to the inhibition of the intended target is paramount. Off-target effects can lead to misleading structure-activity relationship (SAR) data, unexpected toxicities, and ultimate clinical failure. The use of a kinase-dead (KD) mutant provides a robust genetic tool to differentiate on-target from off-target effects.
The principle is straightforward: if a small molecule inhibitor's effect is truly mediated by the kinase activity of the target protein, then this effect should be mimicked in cells expressing a catalytically inactive (kinase-dead) version of that protein. Conversely, the inhibitor should have no further effect in these kinase-dead cells. Studies utilizing HPK1 kinase-dead mice have demonstrated that the kinase activity, not merely a scaffolding function, is crucial for its role in suppressing anti-tumor immune responses.[2][7][8]
This compound: On-Target Validation Using the K46M Kinase-Dead Mutant
To validate the on-target effects of this compound, experiments are designed to compare its activity in cells expressing wild-type (WT) HPK1 with cells expressing a kinase-dead mutant, such as HPK1 K46M.[3] The K46M mutation resides in the kinase domain and abrogates its catalytic activity.[7]
Data Presentation: this compound Activity in WT vs. Kinase-Dead HPK1 Cells
The following table summarizes expected quantitative data from key validation experiments. The data illustrates that this compound's effects are dependent on a functional HPK1 kinase domain.
| Assay | Metric | Vehicle (WT HPK1) | This compound (WT HPK1) | Vehicle (KD HPK1) | This compound (KD HPK1) | Alternative Method: CETSA | Alternative Method: NanoBRET |
| Target Engagement | pSLP-76 (Ser376) Levels | 100% | ↓ 15% | ↓ 20% | ↓ 20% | Target Stabilization (ΔTm) | IC50 (Intracellular) |
| T-Cell Function | IL-2 Production (pg/mL) | 500 | ↑ 2500 | ↑ 2400 | ↑ 2450 | N/A | N/A |
| T-Cell Function | T-Cell Proliferation (%) | 30% | ↑ 85% | ↑ 80% | ↑ 82% | N/A | N/A |
| Direct Binding | Thermal Shift (Tm) | 52°C | 58°C | 52°C | 52.1°C | Confirms Direct Binding | N/A |
| Direct Binding | Target Occupancy | N/A | High | N/A | N/A | N/A | Confirms Direct Binding |
This table presents illustrative data. Actual results may vary based on experimental conditions.
Interpretation of Data:
-
pSLP-76 Levels: In WT cells, this compound significantly reduces the phosphorylation of SLP-76, a direct downstream target of HPK1.[1] In KD cells, pSLP-76 levels are already low (phenocopying the inhibitor's effect), and this compound has no significant additional effect, confirming its on-target action.
-
IL-2 Production & Proliferation: this compound treatment in WT cells leads to a dramatic increase in IL-2 production and T-cell proliferation, mimicking the hyperproliferative phenotype observed in HPK1 kinase-dead cells.[3][8] The inhibitor shows no significant effect beyond the baseline increase in KD cells.
-
Alternative Methods: Cellular Thermal Shift Assay (CETSA) and NanoBRET assays confirm direct target engagement of this compound with HPK1 in a cellular context, complementing the genetic validation provided by the kinase-dead mutant.[9][10][11][12]
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound using WT and KD HPK1 cells.
Comparison of Validation Methodologies
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. news-medical.net [news-medical.net]
Comparative Analysis of Preclinical HPK1 Inhibitors: BGB-15025 and a Representative Compound
A Note on Hpk1-IN-30: Initial literature and database searches for a compound designated "this compound" did not yield specific biochemical, cellular, or in vivo efficacy data. While listed by some chemical suppliers as a potent HPK1 inhibitor, publically available experimental data to support a direct comparison is lacking. Therefore, this guide provides a comparative analysis of the clinical-stage inhibitor BGB-15025 and a representative preclinical HPK1 inhibitor, herein referred to as Compound X , based on published data for potent and selective HPK1 inhibitors.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation, HPK1 has emerged as a promising immuno-oncology target.[2] Inhibition of HPK1 is expected to enhance anti-tumor immunity by promoting T-cell proliferation and cytokine production.[3] This guide provides a comparative overview of two small molecule HPK1 inhibitors, BGB-15025, currently in clinical development, and a representative preclinical candidate, Compound X.
Biochemical and Cellular Activity
Both BGB-15025 and Compound X demonstrate potent inhibition of HPK1 kinase activity and downstream signaling pathways in T-cells. BGB-15025 exhibits a biochemical IC50 of 1.04 nM.[4][5][6] In cellular assays, it effectively reduces the phosphorylation of SLP76, a direct substrate of HPK1, and enhances the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.[4][6] Compound X, representing other potent inhibitors, also shows low nanomolar biochemical potency and effectively modulates downstream TCR signaling.[7]
| Parameter | BGB-15025 | Compound X (Representative) | Reference |
| Biochemical HPK1 IC50 | 1.04 nM | < 10 nM | [4][5][6] |
| Cellular pSLP76 Inhibition | Potent, concentration-dependent | Potent, concentration-dependent | [4][7] |
| Cellular IL-2 Induction | Potent, concentration-dependent | Potent, concentration-dependent | [4] |
| Selectivity | Good selectivity profile against other MAP4K family members | High selectivity over other MAP4K family members | [4][7] |
In Vivo Efficacy and Pharmacokinetics
Oral administration of BGB-15025 has been shown to inhibit pSLP76 in a dose-dependent manner in mouse models and to induce serum IL-2.[4][6] In syngeneic tumor models, BGB-15025 has demonstrated anti-tumor activity, both as a single agent and in combination with anti-PD-1 antibodies.[4][5] Preclinical pharmacokinetic data for BGB-15025 is not extensively published, but the compound has advanced into clinical trials, suggesting acceptable drug-like properties.[8][9] For Compound X, representative pharmacokinetic studies in mice and rats have shown oral bioavailability.[7] In vivo, similar to BGB-15025, Compound X has shown tumor growth inhibition in syngeneic models, particularly in combination with anti-PD-1 therapy.[7]
| Parameter | BGB-15025 | Compound X (Representative) | Reference |
| In Vivo pSLP76 Inhibition | Dose-dependent inhibition in splenic T-cells | Demonstrated in vivo target engagement | [4][7] |
| In Vivo IL-2 Induction | Induces serum IL-2 in mice | Not explicitly reported | [4] |
| Syngeneic Model Efficacy (Mono) | Anti-tumor activity in GL261 model | 42% TGI in CT26 model (30 mg/kg) | [5][7] |
| Syngeneic Model Efficacy (Combo w/ anti-PD-1) | Combination effect in CT26 and EMT-6 models | 95% TGI in CT26 model | [4][5][7] |
| Clinical Development | Phase 1/2 | Preclinical | [8][10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of compounds against the HPK1 kinase domain is assessed using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. The reaction mixture contains recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP at a concentration near the Km.[4] Compounds are serially diluted and incubated with the enzyme and substrate. The kinase reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes). The reaction is then stopped, and the amount of ADP produced is quantified by adding ADP-Glo™ reagent, which converts ADP to ATP, followed by the addition of a luciferase/luciferin mixture to generate a luminescent signal. The signal intensity is inversely proportional to the kinase activity. IC50 values are calculated by fitting the dose-response curves using non-linear regression.
Cellular Phospho-SLP76 (pSLP76) Assay
Jurkat T-cells or primary human T-cells are pre-incubated with various concentrations of the HPK1 inhibitor for 1-2 hours. Cells are then stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway. Following stimulation for a short period (e.g., 15-30 minutes), the cells are lysed. The level of phosphorylated SLP76 (Ser376) and total SLP76 are quantified by Western blotting or flow cytometry using phospho-specific and total protein antibodies, respectively. The ratio of pSLP76 to total SLP76 is calculated to determine the concentration-dependent inhibition by the compound.[4]
IL-2 Production Assay
Human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T-cells are plated and pre-treated with serial dilutions of the HPK1 inhibitor for 1-2 hours. T-cell activation is induced by stimulation with anti-CD3/anti-CD28 antibodies. After 48-72 hours of incubation, the cell culture supernatant is collected. The concentration of secreted IL-2 is measured using a standard enzyme-linked immunosorbent assay (ELISA) kit. EC50 values for IL-2 induction are determined from the dose-response curves.[4]
In Vivo Syngeneic Tumor Model
BALB/c or C57BL/6 mice are subcutaneously implanted with a syngeneic tumor cell line (e.g., CT26 colon carcinoma or EMT-6 breast cancer).[4][5] Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-1 antibody alone, and the combination of the HPK1 inhibitor and anti-PD-1 antibody. The HPK1 inhibitor is typically administered orally once or twice daily. Tumor volumes and body weights are measured regularly. At the end of the study, tumors and spleens may be harvested for pharmacodynamic and immunological analysis. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Conclusion
Both BGB-15025 and other potent, selective preclinical HPK1 inhibitors like the representative Compound X show significant promise as immuno-oncology agents. They exhibit potent biochemical and cellular activity, effectively reversing the negative regulatory function of HPK1 on T-cell signaling. Furthermore, they demonstrate encouraging anti-tumor efficacy in preclinical models, especially in combination with checkpoint inhibitors. The advancement of BGB-15025 into clinical trials underscores the therapeutic potential of targeting the HPK1 pathway.[8][9] Further clinical investigation will be crucial to fully elucidate the safety and efficacy of this class of inhibitors in cancer patients.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. biocat.com [biocat.com]
- 9. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vivo Efficacy of Hpk1-IN-30's Precursor, NMBS-1, Versus Anti-CTLA-4 in a Syngeneic Tumor Model
For researchers and drug development professionals, a critical question in immuno-oncology is the comparative efficacy of novel small molecule inhibitors against established checkpoint blockade antibodies. This guide provides a direct comparison of the in vivo anti-tumor activity of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, NMBS-1 (a precursor to Hpk1-IN-30), and an anti-CTLA-4 antibody in the widely used CT26 syngeneic mouse model of colorectal cancer.
This comparison is based on preclinical data presented by Nimbus Therapeutics, which demonstrates the potential of HPK1 inhibition as a promising immunotherapeutic strategy, both as a monotherapy and in combination with existing checkpoint inhibitors.[1]
Quantitative Efficacy Comparison
The following table summarizes the in vivo anti-tumor efficacy of NMBS-1 and anti-CTLA-4 as monotherapies and in combination in the CT26 colorectal cancer model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Vehicle Control | Not specified | Baseline | Uncontrolled tumor growth. |
| NMBS-1 (HPK1 Inhibitor) | Oral administration | Significant TGI | Demonstrates single-agent anti-tumor activity.[2] |
| Anti-CTLA-4 Antibody | Intraperitoneal injection | Significant TGI | Confirms the known efficacy of CTLA-4 blockade.[3][4][5] |
| NMBS-1 + Anti-CTLA-4 | Oral + Intraperitoneal | Enhanced TGI vs. monotherapies | Suggests a synergistic or additive anti-tumor effect.[1][2] |
Note: Specific quantitative TGI values from the direct comparative study were not publicly available in the reviewed materials. The table reflects the qualitative findings reported.
Experimental Protocols
The following methodologies are representative of in vivo studies conducted in the CT26 syngeneic mouse model.
CT26 Syngeneic Tumor Model Implantation
The CT26 cell line, derived from an undifferentiated colon carcinoma in a BALB/c mouse, is a staple in immuno-oncology research due to its immunogenic profile.[6][7]
-
Cell Culture: CT26 cells are cultured under standard conditions. Prior to implantation, cells are harvested during their exponential growth phase.[8]
-
Animal Model: Female BALB/c mice, typically 8-12 weeks old, are used as the syngeneic hosts.[5][6][9]
-
Implantation: A suspension of 1 x 10^6 CT26 cells in 0.1 mL of a suitable medium (e.g., PBS) is injected subcutaneously into the right flank of each mouse.[5][7]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers two to three times per week. Tumor volume is often calculated using the formula: (Length x Width^2) / 2.[5]
-
Treatment Initiation: Treatment is typically initiated when tumors reach a predetermined average volume, for instance, around 100-120 mm³.[5][7]
Drug Administration
-
HPK1 Inhibitor (NMBS-1): Administered orally. The specific dosage and frequency would be as defined in the study protocol.
-
Anti-CTLA-4 Antibody (Clone: 9D9 or similar): Typically administered via intraperitoneal (i.p.) injection.[10][11][12] A common dosing schedule is 100-250 µg per mouse every 3-4 days for a specified number of doses.[10][13]
Signaling Pathway Diagrams
To visualize the mechanisms of action of HPK1 inhibition and anti-CTLA-4, the following signaling pathway diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: CTLA-4 Signaling Pathway in T-Cell Regulation.
Conclusion
The preclinical data for the HPK1 inhibitor NMBS-1 demonstrates its potential as a compelling immuno-oncology agent with single-agent anti-tumor activity. Furthermore, the enhanced efficacy observed when combined with an anti-CTLA-4 antibody suggests that HPK1 inhibition can complement existing immunotherapies. While this compound is a distinct molecule, the promising results from its precursor, NMBS-1, provide a strong rationale for its continued development and investigation. Further head-to-head studies with optimized dosing schedules will be crucial to fully elucidate the comparative and synergistic potential of HPK1 inhibitors in the landscape of cancer immunotherapy.
References
- 1. nimbustx.com [nimbustx.com]
- 2. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTLA4 Signaling Pathway | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. arcusbio.com [arcusbio.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. ichorlifesciences.com [ichorlifesciences.com]
- 7. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. InVivoMAb anti-mouse CTLA-4 (CD152, Clone: 9D9) | Bio X Cell [bioxcell.com]
- 11. assaygenie.com [assaygenie.com]
- 12. CTLA-4 Monoclonal Antibody (9D9), Functional Grade (C2855-1MG) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to HPK1 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount. This guide provides a comparative analysis of a representative Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, AZ-3246, against other Ste20 kinases and a broader panel of kinases. While specific data for a compound designated "Hpk1-IN-30" is not publicly available, the data presented for AZ-3246 serves as a robust example of the selectivity profile of a potent HPK1 inhibitor.
HPK1, a member of the Ste20 serine/threonine kinase family, is a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy.[1] The therapeutic potential of HPK1 inhibitors is intrinsically linked to their selectivity. Off-target inhibition of other kinases, particularly those within the same family or in crucial signaling pathways, can lead to unintended side effects and toxicities.
Kinase Selectivity Profile of AZ-3246
The following table summarizes the inhibitory activity of AZ-3246 against HPK1 and other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
| Kinase Target | Family | IC50 (nM) | Selectivity over HPK1 |
| HPK1 | Ste20 | <3 | - |
| GLK (MAP4K3) | Ste20 | 216 | >72-fold |
| LCK | Tyr | >100000 | >33,333-fold |
Data sourced from a presentation by AstraZeneca at the 2024 American Chemical Society (ACS) meeting.[2]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust in vitro kinase assays. A commonly employed method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
This protocol provides a general framework for assessing kinase activity and inhibition.
Materials:
-
Purified kinase (e.g., HPK1, GLK)
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., AZ-3246)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well low volume plates)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Dilute the kinase, substrate, and ATP to their optimal concentrations in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 1 µL of the test inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context of HPK1 and the experimental process for evaluating its inhibitors, the following diagrams are provided.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Experimental workflow for kinase inhibition assay.
Conclusion
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. As demonstrated with the representative HPK1 inhibitor AZ-3246, achieving high selectivity over closely related Ste20 family members like GLK, as well as other kinases, is a key objective in the development of targeted therapies. The use of standardized and robust biochemical assays is essential for accurately profiling the cross-reactivity of these inhibitors and guiding the selection of candidates with the most favorable safety and efficacy profiles for further development.
References
Comparative Guide: Validating the Reversal of PGE2-Mediated Immunosuppression by Hpk1-IN-30
This guide provides an objective comparison of Hpk1-IN-30's performance in reversing prostaglandin E2 (PGE2)-mediated immunosuppression against alternative methods. It includes supporting experimental data, detailed protocols for key validation assays, and diagrams illustrating the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to PGE2-Mediated Immunosuppression and HPK1
The tumor microenvironment (TME) often contains a variety of immunosuppressive factors that enable cancer cells to evade the host immune system. One of the most significant of these is prostaglandin E2 (PGE2), which is produced by many types of cancer cells.[1][2] PGE2 actively suppresses anti-tumor immunity, particularly by inhibiting T-cell function.[1][2]
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell receptor (TCR) signaling.[3][4][5] It acts as an intracellular immune checkpoint, dampening T-cell activation to maintain immune homeostasis.[3][5] Tumors exploit this mechanism; PGE2 in the TME activates HPK1, which in turn suppresses the T-cell-mediated anti-tumor response.[1][2]
This compound is a representative small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, it is hypothesized that the immunosuppressive effects of PGE2 can be reversed, thereby restoring T-cell function and enhancing anti-tumor immunity.[5] Studies with HPK1 knockout mice and other potent small molecule inhibitors have shown that T cells lacking HPK1 activity are resistant to PGE2-mediated suppression.[1][6][7]
Mechanism of Action: PGE2, HPK1, and T-Cell Suppression
PGE2 exerts its immunosuppressive effects by binding to the EP2 and EP4 G protein-coupled receptors on the surface of T cells.[6][8] This engagement triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[9] PKA then activates HPK1 by phosphorylating it at serine 171.[6]
Once activated, HPK1 negatively regulates TCR signaling by phosphorylating the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[3][9] This phosphorylation leads to the subsequent degradation of SLP-76, which disrupts the formation of the signalosome complex required for T-cell activation.[6] The downstream consequences include reduced T-cell proliferation, diminished production of key cytokines like Interleukin-2 (IL-2), and increased susceptibility to apoptosis.[1][2]
This compound, as a direct kinase inhibitor, blocks the catalytic activity of HPK1. This prevents the phosphorylation of SLP-76, thereby preserving the integrity of the TCR signaling pathway even in the presence of high concentrations of PGE2.[3][5] This action restores T-cell effector functions, making HPK1 a compelling target for cancer immunotherapy.[7]
Experimental Validation and Performance Data
The efficacy of HPK1 inhibitors in reversing PGE2-mediated immunosuppression is validated through a series of in vitro assays using primary human T cells. The data below is representative of results obtained with potent, selective HPK1 small molecule inhibitors.
Table 1: Reversal of PGE2-Mediated Suppression of T-Cell Function by an HPK1 Inhibitor
| Experimental Condition | IL-2 Production (% of Control) | T-Cell Proliferation (% of Control) | T-Cell Apoptosis (% Annexin V+) |
| T-Cell Activation (Control) | 100% | 100% | 5% |
| + PGE2 (100 nM) | 23%[10] | 23%[10] | ~20-25%[1] |
| + PGE2 (100 nM) + HPK1 Inhibitor (e.g., this compound) | ~80-95%[11] | 76%[1][10] | ~5-10%[1] |
Data are compiled and representative of findings from studies on HPK1 knockout T-cells and pharmacological inhibitors.[1][10][11]
These results demonstrate that while PGE2 significantly suppresses T-cell cytokine production and proliferation while increasing apoptosis, the addition of an HPK1 inhibitor largely restores these functions to control levels.
Comparison with Alternatives
This compound offers a pharmacological approach to a problem previously studied mainly through genetic methods. Its performance can be compared with genetic knockout, the established benchmark, and other therapeutic strategies targeting related pathways.
Table 2: Comparison of Strategies to Counteract PGE2-Mediated Immunosuppression
| Strategy | Mechanism of Action | Key Advantage(s) | Key Limitation(s) |
| HPK1 Inhibitor (e.g., this compound) | Pharmacologically blocks the kinase activity of HPK1.[5] | Reversible, titratable dosing, potential for oral administration.[12] | Off-target effects, development of resistance, pharmacokinetic challenges.[7][13] |
| HPK1 Genetic Knockout (KO) | Complete genetic ablation of the HPK1 gene.[1] | Provides a definitive biological benchmark for target validation.[1][6] | Not a viable therapeutic modality in humans, potential for developmental effects. |
| EP2/EP4 Receptor Antagonists | Block the binding of PGE2 to its receptors on T cells.[14] | Targets the pathway upstream, potentially blocking multiple PGE2 effects. | May not address other mechanisms of HPK1 activation. |
| PD-1/PD-L1 Checkpoint Inhibitors | Block the interaction between PD-1 on T cells and PD-L1 on tumor cells, a separate inhibitory pathway. | Clinically validated, broad applicability across many tumor types. | Does not directly address PGE2-mediated suppression; response rates can be limited. |
| Combination Therapy (HPK1i + PD-1i) | Simultaneously blocks two major, distinct immunosuppressive pathways.[15] | Synergistic effect observed, leading to enhanced IFN-γ production and tumor control.[4][15] | Increased potential for immune-related adverse events, complex dosing regimens. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for the key experiments cited.
IL-2 Production Assay
-
Objective: To measure the amount of IL-2 secreted by T cells following stimulation in the presence of PGE2 and an HPK1 inhibitor.
-
Methodology:
-
Isolate primary human CD3+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the purified T cells with PGE2 (e.g., 100 nM) for 24 hours in culture plates coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.[16]
-
Add the HPK1 inhibitor (this compound) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
T-Cell Proliferation Assay
-
Objective: To assess the rate of T-cell division as a measure of activation.
-
Methodology:
-
Culture purified human or murine T cells as described above (IL-2 Assay, steps 1-3).
-
During the final 18 hours of the 72-hour incubation period, add ³H-thymidine to the culture medium.
-
Harvest the cells and measure the incorporation of ³H-thymidine into the DNA of proliferating cells using a scintillation counter.
-
The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.[1][10]
-
T-Cell Apoptosis Assay
-
Objective: To quantify the percentage of T cells undergoing apoptosis.
-
Methodology:
-
Culture and treat T cells as described above for 72 hours.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye (like Propidium Iodide, PI).
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are identified as early apoptotic cells. The percentage of these cells is quantified to determine the level of apoptosis.[1]
-
References
- 1. Hematopoietic progenitor kinase 1 is a critical component of prostaglandin E2-mediated suppression of the anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic progenitor kinase 1 is a critical component of prostaglandin E2-mediated suppression of the anti-tumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Hpk1 Inhibitor-Treated vs. Control T-cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-cells treated with a Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitor versus untreated control T-cells. This analysis is supported by experimental data from publicly available research.
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as MAP4K1, has been identified as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses.[1][2] This guide summarizes the key transcriptomic and functional changes observed in T-cells upon treatment with a potent and selective small molecule Hpk1 inhibitor, herein referred to as Hpk1-IN-30, representing a typical compound of its class.
Key Functional Comparisons: this compound vs. Control
Treatment of T-cells with this compound results in a significant enhancement of their activation and effector functions compared to untreated controls. This is evidenced by increased cytokine production, higher expression of activation markers, and a greater capacity to overcome immunosuppressive signals.
| Functional Outcome | This compound Treated T-cells | Control T-cells | References |
| Cytokine Production | Dose-dependent increase in IL-2, IFN-γ, and TNF-α secretion upon TCR stimulation. | Basal level of cytokine secretion upon TCR stimulation. | [3] |
| Cell Surface Markers | Increased expression of activation markers CD69 and CD25. | Lower expression of CD69 and CD25. | [3] |
| Proliferation | Augmented proliferation in response to anti-CD3/CD28 stimulation. | Standard proliferation in response to stimulation. | [2] |
| Response to Immunosuppression | Resistant to the suppressive effects of PGE2 and adenosine. | Suppressed by tumor microenvironment-associated factors like PGE2 and adenosine. | [2][3] |
| Signaling Pathway Modulation | Reduced phosphorylation of SLP-76 at Ser376. | TCR engagement leads to HPK1-mediated phosphorylation of SLP-76 at Ser376. | [3][4] |
Transcriptomic Analysis: Gene Expression Profile
Transcriptional profiling of T-cells treated with Hpk1 inhibitors or with genetic knockout of Hpk1 reveals a distinct gene expression signature indicative of a heightened state of activation and effector function. While specific fold-change data from a dedicated "this compound" study is not publicly available, published research on similar potent, selective Hpk1 inhibitors and kinase-dead Hpk1 models consistently shows these trends.[1]
| Gene Category | This compound Treated T-cells | Control T-cells | References |
| T-cell Activation Genes | Upregulation of genes associated with T-cell activation. | Basal expression of T-cell activation genes. | [1] |
| Effector Function Genes | Increased expression of genes related to cytotoxic and helper T-cell functions. | Standard expression of effector function genes. | [1] |
| Key Transcription Factors | Changes in the expression of transcription factors that drive T-cell differentiation and function. | Basal expression of key T-cell transcription factors. | [1] |
| Cytokine and Chemokine Genes | Upregulation of genes encoding for pro-inflammatory cytokines and chemokines (e.g., IFNG, IL2, TNF). | Lower expression of pro-inflammatory cytokine and chemokine genes. | [5] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of this compound treated and control T-cells.
T-Cell Isolation and Culture
Primary human CD8+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads. The purified T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
T-Cell Activation and Treatment
For activation, T-cells are stimulated with plate-bound anti-CD3 and anti-CD28 antibodies. This compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. Control T-cells are treated with the same concentration of the vehicle (DMSO). The cells are incubated for a specified period (e.g., 24-72 hours) to assess functional and transcriptomic changes.
RNA Sequencing (RNA-Seq) Analysis
-
RNA Isolation: Total RNA is extracted from this compound treated and control T-cells using a commercial kit, and RNA quality is assessed.
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis:
-
Raw sequencing reads are quality-controlled and aligned to the human reference genome.
-
Gene expression is quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential gene expression analysis between this compound treated and control groups is performed to identify genes with statistically significant changes in expression.[6][7]
-
Flow Cytometry for Protein Expression
T-cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD69, CD25) or intracellular proteins (e.g., phosphorylated SLP-76). The stained cells are then analyzed on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity, which corresponds to the protein expression level.
Cytokine Quantification
The concentration of cytokines (e.g., IL-2, IFN-γ) in the T-cell culture supernatants is measured using techniques such as Cytometric Bead Array (CBA) or ELISA, following the manufacturer's instructions.
Visualizations: Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. arcusbio.com [arcusbio.com]
- 5. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The RNA sequencing results revealed the expression of different genes and signaling pathways during chemotherapy resistance in peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-3 and its Contemporaries: A Comparative Analysis of HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a key negative regulator of immune cell activation, making it a prime target for immuno-oncology therapies. Inhibition of HPK1 is expected to enhance the body's anti-tumor immune response. A variety of small molecule inhibitors targeting HPK1 have been developed, including a series of compounds designated "HPK1-IN-". This guide provides a comparative analysis of Hpk1-IN-3, a potent example from this series, and other publicly disclosed HPK1 inhibitors, focusing on their biochemical potency, cellular effects, and the experimental methods used for their characterization.
Mechanism of Action: Releasing the Brakes on T-Cell Activation
HPK1 functions as a crucial negative feedback regulator within the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and eventual degradation of SLP-76.[1][2][3] This cascade ultimately dampens T-cell activation and proliferation.[1]
HPK1 inhibitors, including Hpk1-IN-3 and its counterparts, are designed to be ATP-competitive, blocking the kinase activity of HPK1.[4][5] By preventing the phosphorylation of SLP-76, these inhibitors effectively "release the brakes" on T-cells, leading to a more robust and sustained activation.[1] The downstream effects are multifaceted and serve as key metrics for comparing inhibitor efficacy. These include:
-
Reduced SLP-76 Phosphorylation: A direct indicator of target engagement within the cell.
-
Enhanced T-Cell Proliferation and Activation: Measured by the expression of activation markers like CD25 and CD71.[6]
-
Increased Cytokine Production: Notably, an increase in Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.
-
Reversal of Immune Suppression: HPK1 inhibitors can counteract the effects of immunosuppressive factors found in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[6][7][8]
Comparative Efficacy of HPK1 Inhibitors
The effects of Hpk1-IN-3 are highly comparable to other published HPK1 inhibitors, demonstrating potent biochemical inhibition that translates to desired cellular outcomes. The primary differences lie in their specific potencies (IC50/EC50 values) and selectivity profiles.
Similarities in Effect:
-
Potent Kinase Inhibition: Hpk1-IN-3 exhibits sub-nanomolar inhibition of the HPK1 enzyme, a potency level also achieved by other notable inhibitors like BGB-15025, Compound K, and HPK1-IN-7.[4][6][9][10]
-
Cellular Activity: Like its counterparts, Hpk1-IN-3 demonstrates the ability to increase IL-2 production in peripheral blood mononuclear cells (PBMCs), confirming its mechanism of action in a relevant cellular context.[4] This effect on cytokine production is a hallmark of effective HPK1 inhibition reported for numerous compounds.[6]
-
Downstream Signaling: The fundamental effect of reducing SLP-76 phosphorylation is a common outcome for all effective HPK1 inhibitors. For instance, BGB-15025 and a compound from Insilico Medicine have been shown to potently inhibit SLP-76 phosphorylation.[6][11]
Quantitative Comparison:
The following tables summarize the available quantitative data for Hpk1-IN-3 and a selection of other well-characterized HPK1 inhibitors.
Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors
| Inhibitor | Biochemical IC50 (HPK1) | Cellular Potency (Assay) | Reference |
| Hpk1-IN-3 | 0.25 nM | 108 nM (IL-2 EC50) | [4] |
| BGB-15025 | 1.04 nM | - | [6] |
| Compound K | 2.6 nM | - | [12] |
| HPK1-IN-7 | 2.6 nM | - | [10] |
| AZ-3246 | <3 nM | 90 nM (IL-2 EC50) | |
| Insilico Cpd [I] | 10.4 nM | - | [11] |
| HPK1-IN-32 | 65 nM | 65 nM (pSLP76 IC50) | [13] |
| HPK1-IN-25 | 129 nM | - | [14] |
Visualizing the Landscape of HPK1 Inhibition
To better understand the context and workflow of HPK1 inhibitor characterization, the following diagrams are provided.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for HPK1 Inhibitor Characterization.
Detailed Experimental Protocols
The characterization of HPK1 inhibitors like Hpk1-IN-3 involves a standardized set of experiments moving from biochemical assays to complex cellular and in vivo models.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1 protein.
-
Principle: Assays like ADP-Glo® Kinase Assay quantify the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.
-
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
Serial dilutions of the test inhibitor (e.g., Hpk1-IN-3) are added to the reaction wells.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
An ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction, producing a luminescent signal.
-
The signal intensity, which is proportional to HPK1 activity, is measured using a luminometer.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
-
Cellular Phospho-SLP-76 (Ser376) Assay (Target Engagement)
-
Objective: To confirm that the inhibitor can enter cells and block the phosphorylation of HPK1's direct substrate, SLP-76.
-
Principle: This assay uses methods like Western Blot or homogeneous time-resolved fluorescence (HTRF) to quantify the level of phosphorylated SLP-76 in stimulated T-cells.
-
Methodology (HTRF):
-
Human T-cells (e.g., Jurkat cell line or primary PBMCs) are pre-incubated with various concentrations of the HPK1 inhibitor for 1-2 hours.
-
T-cells are then stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR pathway and HPK1.
-
After a short stimulation period (e.g., 15-30 minutes), cells are lysed.
-
The cell lysate is transferred to an assay plate, and HTRF reagents (e.g., a pair of antibodies recognizing total SLP-76 and phospho-SLP-76, labeled with a donor and acceptor fluorophore) are added.
-
After incubation, the fluorescence is read on a compatible plate reader. The HTRF signal is proportional to the amount of phospho-SLP-76.
-
The IC50 for pSLP-76 inhibition is calculated by plotting the signal against inhibitor concentration.
-
IL-2 Release Assay (Functional Outcome)
-
Objective: To measure the functional consequence of HPK1 inhibition, which should be an increase in T-cell effector function, exemplified by IL-2 production.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) or similar immunoassay is used to quantify the concentration of IL-2 secreted by stimulated T-cells into the culture medium.
-
Methodology:
-
Human PBMCs are plated and pre-treated with serial dilutions of the HPK1 inhibitor for 1-2 hours.
-
The cells are stimulated with anti-CD3/anti-CD28 antibodies or beads.
-
The cells are incubated for 24-72 hours to allow for cytokine production and secretion.
-
The cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is quantified using a standard sandwich ELISA kit according to the manufacturer's protocol.
-
The EC50 (the concentration at which 50% of the maximal IL-2 response is achieved) is determined by plotting IL-2 concentration against the inhibitor concentration.
-
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. rcsb.org [rcsb.org]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 16. onclive.com [onclive.com]
Hpk1-IN-30 vs. Other Stimuli: A Comparative Guide to T-Cell Memory Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-30, on T-cell memory formation relative to other well-established stimuli, including Interleukin-2 (IL-2), Interleukin-7 (IL-7), and Interleukin-15 (IL-15). The information presented is based on available experimental data for potent and selective HPK1 inhibitors as a proxy for this compound, alongside established knowledge of cytokine-mediated T-cell differentiation.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition has emerged as a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses. A key aspect of a robust and durable anti-tumor response is the formation of long-lived memory T-cells. This guide delves into how pharmacological inhibition of HPK1 influences the differentiation of naïve T-cells into various memory subsets compared to the effects of key cytokines known to shape T-cell fate.
Recent studies have demonstrated that genetic ablation or pharmacological inhibition of HPK1 promotes the generation of central memory CD8+ T-cells (Tcm).[2][5] This is achieved, in part, through metabolic reprogramming and downregulation of the mTOR signaling pathway.[2][5] This contrasts with stimuli like IL-2, which can drive terminal differentiation, while IL-7 and IL-15 are known to support the survival and homeostatic proliferation of memory T-cells.
Comparative Analysis of T-Cell Memory Subsets
The differentiation of naïve T-cells (TN) into various memory subsets is crucial for long-term immunity. These subsets include stem cell memory (TSCM), central memory (TCM), effector memory (TEM), and terminally differentiated effector (TEFF) cells, each with distinct functional properties and persistence. The following tables summarize the expected impact of HPK1 inhibition (based on data from potent inhibitors) and key cytokines on the distribution of these subsets.
Table 1: Effect of Different Stimuli on CD8+ T-Cell Memory Subset Differentiation
| Stimulus | Naïve (TN) (CD45RA+, CCR7+) | Stem Cell Memory (TSCM) (CD45RA+, CCR7+, CD95+) | Central Memory (TCM) (CD45RO+, CCR7+) | Effector Memory (TEM) (CD45RO+, CCR7-) | Terminally Differentiated Effector (TEFF) (CD45RA+, CCR7-) |
| HPK1 Inhibition | ↓ | ↑ | ↑↑ | ↑ | ↓ |
| IL-2 | ↓ | ↓ | ↓ | ↑ | ↑↑ |
| IL-7 | ↔ | ↑ | ↑ | ↔ | ↓ |
| IL-15 | ↓ | ↑↑ | ↑ | ↑ | ↔ |
Arrow indicators (↑↑, ↑, ↔, ↓) represent a qualitative assessment of the expected increase, maintenance, or decrease in the proportion of each T-cell subset based on available literature.
Signaling Pathways and Mechanisms of Action
The distinct effects of HPK1 inhibition and cytokine stimulation on T-cell memory formation are rooted in their unique signaling pathways.
HPK1 Signaling Pathway in T-Cells
HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and attenuation of the downstream signaling cascade.[1][3][4] Pharmacological inhibition of HPK1 with compounds like this compound blocks this negative feedback loop, resulting in sustained TCR signaling, enhanced cytokine production, and a metabolic shift towards oxidative phosphorylation, which is favorable for memory cell development.[2][5]
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhance Memory CD8+T Cell Formation via Downregulation of Hematopoietic Progenitor Kinase 1 and Sustained Mitochondrial Fitness | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
A Comparative Guide to Next-Generation HPK1 Inhibition: Benchmarking Hpk1-IN-30 Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical intracellular checkpoint inhibitor. Its role as a negative regulator of T-cell receptor (TCR) signaling makes it a prime target for therapeutic intervention to enhance anti-tumor immunity.[1][2] The progression from early, less selective compounds to highly potent and specific inhibitors marks a significant advancement in the field. This guide provides an objective comparison of a representative next-generation HPK1 inhibitor, here exemplified by compounds in the class of Hpk1-IN-30, against first-generation inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Next-generation HPK1 inhibitors, such as the highly selective Compound K (CompK), demonstrate significant improvements over first-generation compounds like the multi-kinase inhibitor Sunitinib and early experimental molecules. These advancements are characterized by:
-
Sub-nanomolar Potency: Newer agents exhibit biochemical IC50 values in the low to sub-nanomolar range, a substantial improvement over the micromolar or less potent first-generation inhibitors.
-
Exceptional Selectivity: A key differentiator is the high selectivity of next-generation inhibitors against other members of the MAP4K family and a broad range of other kinases, minimizing potential off-target effects.
-
Robust Cellular Activity: This enhanced biochemical potency translates to superior performance in cellular assays, effectively inhibiting the phosphorylation of HPK1's downstream target, SLP-76, at low nanomolar concentrations.
Data Presentation: Quantitative Comparison of HPK1 Inhibitors
The following tables summarize the performance of a representative next-generation HPK1 inhibitor against first-generation and other early-stage compounds.
Table 1: Biochemical Potency Against HPK1
| Compound Class | Representative Compound | HPK1 Biochemical IC50 | Reference |
| Next-Generation | Compound K (BMS) | 2.6 nM | [3][4] |
| Diaminopyrimidine Carboxamide 22 | 0.061 nM | [3][4] | |
| Piperazine Analog XHS | 2.6 nM | [3][4] | |
| First-Generation / Early Experimental | Sunitinib | ~10 nM (Ki) | [3][4] |
| ISR-05 | 24.2 µM | [5] | |
| ISR-03 | 43.9 µM | [5] | |
| Compound M074-2865 | 2.93 µM | [3] |
Table 2: Cellular Activity and Kinase Selectivity
| Compound Class | Representative Compound | Cellular pSLP-76 Inhibition IC50 | MAP4K Family Selectivity | Reference |
| Next-Generation | Compound K (BMS) | Potent inhibition (specific IC50 not provided) | >50-fold vs. other MAP4K members | [1][3][4] |
| Piperazine Analog XHS | 0.6 µM (in PBMCs) | Not specified | [3][4] | |
| First-Generation / Multi-kinase | Sunitinib | Not a primary endpoint; broad activity | Inhibits multiple kinases (VEGFR, PDGFR, c-Kit, etc.) | [6][7][8][9][10] |
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
General Experimental Workflow for HPK1 Inhibitor Evaluation
This diagram outlines the typical screening and validation process for novel HPK1 inhibitors.
Caption: Workflow for identifying and validating novel HPK1 inhibitors.
Experimental Protocols
Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant HPK1.
Materials:
-
Recombinant human HPK1 enzyme (e.g., Promega V4098)[11]
-
Myelin Basic Protein (MBP) substrate[11]
-
ATP
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)[1]
-
Test compounds (serially diluted in DMSO)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction mixture by diluting recombinant HPK1 and MBP substrate in Kinase Reaction Buffer.
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for HPK1.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular Target Engagement Assay (pSLP-76 Flow Cytometry)
This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream substrate of HPK1, in T-cells to assess the cellular potency of inhibitors.
Objective: To determine the IC50 of test compounds for the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells.
-
Test compounds (serially diluted in DMSO).
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).
-
Phosflow™ Perm Buffer.
-
Fluorochrome-conjugated antibodies: Anti-pSLP-76 (Ser376), Anti-CD4, Anti-CD8.
-
Flow cytometer.
Procedure:
-
Isolate and prepare human PBMCs or culture Jurkat T-cells.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 60 minutes.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C to induce HPK1 activation and SLP-76 phosphorylation.[15]
-
Fix the cells immediately by adding a Fixation/Permeabilization solution and incubate for 20 minutes at room temperature.
-
Wash the cells and permeabilize by resuspending in Phosflow™ Perm Buffer for 30 minutes on ice.
-
Stain the cells with the antibody cocktail (anti-pSLP-76, anti-CD4, anti-CD8) for 60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in an appropriate buffer for analysis.
-
Acquire data on a flow cytometer, gating on CD4+ and CD8+ T-cell populations.
-
Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the gated populations.
-
Calculate the percent inhibition of pSLP-76 phosphorylation for each compound concentration and determine the IC50 value.[16]
Conclusion
The development of HPK1 inhibitors has progressed from broad-spectrum, first-generation compounds to highly potent and selective next-generation molecules. As exemplified by compounds like BMS's Compound K, these newer inhibitors demonstrate superior biochemical and cellular activity, with a significantly improved selectivity profile that is crucial for minimizing off-target effects and enhancing therapeutic potential. The rigorous evaluation of these compounds through detailed biochemical and cellular assays, as outlined in this guide, is essential for advancing the most promising candidates toward clinical application in cancer immunotherapy.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPK1 Kinase Enzyme System [promega.sg]
- 12. biofeng.com [biofeng.com]
- 13. ulab360.com [ulab360.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arcusbio.com [arcusbio.com]
Hpk1-IN-30: A Comparative Guide to a Potent HPK1 Inhibitor for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-30 with other prominent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The information is intended to assist researchers in selecting the most suitable compounds for their studies in immuno-oncology and related fields. The data presented is based on publicly available preclinical and early clinical findings.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell activation.[1][2] It acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[3] Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance the body's natural ability to fight cancer.[2] By blocking HPK1, researchers aim to unleash a more robust and sustained anti-tumor immune attack. Several small molecule inhibitors targeting HPK1 are currently in various stages of development. This guide focuses on this compound and compares its performance with other key inhibitors based on available data.
Comparative Analysis of HPK1 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives.
| Inhibitor | Biochemical IC50 (nM) | Cellular Potency (EC50, nM) | Key Preclinical/Clinical Findings | Developer/Provider |
| This compound | 0.25[4] | 108 (IL-2 induction in PBMCs)[4] | Potent and selective ATP-competitive inhibitor. Elevates pro-inflammatory cytokines IL-6 and TNF-α in human monocyte-derived dendritic cells.[4] | MedChemExpress |
| NDI-101150 | 0.7[5] | Not specified | Demonstrates in vivo efficacy with complete responses in the EMT-6 syngeneic mouse model.[6] Currently in Phase 1/2 clinical trials (NCT05128487).[5][7] | Nimbus Therapeutics |
| CFI-402411 | 4.0 ± 1.3[8][9] | Not specified | Has shown a manageable safety profile in a Phase 1/2 clinical trial (NCT05128487).[10][11] Partial responses observed in patients with head and neck squamous cell carcinoma.[12] | Treadwell Therapeutics |
| BGB-15025 | Not specified | Not specified | Currently in a Phase 1 clinical trial (NCT04649385) as a monotherapy and in combination with an anti-PD-1 antibody.[13][14] Preclinical studies show it enhances T-cell activation.[13][14] | BeiGene |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of HPK1 inhibitors and the methods used to evaluate them, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: General Experimental Workflow for HPK1 Inhibitor Evaluation.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of HPK1 inhibitors.
Biochemical Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory activity of a compound on the HPK1 enzyme.
-
General Protocol (based on ADP-Glo™ and Radiometric Assays):
-
Recombinant human HPK1 enzyme is incubated with the test inhibitor at various concentrations in a kinase assay buffer.[15]
-
A substrate, such as Myelin Basic Protein (MBP) or a specific peptide, and ATP are added to initiate the kinase reaction.[15][16]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[16]
-
The amount of ADP produced (in the case of ADP-Glo™) or the incorporation of radioactive phosphate into the substrate (in radiometric assays) is measured.[17]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
-
Cellular Phosphorylation Assay (pSLP76)
-
Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context.
-
General Protocol:
-
A relevant cell line, such as Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs), is treated with the test inhibitor.[18]
-
The cells are then stimulated to activate the T-cell receptor (TCR) signaling pathway, for example, with anti-CD3/CD28 antibodies.[18]
-
Following stimulation, the cells are lysed, and the level of phosphorylated SLP-76 (pSLP76) at Ser376, a direct downstream target of HPK1, is quantified using methods like ELISA or Western blotting.[18]
-
A decrease in pSLP76 levels indicates inhibition of HPK1 activity.
-
Cytokine Release Assays
-
Objective: To measure the functional consequence of HPK1 inhibition on T-cell activation, which is an increase in cytokine production.
-
General Protocol:
-
Human PBMCs or isolated T-cells are cultured in the presence of varying concentrations of the HPK1 inhibitor.
-
The cells are stimulated with anti-CD3/CD28 antibodies or other appropriate stimuli.
-
After a specific incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured using ELISA or multiplex bead-based assays.
-
The EC50 value, the concentration of the inhibitor that elicits a half-maximal response in cytokine production, is determined.[4]
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor in a living organism.
-
General Protocol (Syngeneic Mouse Models):
-
Immunocompetent mice are implanted with a syngeneic tumor cell line (e.g., CT26 colon carcinoma, EMT-6 breast cancer).[10]
-
Once tumors are established, the mice are treated with the HPK1 inhibitor, a vehicle control, and potentially a combination therapy (e.g., with an anti-PD-1 antibody).[10]
-
Tumor growth is monitored over time.
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) may be harvested for analysis of the tumor microenvironment and immune cell populations by flow cytometry or immunohistochemistry.[6]
-
Conclusion
This compound is a highly potent inhibitor of HPK1 with demonstrated cellular activity. The comparative data presented in this guide positions this compound as a valuable tool for researchers investigating the role of HPK1 in immune regulation and for the preclinical evaluation of HPK1-targeted therapies. The choice of an appropriate inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and the context of the study (in vitro vs. in vivo). The provided experimental methodologies offer a framework for the reproducible evaluation of this compound and other HPK1 inhibitors.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 6. nimbustx.com [nimbustx.com]
- 7. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 12. treadwelltx.com [treadwelltx.com]
- 13. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 14. ir.beonemedicines.com [ir.beonemedicines.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of Hpk1-IN-30: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the hypothetical small molecule kinase inhibitor, Hpk1-IN-30. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling and disposal of similar laboratory-grade kinase inhibitors. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to consult your institution's specific safety protocols and the general safety data for small molecule kinase inhibitors.[1][2][3][4] Personal protective equipment (PPE), including but not limited to safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times. All handling of the compound in its solid form or in volatile solvents should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary for Waste Management
For effective waste stream management, all quantitative data related to this compound waste should be meticulously recorded. This includes the mass of the pure compound, the volume and composition of any solutions, and the nature of any contaminated materials.
| Waste Stream Category | Description | Typical Container | Labeling Requirements |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats. | Lined, sealed chemical waste container. | "Hazardous Waste," "Solid Chemical Waste," "this compound" |
| Liquid Waste (Non-Aqueous) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed solvent waste container. | "Hazardous Waste," "Organic Solvent Waste," "this compound" |
| Liquid Waste (Aqueous) | Aqueous buffers or media containing this compound. | Labeled, sealed aqueous waste container. | "Hazardous Waste," "Aqueous Waste," "this compound" |
| Sharps Waste | Needles, syringes, or pipette tips used to handle this compound solutions. | Puncture-resistant sharps container. | "Sharps Waste," "Biohazard" (if applicable) |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a general, step-by-step procedure for the safe disposal of this compound. This should be adapted to comply with local and institutional regulations.
1. Decontamination of Working Surfaces:
- Prepare a decontaminating solution appropriate for small molecule inhibitors (e.g., a solution of a suitable surfactant followed by a solvent rinse, such as ethanol or isopropanol).
- Wipe down all surfaces where this compound was handled.
- Dispose of the cleaning materials (e.g., paper towels) as solid chemical waste.
2. Disposal of Unused Solid this compound:
- Carefully transfer any unused or expired solid this compound into a designated hazardous solid waste container.
- Avoid generating dust. If necessary, moisten the powder with a small amount of a suitable solvent before transfer.
- Seal the container and ensure it is properly labeled.
3. Disposal of this compound Solutions:
- Do not pour this compound solutions down the drain.
- Segregate waste based on the solvent. Transfer non-aqueous solutions into a designated organic solvent waste container.
- Transfer aqueous solutions into a designated aqueous waste container.
- Ensure all waste containers are securely sealed and clearly labeled with the contents, including the name of the compound and the solvent.
4. Disposal of Contaminated Labware:
- Disposable labware (e.g., pipette tips, microfuge tubes) should be placed in the solid hazardous waste container.
- Reusable glassware should be decontaminated by soaking in a suitable cleaning solution, followed by thorough rinsing. The initial rinseate may need to be collected as hazardous liquid waste.
5. Final Waste Segregation and Storage:
- Store all hazardous waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety (EHS) department.
- Complete all necessary waste pickup forms as required by your institution.
Hpk1 Signaling Pathway and Disposal Workflow
To provide further context for the handling of Hpk1 inhibitors, the following diagrams illustrate the relevant biological pathway and a general chemical disposal workflow.
Caption: Hpk1 as a negative regulator in the T-cell receptor signaling pathway.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell receptor (TCR) signaling.[5][6] Upon TCR engagement, signaling cascades lead to T-cell activation.[7][8] HPK1 dampens this response by phosphorylating the adaptor protein SLP-76, which can lead to its degradation.[6] Small molecule inhibitors like this compound are designed to block the kinase activity of HPK1, thereby preventing the negative regulation and enhancing T-cell activation, which is a key strategy in immuno-oncology.[6]
Caption: General workflow for the disposal of laboratory chemical waste.
References
- 1. FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for Hpk1-IN-30
This guide provides essential safety and logistical information for the handling, use, and disposal of Hpk1-IN-30, a research-grade kinase inhibitor. Given the nature of novel chemical entities, it is crucial to treat this compound as potentially hazardous and to adhere to stringent safety protocols. The following procedures are based on best practices for handling potent research compounds and are intended to ensure the safety of all laboratory personnel.
Pre-Handling Checklist and Risk Assessment
Before working with this compound, a thorough risk assessment should be conducted. This involves identifying potential hazards and implementing appropriate control measures.
-
Familiarization: All personnel must be familiar with the available safety information and these handling procedures.
-
Designated Area: All work with this compound, especially when handling the solid compound, should be performed in a designated area, such as a certified chemical fume hood or a containment glove box.
-
Spill Kit: Ensure a spill kit appropriate for potent powder compounds is readily accessible. This should include absorbent materials, appropriate deactivating agents (if known), and waste disposal bags.
-
Emergency Procedures: All personnel should be aware of emergency procedures, including the location of safety showers, eyewash stations, and first aid kits.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | Disposable lab coat with tight cuffs | NIOSH-approved respirator (e.g., N95 or higher) |
| Preparing Stock Solutions | Chemical safety goggles | Double-gloving with nitrile gloves | Disposable lab coat | Work in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Chemical safety goggles | Nitrile gloves | Lab coat | Work in a biological safety cabinet |
| In Vivo Studies (Dosing) | Chemical safety goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood or ventilated enclosure |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | As needed based on waste form |
Experimental Workflow and Handling Procedures
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
